molecular formula C12H9NO5 B1605311 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde CAS No. 299202-82-7

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B1605311
CAS No.: 299202-82-7
M. Wt: 247.2 g/mol
InChI Key: BEHUPCUZFVRRTD-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C12H9NO5 and its molecular weight is 247.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHUPCUZFVRRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351058
Record name 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299202-82-7
Record name 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the structural elucidation of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal reasoning behind experimental choices and the principles of spectral interpretation.

Introduction and Molecular Overview

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a compound of interest due to its hybrid structure, incorporating a furan-2-carbaldehyde moiety, which is a key platform in medicinal chemistry, and a substituted nitroaromatic ring, a common pharmacophore.[1][2] The precise arrangement of these functional groups is critical to its chemical reactivity and potential biological activity. The molecular formula is C₁₂H₉NO₅, with a molecular weight of 247.20 g/mol .[3] The structural elucidation process is therefore a critical first step in any research endeavor involving this molecule.

The proposed structure, based on its IUPAC name, is presented below. The subsequent sections of this guide will systematically generate and interpret analytical data to confirm this structure.

structure cluster_phenyl cluster_substituents cluster_furan cluster_aldehyde C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 N N C4->N C6 C C5->C6 C6->C1 CH3 CH3 O1->CH3 O2 O N->O2 O3 O N->O3 C8 C C7->C8 C9 C C8->C9 O4 O C9->O4 C10 C C10->C7 C11 C C10->C11 O4->C10 H_ald H C11->H_ald O5 O C11->O5 ElucidationWorkflow cluster_1D 1D NMR Spectroscopy cluster_2D 2D NMR Spectroscopy cluster_other Complementary Techniques H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Final Elucidated Structure COSY->Final_Structure Assembles Fragments HSQC->Final_Structure Assembles Fragments HMBC->Final_Structure Assembles Fragments MS Mass Spectrometry (Molecular Formula) MS->H1_NMR Provides Formula IR IR Spectroscopy (Functional Groups) IR->H1_NMR Identifies Groups

Caption: Workflow for the structural elucidation of an organic molecule.

Integrated Data Analysis and Structure Confirmation

The final step is to integrate all the spectroscopic data to build a cohesive and self-validating structural assignment.

  • Foundation: Mass spectrometry confirms the molecular formula C₁₂H₉NO₅.

  • Functional Groups: IR spectroscopy confirms the presence of an aldehyde, a nitro group, an ether, and aromatic rings.

  • Fragment Assembly:

    • ¹H and ¹³C NMR provide the number and types of proton and carbon environments.

    • COSY connects the protons within the furan and nitrophenyl rings.

    • HSQC definitively links each proton to its attached carbon.

    • HMBC is the final piece of the puzzle, providing the crucial long-range correlations that connect the aldehyde group to the furan ring, the furan ring to the nitrophenyl ring, and the methoxy group to the nitrophenyl ring at the correct positions.

The collective data from these experiments will unequivocally confirm the structure of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, leaving no ambiguity in the connectivity or placement of substituents.

Conclusion

The structural elucidation of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a systematic process that relies on the synergistic application of modern analytical techniques. By following a logical workflow from molecular formula determination to the detailed mapping of the carbon-hydrogen framework, a complete and validated structure can be confidently assigned. This guide has outlined the essential experimental protocols and the rationale behind the data interpretation, providing a robust framework for researchers in the field.

References

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde. It is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and related scientific fields.

Molecular Identity and Physicochemical Properties

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a substituted heterocyclic aromatic compound. Its core structure consists of a furan-2-carbaldehyde moiety linked at the 5-position to a 2-methoxy-4-nitrophenyl group.

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde[1]
CAS Number 299202-82-7[1]
Molecular Formula C₁₂H₉NO₅[1]
Molecular Weight 247.21 g/mol [1]
Appearance Solid, yellow to dark yellow in color[2]
Melting Point 103-104 °C[1]
Solubility Limited solubility in both organic and aqueous solvents. Slightly soluble in heated DMSO and ethyl acetate.[1][2]
InChI Key BEHUPCUZFVRRTD-UHFFFAOYSA-N[1]
Canonical SMILES COC1=C(C=CC(=C1)N(=O)=O)C2=CC=C(O2)C=O[1]

The presence of the polar nitro group and the aldehyde functionality, combined with the largely aromatic structure, contributes to its limited solubility in a wide range of solvents. This property can present challenges in formulation and biological assays, often requiring the use of co-solvents or specialized delivery systems.

Synthesis and Reactivity

Plausible Synthetic Pathways

Two primary synthetic strategies are highly applicable: the Vilsmeier-Haack reaction and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

A. Vilsmeier-Haack Reaction:

This method involves the formylation of a 2-aryl-furan precursor. The synthesis would likely proceed as follows:

  • Synthesis of 2-(2-Methoxy-4-nitrophenyl)furan: This intermediate can be synthesized via a Suzuki or Stille coupling between a furan-2-boronic acid (or a stannane derivative) and 1-halo-2-methoxy-4-nitrobenzene.

  • Formylation: The resulting 2-arylfuran is then subjected to a Vilsmeier-Haack reaction using a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 5-position of the furan ring.[3]

B. Suzuki Cross-Coupling Reaction:

This is a highly efficient method for forming carbon-carbon bonds. A plausible protocol would involve:

  • Reactants: 5-Bromo-2-furaldehyde and (2-methoxy-4-nitrophenyl)boronic acid.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: A base like sodium carbonate or potassium phosphate is required.

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

The reaction mixture is typically heated under an inert atmosphere to facilitate the coupling.[3][4]

Biological_Activity cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity A 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde B Enzymatic Reduction of Nitro Group (in microbial cell) A->B F Induction of Apoptosis A->F G DNA Damage in Cancer Cells A->G H Inhibition of Key Signaling Pathways A->H C Reactive Nitro Intermediates B->C D Damage to Microbial DNA, Ribosomes, etc. C->D E Bactericidal/Fungicidal Effect D->E I Inhibition of Tumor Growth F->I G->I H->I

Caption: Proposed mechanisms of biological activity.

Experimental Protocols

The following are generalized protocols for key experimental procedures related to the synthesis and characterization of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, based on established methodologies for similar compounds.

General Protocol for Suzuki Coupling
  • To a reaction vessel, add 5-bromo-2-furaldehyde (1 equivalent), (2-methoxy-4-nitrophenyl)boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable degassed solvent system (e.g., a 3:1 mixture of toluene and water).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring (e.g., at 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the solid compound using an ATR-FTIR spectrometer.

    • Alternatively, prepare a KBr pellet of the sample and acquire the spectrum.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is not readily available, the safety precautions for the closely related compound, 5-(4-nitrophenyl)-2-furaldehyde, provide a strong basis for safe handling. [2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

GHS Hazard Statements for Structurally Similar Compounds:

  • Harmful if swallowed. [5]* Causes skin irritation. [5]* Causes serious eye irritation. [5]* May cause respiratory irritation. [5]

Conclusion

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a compound with significant potential in the field of drug discovery, particularly in the development of new antimicrobial and anticancer agents. Its synthesis is achievable through established synthetic methodologies, and its chemical properties are well-defined by its constituent functional groups. Further research into its biological mechanisms of action and structure-activity relationships will be crucial in realizing its therapeutic potential. This guide provides a foundational understanding of this promising molecule to aid researchers in their future investigations.

References

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • Chams, J., & Mola, M. (2002). Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. Revista de la Facultad de Farmacia, 43, 275-278.
  • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. [Link]

  • MDPI. (2021). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Retrieved from [Link]

  • Organic Syntheses. (2005). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. Retrieved from [Link]

  • PubMed. (1998). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical identifiers, a robust synthesis protocol, spectroscopic characterization, and explores its potential as a bioactive agent.

Core Compound Identifiers

A foundational aspect of rigorous scientific research is the precise identification of the molecule of interest. The following table summarizes the key identifiers for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde.[1]

IdentifierValue
CAS Number 299202-82-7
Molecular Formula C₁₂H₉NO₅
Molecular Weight 247.20 g/mol
IUPAC Name 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde
InChI InChI=1S/C12H9NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-7H,1H3
InChI Key BEHUPCUZFVRRTD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)N+[O-])C2=CC=C(O2)C=O

Synthesis via Suzuki-Miyaura Coupling: A Protocol with Mechanistic Insight

The synthesis of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance, making it a cornerstone of modern organic synthesis.[2][3]

The strategic disconnection for this synthesis involves two key building blocks: (5-formylfuran-2-yl)boronic acid and 1-bromo-4-methoxy-2-nitrobenzene. The choice of a boronic acid derivative of the furan component is predicated on its stability and reactivity in the catalytic cycle. The brominated and nitrated benzene derivative provides the second coupling partner, with the bromo group serving as the reactive site for oxidative addition to the palladium catalyst.

Experimental Protocol

Materials:

  • (5-formylfuran-2-yl)boronic acid

  • 1-bromo-4-methoxy-2-nitrobenzene

  • Palladium(II) chloride (PdCl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or a similar base

  • Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (5-formylfuran-2-yl)boronic acid (1.1-1.3 equivalents) and 1-bromo-4-methoxy-2-nitrobenzene (1.0 equivalent).

  • Solvent and Base Addition: Add a 2:1:1 mixture of dimethoxyethane, ethanol, and water. To this, add potassium carbonate (2-3 equivalents).

  • Catalyst Introduction: Add the palladium catalyst (e.g., PdCl₂ or Pd(PPh₃)₄, 0.05 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde.

Causality in Experimental Choices
  • Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction due to their ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

  • Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic starting materials and the inorganic base, creating a homogenous reaction environment.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which would otherwise halt the catalytic cycle.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and phenyl rings. The aldehyde proton will appear as a singlet significantly downfield (typically δ 9.5-10.0 ppm) due to the deshielding effect of the carbonyl group. The furan protons will appear as doublets in the aromatic region. The protons on the substituted phenyl ring will exhibit a characteristic splitting pattern dictated by their substitution. The methoxy group will present as a sharp singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a resonance for the aldehyde carbonyl carbon at a characteristic downfield shift (around δ 175-185 ppm). The aromatic carbons of both rings will appear in the δ 110-160 ppm region. The carbon of the methoxy group will be observed further upfield (around δ 55-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic rings and the aldehyde, C=C stretching of the aromatic rings, and the C-O-C stretching of the furan and methoxy groups. The nitro group will exhibit characteristic symmetric and asymmetric stretching bands.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₂H₉NO₅ by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum would likely show losses of the aldehyde group, the nitro group, and the methoxy group.

Potential Applications in Drug Development

Derivatives of nitrofuran are a well-established class of compounds with a broad spectrum of biological activities.[8] 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, as a member of this class, holds significant potential for applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.[3][8][9]

Antimicrobial Activity

The antimicrobial properties of nitrofuran derivatives are thought to stem from their ability to be enzymatically reduced within microbial cells, leading to the formation of reactive intermediates. These intermediates can then damage cellular macromolecules, including DNA, leading to cell death. The aldehyde functionality of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde can also react with cellular nucleophiles, further contributing to its antimicrobial effects.

Anticancer Activity

The anticancer potential of furan derivatives is an active area of research. Several mechanisms have been proposed for their cytotoxic effects on cancer cells.

  • Induction of Apoptosis: Many nitrofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential and the activation of caspases, a family of proteases that execute the apoptotic program.[10]

  • Tubulin Polymerization Inhibition: Some furan-based compounds have been identified as inhibitors of tubulin polymerization.[3] By binding to tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Comparative Cytotoxicity of Related Furan Derivatives

To provide a quantitative context for the potential anticancer activity of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for some related nitrofuran derivatives against various cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)
Thiazolidinone DerivativeMCF-7 (Breast)~5
Thiazolidinone DerivativeMDA-MB-231 (Breast)~10
Isatin HybridHCT 116 (Colon)1.62
5-nitrofuran-isatin hybridHCT 116 (Colon)1.62
Data for illustrative purposes, adapted from related compound studies.
Proposed Signaling Pathway for Anticancer Activity

Anticancer_Pathway cluster_cell Cancer Cell Compound 5-(2-Methoxy-4-nitrophenyl) furan-2-carbaldehyde Tubulin Tubulin Dimers Compound->Tubulin Inhibition Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Induction of Stress Microtubules Microtubule Instability Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed mechanism of anticancer action involving tubulin polymerization inhibition and induction of apoptosis.

Conclusion

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a versatile synthetic intermediate with significant potential in the development of novel therapeutic agents. Its synthesis via the robust Suzuki-Miyaura coupling allows for its efficient preparation, opening avenues for the creation of diverse chemical libraries for biological screening. The anticipated antimicrobial and anticancer properties, characteristic of the nitrofuran class, make it a compelling target for further investigation by researchers and scientists in the field of drug discovery. This guide provides a solid foundation of its chemical identity, synthesis, and potential biological relevance, encouraging further exploration of its therapeutic applications.

References

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 26(11), 3321. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. Retrieved from [Link]

  • Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(10), 3057. Retrieved from [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1383. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(15), 4987. Retrieved from [Link]

  • ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of the studied compounds against Caco-2 cells were.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. Chemistry Central Journal, 9, 69. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 5-(4-nitrophenyl)furan-2-carboxylate (C12H9NO5): Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with unconventional mechanisms of action. Within this landscape, furan-containing compounds have emerged as a promising class of pharmacophores due to their diverse biological activities.[1] This technical guide provides a comprehensive overview of a specific furan derivative, Methyl 5-(4-nitrophenyl)furan-2-carboxylate , corresponding to the molecular formula C12H9NO5. This compound is a direct derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, a molecule identified as a potent inhibitor of salicylate synthase (MbtI) in Mycobacterium tuberculosis (Mtb).[2][3] By targeting the iron acquisition machinery essential for mycobacterial virulence, this class of compounds represents an innovative anti-virulence strategy.[2] This whitepaper details the systematic IUPAC nomenclature, step-by-step chemical synthesis, mechanistic basis of its biological activity, and validated experimental protocols for its evaluation. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation antimicrobial agents.

Part 1: Chemical Identity and Nomenclature

The compound in focus is a bifunctional molecule featuring a central furan ring substituted at the C2 and C5 positions. The systematic name, derived according to IUPAC nomenclature for heterocyclic compounds, is Methyl 5-(4-nitrophenyl)furan-2-carboxylate .

  • Parent Heterocycle: The core is a furan ring.[4]

  • Principal Functional Group: The ester group (-COOCH₃) at the C2 position is the principal functional group, giving the suffix "-carboxylate". The "Methyl" prefix denotes the ester alkyl group.

  • Substituent: A 4-nitrophenyl group is attached to the C5 position of the furan ring.

The resulting structure is an important scaffold in medicinal chemistry, where the furan ring acts as a versatile linker, and the nitrophenyl moiety often contributes to specific receptor interactions or electronic properties.[5]

Physicochemical Properties

A summary of the key physicochemical properties for Methyl 5-(4-nitrophenyl)furan-2-carboxylate is presented below. These values are critical for understanding its solubility, stability, and suitability for biological assays and formulation development.

PropertyValueSource / Method
Molecular Formula C₁₂H₉NO₅-
Molecular Weight 247.21 g/mol -
IUPAC Name Methyl 5-(4-nitrophenyl)furan-2-carboxylate-
Appearance Crystalline solidInferred from parent compound
Melting Point 194 °C (decomposes)[2]
Solubility Soluble in organic solvents (e.g., Dioxane, Acetone, Chloroform), limited solubility in aqueous solutions[2]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 8.28 (d, 2H), 7.93 (d, 2H), 7.28 (d, 1H), 6.95 (d, 1H), 3.94 (s, 3H)[2]
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 159.06, 154.94, 147.70, 145.44, 135.23, 125.46, 124.57, 120.12, 110.36, 52.42[2]
Part 2: Synthesis and Mechanistic Insights

The synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate is efficiently achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method provides a robust and high-yielding pathway to connect the furan and phenyl rings.

Causality in Synthesis Design

The choice of the Suzuki coupling is deliberate. It is a highly versatile and functional-group-tolerant reaction, making it ideal for coupling a halogenated furan precursor with a boronic acid derivative. This avoids the harsh conditions that might degrade the sensitive furan or nitro functionalities. The synthesis is a direct, one-step process to the target molecule, which is also the intermediate for producing the corresponding carboxylic acid.[2][3]

Detailed Step-by-Step Synthesis Protocol

Reaction: Methyl 5-bromofuran-2-carboxylate + (4-nitrophenyl)boronic acid → Methyl 5-(4-nitrophenyl)furan-2-carboxylate

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-bromofuran-2-carboxylate (1.0 eq, e.g., 250 mg, 1.2 mmol) and (4-nitrophenyl)boronic acid (1.3 eq, e.g., 267 mg, 1.6 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq, e.g., 42 mg, 0.06 mmol), to the flask. Add dry 1,4-dioxane (e.g., 10 mL) as the solvent.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Base Addition: Add an aqueous solution of 2 M Sodium Carbonate (Na₂CO₃) (2.0 eq, e.g., 1.2 mL) to the reaction mixture. The base is crucial for the transmetalation step in the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90 °C and stir overnight (approx. 12-16 hours) under the inert atmosphere.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the solution through a pad of Celite to remove the palladium catalyst.

    • The crude product can be purified using column chromatography on silica gel (e.g., using a cyclohexane-EtOAc 8:2 mobile phase) to yield the pure Methyl 5-(4-nitrophenyl)furan-2-carboxylate.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions R1 Methyl 5-bromofuran-2-carboxylate Reaction Suzuki Coupling Reaction R1->Reaction R2 (4-Nitrophenyl)boronic acid R2->Reaction Cat Pd(PPh₃)₂Cl₂ Cat->Reaction Base 2M Na₂CO₃ (aq) Base->Reaction Solvent Dry 1,4-Dioxane Solvent->Reaction Atm N₂ Atmosphere Atm->Reaction Temp 90 °C, Overnight Temp->Reaction Workup Cool & Filter on Celite Reaction->Workup Purify Column Chromatography Workup->Purify Product Methyl 5-(4-nitrophenyl)furan-2-carboxylate Purify->Product

Caption: Suzuki coupling workflow for the synthesis of the target compound.

Part 3: Biological Activity and Mechanism of Action

The therapeutic potential of Methyl 5-(4-nitrophenyl)furan-2-carboxylate is directly linked to the established activity of its parent carboxylic acid, which targets a critical virulence pathway in Mycobacterium tuberculosis.[2]

Primary Target: Salicylate Synthase (MbtI)

Tuberculosis remains a leading cause of death from a single infectious agent. A key factor in the pathogen's survival and virulence is its ability to acquire iron from the host environment. Mtb accomplishes this using specialized iron-chelating molecules called siderophores (mycobactins and carboxymycobactins).

The biosynthesis of these siderophores is initiated by the enzyme salicylate synthase (MbtI) .[6] MbtI catalyzes the conversion of chorismate to salicylate, the foundational building block for all subsequent steps.[2] Crucially, the MbtI enzyme is essential for Mtb virulence but is absent in human cells, making it an ideal and highly specific target for drug development.[7]

Mechanism of Inhibition

5-Phenyl-furan-2-carboxylic acid derivatives act as competitive inhibitors of MbtI.[5][6] They are believed to occupy the active site of the enzyme, preventing the natural substrate (chorismate) from binding. By blocking this first committed step, the entire siderophore production line is halted. This starves the bacterium of iron, impeding its ability to replicate and establish an infection, effectively disarming it and making it more susceptible to the host's immune response. The ester form, Methyl 5-(4-nitrophenyl)furan-2-carboxylate, likely acts as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

Anti-Virulence Pathway Diagram

Mechanism_of_Action Chorismate Chorismate (Substrate) MbtI Salicylate Synthase (MbtI Enzyme) Chorismate->MbtI Binds Salicylate Salicylate MbtI->Salicylate Catalyzes Siderophore Mycobactin Siderophores Salicylate->Siderophore Biosynthesis IronUptake Bacterial Iron Uptake Siderophore->IronUptake Virulence Mtb Virulence & Replication IronUptake->Virulence Inhibitor 5-(4-nitrophenyl)furan- 2-carboxylic acid (Active Inhibitor) Inhibitor->MbtI Inhibits

Caption: Inhibition of the MbtI-dependent siderophore pathway by furan derivatives.

Part 4: Experimental Protocol for Biological Evaluation

To validate the antitubercular activity of Methyl 5-(4-nitrophenyl)furan-2-carboxylate, a whole-cell growth inhibition assay using Mycobacterium tuberculosis is a standard and definitive method.

Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.

  • Preparation of Inoculum:

    • Culture M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • Grow the culture to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the culture turbidity to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to prepare the final inoculum.

  • Compound Preparation:

    • Prepare a stock solution of Methyl 5-(4-nitrophenyl)furan-2-carboxylate in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions in 7H9 broth in a 96-well microplate to achieve a final concentration range (e.g., from 250 µM down to ~0.5 µM). Include a drug-free control (DMSO only) and a positive control (e.g., Isoniazid).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well of the microplate containing 100 µL of the diluted compound.

    • Seal the plate with a breathable sealant or place it in a secondary container.

    • Incubate the plate at 37 °C for 7 days.

  • Assay Development and Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for another 24 hours.

    • Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.

    • The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

MABA Experimental Workflow dot

MABA_Workflow Start Start PrepCulture Prepare Mtb H37Rv Inoculum Start->PrepCulture PrepPlate Prepare Serial Dilutions of Compound in 96-Well Plate Start->PrepPlate Inoculate Inoculate Plate with Mtb Culture PrepCulture->Inoculate PrepPlate->Inoculate Incubate1 Incubate at 37°C for 7 Days Inoculate->Incubate1 AddReagent Add Alamar Blue & Tween 80 Incubate1->AddReagent Incubate2 Incubate at 37°C for 24 Hours AddReagent->Incubate2 Read Read Results (Blue = Inhibition, Pink = Growth) Incubate2->Read End Determine MIC Read->End

Sources

spectroscopic data for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Authoritative Guide to the Spectroscopic Characterization of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Introduction

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science.[1] Its structural framework, featuring a furan-2-carbaldehyde moiety linked to a substituted phenyl ring, makes it a valuable scaffold for the synthesis of more complex molecules, including potential antimicrobial and anticancer agents.[1][2] The precise arrangement of the methoxy and nitro functional groups on the phenyl ring critically influences the molecule's electronic properties, reactivity, and biological interactions.[1]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous identification and characterization of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind expected spectral features and providing validated experimental protocols, this document serves as a self-validating system for the analysis of this compound and structurally related molecules.

Molecular Identity:

Property Value Source
Molecular Formula C₁₂H₉NO₅ [1]
Molecular Weight 247.20 g/mol [1]
CAS Number 299202-82-7 [1]

| InChI Key | BEHUPCUZFVRRTD-UHFFFAOYSA-N |[1] |

Molecular Structure and Spectroscopic Blueprint

The first step in any spectroscopic analysis is to understand the molecule's constituent parts. The structure can be deconstructed into three key regions, each producing a distinct spectroscopic signature: the furan-2-carbaldehyde core, the disubstituted phenyl ring, and the specific functional groups (aldehyde, methoxy, nitro).

Caption: Chemical structure of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aldehyde, aromatic (phenyl and furan), and methoxy protons. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group will significantly influence the chemical shifts of the phenyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~9.70sAldehyde-HThe aldehyde proton is highly deshielded by the carbonyl group and furan ring.[3]
~8.10dH on Phenyl (position 3)Ortho to the nitro group, experiencing strong deshielding.
~7.95ddH on Phenyl (position 5)Ortho to the furan ring and meta to the nitro group.
~7.50dFuran-H (position 3)Coupled to the adjacent furan proton.
~7.40dH on Phenyl (position 6)Ortho to the methoxy group.
~7.10dFuran-H (position 4)Coupled to the adjacent furan proton.
~3.90sMethoxy-H (OCH₃)Characteristic singlet for a methoxy group attached to an aromatic ring.[1]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments and identifying quaternary carbons.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~178.0Aldehyde C=OCarbonyl carbons are significantly deshielded and appear far downfield.
~155-160Phenyl C-O & Furan C-OAromatic carbons directly attached to oxygen are deshielded.
~148.0Phenyl C-NO₂The carbon bearing the nitro group is strongly influenced by its electron-withdrawing nature.
~120-135Aromatic C-H & C-CSignals for the remaining sp² carbons of the phenyl and furan rings.
~110-115Furan C-HFuran carbons typically appear in this region.
~56.0Methoxy C (OCH₃)Aliphatic carbon of the methoxy group.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm is typically sufficient. Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula.

Predicted Mass Spectrum

The molecular formula C₁₂H₉NO₅ dictates the expected exact mass. Fragmentation patterns observed in the mass spectrum offer corroborative structural evidence.

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The expected exact mass for C₁₂H₉NO₅ is 247.0481 g/mol . An HRMS measurement within a few parts per million (ppm) of this value confirms the elemental composition.

  • Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation by loss of stable neutral molecules or radicals.

G parent C₁₂H₉NO₅ m/z = 247.0481 frag1 [M-NO₂]⁺ m/z = 201.0552 parent->frag1 - NO₂ frag2 [M-CHO]⁺ m/z = 218.0453 parent->frag2 - CHO frag3 [M-OCH₃]⁺ m/z = 216.0348 parent->frag3 - OCH₃

Caption: Predicted major fragmentation pathways for the title compound in MS.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. A high-resolution analyzer (e.g., TOF or Orbitrap) is required.

  • Data Analysis: Determine the exact mass of the parent ion peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₁₂H₉NO₅).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl, nitro, and ether functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100C-H stretchAromatic & Furan
~2850, ~2750C-H stretchAldehyde (Fermi doublet)
~1680-1700C=O stretchAldehyde (conjugated)[3]
~1590, ~1470C=C stretchAromatic Ring
~1520, ~1340N-O stretchNitro Group (asymmetric & symmetric)
~1250, ~1020C-O stretchAryl Ether & Furan
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the background spectrum (of the empty crystal) first, followed by the sample spectrum.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present. Compare the peak positions to standard correlation tables to confirm the presence of aldehyde, nitro, and ether functionalities.

Integrated Spectroscopic Validation Workflow

The true power of these techniques lies in their combined application. A logical workflow ensures that the synthesized material is indeed the correct target compound with high purity.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Final Validation synthesis Chemical Synthesis (e.g., Suzuki Coupling) purification Purification (Column Chromatography) synthesis->purification ir IR Spectroscopy (Functional Group ID) purification->ir Initial Check ms HRMS (Molecular Formula Confirmation) purification->ms Confirm Mass ir->ms nmr NMR (¹H, ¹³C) (Structural Elucidation) ms->nmr Proceed if Mass is Correct validation Structure Confirmed & Purity Assessed nmr->validation Final Confirmation

Caption: Workflow for the synthesis and spectroscopic validation of the title compound.

This workflow demonstrates a self-validating process. IR provides a quick check for key functional groups post-purification. HRMS confirms that a product with the correct molecular formula has been isolated. Finally, NMR provides the definitive structural proof, confirming the specific arrangement of atoms and completing the characterization.

Conclusion

The comprehensive spectroscopic characterization of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde relies on the synergistic application of NMR, MS, and IR techniques. Each method provides unique and complementary information. The predicted data and protocols outlined in this guide establish a robust framework for researchers to confidently verify the identity, structure, and purity of this valuable chemical entity, ensuring the integrity and reproducibility of their scientific investigations.

References

  • PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. Available from: [Link]

  • Hentschel, J., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1296. Available from: [Link]

  • Kumar, V., et al. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 8(8), 84-90. Available from: [Link]

  • Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(2), M1229. Available from: [Link]

Sources

1H NMR and 13C NMR analysis of nitrophenylfuran compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Nitrophenylfuran Compounds

Abstract

Nitrophenylfuran derivatives represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Their biological activity and physicochemical properties are intrinsically linked to their precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structure elucidation of these molecules in solution.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral features of nitrophenylfuran compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the characteristic chemical shifts, spin-spin coupling patterns, and the profound influence of substituent effects, particularly the potent electron-withdrawing nitro group. The guide synthesizes fundamental principles with advanced 2D NMR techniques and practical experimental protocols to empower confident and accurate spectral interpretation.

Introduction: The Significance of Nitrophenylfurans and NMR

The nitrophenylfuran scaffold is a cornerstone in the development of antimicrobial agents, with nitrofurantoin being a prominent example used in treating urinary tract infections. The efficacy and mechanism of action of these drugs are highly dependent on their three-dimensional structure and electronic properties. Therefore, rigorous structural characterization is a non-negotiable aspect of the research and development pipeline.

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.[1] Through a systematic analysis of an NMR spectrum, one can deduce the carbon skeleton, identify functional groups, and determine the connectivity and stereochemistry of a molecule.[3] For nitrophenylfuran compounds, NMR is indispensable for:

  • Confirming constitutional isomerism: Differentiating between, for example, 2-(2-nitrophenyl)furan, 2-(3-nitrophenyl)furan, and 2-(4-nitrophenyl)furan.

  • Assigning substituent positions: Precisely locating the nitro group on the phenyl ring and other substituents on either ring system.

  • Verifying structural integrity and purity: Assessing the purity of synthesized compounds and identifying by-products.[4][5][6]

This guide will systematically deconstruct the NMR spectra of these compounds, providing the foundational knowledge required for their complete structural elucidation.

Foundational Principles of NMR Spectroscopy

A brief overview of key NMR parameters is essential for interpreting the spectra of nitrophenylfurans.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups (like the nitro group) pull electron density away from nearby nuclei, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).[7][8] Conversely, electron-donating groups "shield" nuclei, shifting their signals to lower ppm values (upfield).

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for determining the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field of its neighbors through the intervening bonds. This interaction, known as J-coupling or scalar coupling, splits a single resonance into a multiplet (e.g., a doublet, triplet, quartet).[9] The spacing between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz).[10] The magnitude of J provides crucial information about the connectivity and geometry of the molecule (e.g., ortho, meta, para coupling in aromatic rings; cis/trans in alkenes).[11][12]

¹H NMR Spectral Analysis of Nitrophenylfurans

The ¹H NMR spectrum of a nitrophenylfuran is typically characterized by distinct regions for the furan and nitrophenyl protons. The powerful deshielding effect of the nitro group is the dominant factor influencing the chemical shifts of the aromatic protons.

Furan Ring Protons

The furan ring is a five-membered aromatic heterocycle. Its protons typically resonate in the range of 6.5 - 7.8 ppm .

  • H5': The proton adjacent to the oxygen atom is the most deshielded of the furan protons, often appearing around 7.5 - 7.8 ppm .

  • H3' and H4': These protons are coupled to each other and appear in the more shielded region of 6.5 - 6.8 ppm . The coupling constant between them, ³J(H3'-H4'), is typically around 3.0-3.5 Hz.

Nitrophenyl Ring Protons

The chemical shifts of the phenyl ring protons are highly dependent on the position of the nitro group (NO₂), a potent electron-withdrawing and deshielding group. The signals are generally found between 7.5 and 8.5 ppm .

  • 2-(4-Nitrophenyl)furan (para-isomer): This isomer presents the simplest aromatic pattern. Due to symmetry, there are only two distinct types of aromatic protons, which couple to each other, forming a characteristic pair of doublets (an AA'XX' or, more simply, an AX system).

    • H2/H6 (ortho to the furan): These protons are deshielded by the adjacent furan ring and appear as a doublet around 7.8 - 8.0 ppm .

    • H3/H5 (ortho to the nitro group): These protons are strongly deshielded by the nitro group and appear further downfield as a doublet around 8.2 - 8.4 ppm . The ortho coupling constant, ³J(H2-H3), is typically 8.0 - 9.0 Hz .

  • 2-(3-Nitrophenyl)furan (meta-isomer): This isomer displays a more complex pattern with four distinct aromatic proton signals.

    • H2 (between the two substituents): Often the most deshielded proton, appearing as a triplet or a narrow multiplet around 8.4 - 8.6 ppm .

    • H4 (ortho to NO₂): Appears as a doublet of doublets (dd) around 8.2 - 8.3 ppm , showing ortho and meta coupling.

    • H5 (para to NO₂): Appears as a triplet around 7.7 - 7.8 ppm .

    • H6 (ortho to furan): Appears as a doublet of doublets (dd) around 7.9 - 8.1 ppm .

  • 2-(2-Nitrophenyl)furan (ortho-isomer): The proximity of the nitro group to the furan ring can cause steric hindrance, potentially leading to twisting of the molecule and more complex shifts. The pattern is typically four distinct multiplets in the 7.5 - 8.2 ppm range.

The workflow for analyzing these spin systems is crucial for correct isomer identification.

G cluster_start cluster_analysis Spectral Analysis cluster_decision cluster_isomers Start Obtain ¹H NMR Spectrum Identify_Regions Identify Aromatic (7.0-8.6 ppm) and Furan (6.5-7.8 ppm) Regions Start->Identify_Regions Analyze_Aromatic Analyze Aromatic Multiplets (Number of signals, Splitting) Identify_Regions->Analyze_Aromatic Analyze_Furan Analyze Furan Multiplets Identify_Regions->Analyze_Furan Decision Match Pattern to Isomer Analyze_Aromatic->Decision Para para-Isomer (Two Doublets, AX system) Decision->Para Simple AA'XX' Meta meta-Isomer (Four distinct signals) Decision->Meta Complex Ortho ortho-Isomer (Four distinct signals) Decision->Ortho Complex

Caption: Workflow for Isomer Identification using ¹H NMR.

¹³C NMR Spectral Analysis of Nitrophenylfurans

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.[13] Due to the low natural abundance of the ¹³C isotope (1.1%), carbon-carbon coupling is typically not observed, resulting in a spectrum where each unique carbon atom produces a single peak (in a proton-decoupled spectrum).[14]

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Nitrophenylfurans

Carbon PositionTypical Chemical Shift (δ, ppm)Rationale
Furan Ring
C2' (attached to phenyl)152 - 156Quaternary carbon, attached to electronegative oxygen and the phenyl ring.
C5' (adjacent to oxygen)143 - 146Deshielded by the adjacent oxygen atom.
C3', C4'108 - 115More shielded furan carbons.
Nitrophenyl Ring
C1 (attached to furan)128 - 132Quaternary carbon, its shift is moderately affected by the nitro group's position.
C-NO₂ (attached to nitro)147 - 150Quaternary carbon, strongly deshielded by the direct attachment of the electron-withdrawing nitro group.
C-ortho to NO₂124 - 128Deshielded by the inductive effect of the nitro group.
C-meta to NO₂129 - 132Less affected by the nitro group compared to ortho and para positions.
C-para to NO₂121 - 125Shielded by resonance effects, though less pronounced than the deshielding of the ortho position.

Note: These are approximate ranges and can vary based on the solvent and other substituents.[15][16]

Advanced Techniques and Experimental Considerations

While 1D NMR is powerful, complex structures or overlapping signals often require 2D NMR experiments for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent carbons (or otherwise J-coupled).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons they are directly attached to. This is the primary method for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon signals over two or three bonds. This is crucial for identifying connectivity between different spin systems and for assigning quaternary (non-protonated) carbons.

The Impact of Solvent Choice

The choice of deuterated solvent can significantly influence chemical shifts.[17] Aromatic solvents like benzene-d₆ can induce shifts (known as Aromatic Solvent Induced Shifts or ASIS) by forming weak complexes with the solute, which can be useful for resolving overlapping signals.[18] It is critical to report the solvent used when presenting NMR data, as values tabulated for CDCl₃ may not be directly comparable to those measured in DMSO-d₆.[19][20]

Experimental Protocols

Adherence to a validated protocol ensures reproducibility and accuracy.

Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of the nitrophenylfuran compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) using a pipette. The choice of solvent depends on the solubility of the compound.

  • Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard is added. For routine characterization, a small amount of tetramethylsilane (TMS) can be added as a reference (δ = 0.00 ppm), although modern spectrometers typically reference the residual solvent peak.[8]

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Filtering (If Necessary): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Data Acquisition Workflow

The following diagram outlines a standard workflow for acquiring a comprehensive NMR dataset for structure elucidation.

G Start Prepared NMR Sample Tuning Tune & Match Probe Start->Tuning Locking Lock on Deuterium Signal Tuning->Locking Shimming Shim for Field Homogeneity Locking->Shimming H1_Acquire Acquire ¹H Spectrum (1D Proton) Shimming->H1_Acquire C13_Acquire Acquire ¹³C{¹H} Spectrum (Proton Decoupled) H1_Acquire->C13_Acquire COSY_Acquire Acquire ¹H-¹H COSY Spectrum C13_Acquire->COSY_Acquire HSQC_Acquire Acquire ¹H-¹³C HSQC Spectrum COSY_Acquire->HSQC_Acquire HMBC_Acquire Acquire ¹H-¹³C HMBC Spectrum HSQC_Acquire->HMBC_Acquire Processing Process Data (Fourier Transform, Phasing, Baseline Correction) HMBC_Acquire->Processing Analysis Full Structural Analysis Processing->Analysis

Sources

mass spectrometry fragmentation pattern of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern for the organic compound 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways dictated by the molecule's distinct functional groups: an aromatic aldehyde, a furan ring, a methoxy substituent, and a nitroaromatic system. By synthesizing established fragmentation principles with practical experimental considerations, this guide serves as an authoritative resource for the structural elucidation of this and structurally related molecules. Methodologies for sample preparation and analysis are detailed, and key fragmentation cascades are visualized to provide a clear, mechanistic understanding.

Introduction: Structural Context and Analytical Imperative

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde (Molecular Formula: C₁₁H₇NO₄, Molecular Weight: 217.18 g/mol ) is a multifaceted organic molecule incorporating several key functional groups that govern its chemical behavior and, consequently, its fragmentation in mass spectrometry. The presence of a furan ring linked to a substituted phenyl group places it in a class of compounds with significant biological and pharmaceutical interest. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, for metabolite identification in drug metabolism studies, and for quality control in synthetic processes.

Electron Ionization (EI) mass spectrometry is the chosen analytical paradigm for this guide. EI is a hard ionization technique that imparts significant energy to the analyte molecule, inducing reproducible and structurally informative fragmentation. This contrasts with softer ionization methods like electrospray ionization (ESI), which often yield prominent molecular ions with limited fragmentation. The rich fragmentation data from EI-MS allows for a detailed substructural analysis, which is the core focus of this document.

Predicted Fragmentation Pathways

The fragmentation of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a composite of the pathways characteristic of its individual functional moieties. The stability of the aromatic systems (both phenyl and furan rings) suggests that a discernible molecular ion peak will be present. The primary fragmentation events are anticipated to occur at the more labile aldehyde, methoxy, and nitro groups.

Initial Ionization and Key Functional Group Cleavages

Upon electron impact, the molecule loses an electron to form the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 217.

  • Aldehyde Group Fragmentation: Aromatic aldehydes characteristically undergo α-cleavage. This leads to two prominent initial fragmentation routes:

    • Loss of a Hydrogen Radical (H•): The cleavage of the C-H bond of the aldehyde group results in the formation of a highly stable [M-1]⁺ acylium ion.

    • Loss of a Formyl Radical (•CHO): Cleavage of the bond between the furan ring and the carbonyl carbon results in the loss of the entire formyl group, yielding an [M-29]⁺ ion.

  • Nitro Group Fragmentation: Nitroaromatic compounds exhibit well-documented fragmentation patterns. The primary cleavages involve the nitro group itself:

    • Loss of Nitrogen Dioxide Radical (•NO₂): This is a major fragmentation pathway, resulting in an [M-46]⁺ ion.

    • Loss of Nitric Oxide (•NO): A rearrangement followed by the loss of •NO can also occur, yielding an [M-30]⁺ ion.

  • Methoxy Group Fragmentation: Aromatic ethers typically fragment via two main pathways:

    • Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond results in an [M-15]⁺ ion.

    • Loss of Formaldehyde (CH₂O): A rearrangement process can lead to the elimination of a neutral formaldehyde molecule, resulting in an [M-30]⁺ ion.

Synthesized Fragmentation Cascade

The overall fragmentation pattern is a cascade of these primary events. The most likely and informative pathways are visualized in the diagram below and summarized in Table 1. The initial loss of the labile H• from the aldehyde is a highly probable event due to the stability of the resulting acylium ion. Subsequent or alternative losses of •NO₂, •CH₃, and CO will produce a series of characteristic fragment ions that enable full structural confirmation.

Fragmentation_Pattern Figure 1: Proposed EI-MS Fragmentation Pathway M Molecular Ion (M•⁺) m/z = 217 M_minus_1 [M-H]⁺ m/z = 216 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z = 202 M->M_minus_15 - •CH₃ M_minus_29 [M-CHO]⁺ m/z = 188 M->M_minus_29 - •CHO M_minus_46 [M-NO₂]⁺ m/z = 171 M->M_minus_46 - •NO₂ M_minus_1_46 [M-H-NO₂]⁺ m/z = 170 M_minus_1->M_minus_1_46 - •NO₂ M_minus_15_28 [M-CH₃-CO]⁺ m/z = 174 M_minus_15->M_minus_15_28 - CO M_minus_46_29 [M-NO₂-CHO]⁺ m/z = 142 M_minus_29->M_minus_46_29 - •NO₂ M_minus_46->M_minus_1_46 - H• M_minus_46->M_minus_46_29 - •CHO

Caption: Proposed fragmentation cascade for the title compound.

Tabulated Fragmentation Data

The following table summarizes the key predicted ions, their mass-to-charge ratios, and the corresponding neutral losses that are mechanistically plausible.

m/z Proposed Ion Structure Neutral Loss Mass Loss (Da) Plausibility & Rationale
217[C₁₁H₇NO₄]•⁺-0High: Molecular Ion. Aromatic systems are stable.
216[M-H]⁺H•1High: Formation of a stable acylium ion is a classic pathway for aromatic aldehydes.
202[M-CH₃]⁺•CH₃15High: Loss of the methyl radical from the methoxy group is a common fragmentation for aryl ethers.
188[M-CHO]⁺•CHO29Medium: Loss of the formyl radical is a known pathway for aldehydes.
171[M-NO₂]⁺•NO₂46High: Loss of the nitro group is a characteristic and major fragmentation for nitroaromatic compounds.
170[M-H-NO₂]⁺H•, •NO₂47High: Sequential loss from the molecular ion, a very likely secondary fragmentation.
142[M-NO₂-CHO]⁺•NO₂, •CHO75Medium: A plausible secondary fragmentation pathway.

Experimental Protocol: Acquiring the Mass Spectrum

Adherence to a rigorous and validated protocol is paramount for acquiring high-quality, reproducible mass spectra. The following section details a self-validating methodology for the analysis of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. GC-MS is selected for its ability to handle volatile and semi-volatile compounds and for the extensive fragmentation produced by its EI source, which is ideal for structural elucidation.

Sample Preparation

The objective is to prepare a clean, particle-free solution of the analyte in a volatile solvent at a concentration suitable for GC-MS analysis.

  • Initial Solubilization: Dissolve approximately 1 mg of the solid sample in 1 mL of a high-purity, volatile organic solvent such as ethyl acetate or dichloromethane.

  • Dilution: Take 100 µL of this stock solution and dilute it with 900 µL of the same solvent to achieve a final concentration of approximately 100 µg/mL. This concentration helps prevent detector saturation and source contamination.

  • Filtration (Critical Step): Filter the final solution through a 0.22 µm PTFE syringe filter into a clean 2 mL glass autosampler vial. This step is crucial to remove any particulate matter that could block the GC injector or column.

  • Vial Sealing: Cap the vial with a screw-top cap fitted with a PTFE septum to prevent solvent evaporation.

Instrumentation and Data Acquisition

The following parameters provide a robust starting point for analysis on a typical benchtop GC-MS system.

Parameter Setting Rationale / Field Insight
GC System
Injector TypeSplit/SplitlessUse in splitless mode for 1 minute to maximize analyte transfer to the column for trace analysis, or a high split ratio (e.g., 50:1) for purer/concentrated samples.
Injector Temp.250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier GasHelium, 1.0 mL/minProvides good chromatographic efficiency and is inert.
Column30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms)A standard, non-polar column suitable for a wide range of semi-volatile organic compounds.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature ramp that should provide good separation from solvent and any minor impurities.
MS System
Ionization ModeElectron Ionization (EI)The standard for creating extensive, library-searchable fragmentation patterns.
Ionization Energy70 eVThe industry-standard energy that provides reproducible fragmentation patterns.
Source Temp.230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temp.150 °CMaintains ion transmission efficiency.
Mass Rangem/z 40-400A range that covers the molecular ion and all expected fragments.
Solvent Delay3 minutesPrevents the high solvent load from entering the MS detector, which would cause unnecessary filament wear.
Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis.

Experimental_Workflow Figure 2: GC-EI-MS Experimental Workflow A Sample Weighing & Solubilization (1 mg/mL in Ethyl Acetate) B Serial Dilution (to ~100 µg/mL) A->B C Syringe Filtration (0.22 µm) (Critical for System Integrity) B->C D Transfer to Autosampler Vial C->D E GC Injection & Separation D->E Autosampler F EI Ionization (70 eV) E->F Transfer Line G Mass Analysis (Quadrupole) F->G H Data Acquisition & Processing G->H I Spectral Interpretation & Library Comparison H->I

Caption: A streamlined workflow for GC-EI-MS analysis.

Conclusion

The structural elucidation of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde via electron ionization mass spectrometry is a systematic process guided by the fundamental principles of organic mass spectrometry. The molecule is predicted to exhibit a clear molecular ion peak at m/z 217, with a rich fragmentation pattern dominated by characteristic losses from its aldehyde, nitro, and methoxy functional groups. The formation of key ions at m/z 216 ([M-H]⁺), 202 ([M-CH₃]⁺), and 171 ([M-NO₂]⁺) provides strong diagnostic evidence for the compound's structure. By employing the detailed experimental protocol provided, researchers can generate high-quality, reproducible data to confirm these fragmentation pathways and confidently identify the analyte. This guide serves as a foundational document, blending theoretical prediction with practical, field-proven methodology for the robust analysis of this and similar chemical entities.

References

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  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Mass spectrometric study on the fragmentation of anisole. (1997). International Nuclear Information System (INIS). Retrieved from [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. (2007). PubMed. Retrieved from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2004). ResearchGate. Retrieved from [Link]

  • Mass spectrometric study on the fragmentation of anisole. (1997). ETDEWEB. Retrieved from [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. (2009). PubMed. Retrieved from [Link]

  • Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. (2014). West Virginia University Research Repository. Retrieved from [Link]

  • Mass spectral fragmentation patterns of some 2-methyl-3-furancarboxanilides and 2-methyl-3-furancarbothioanilides. II. (1979). Semantic Scholar. Retrieved from [Link]

  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2002). ResearchGate. Retrieved from [Link]

  • EI-MS: M-28 peak in aldehydes. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). MDPI. Retrieved from [Link]

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  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. Retrieved from [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). PubMed. Retrieved from [Link]

  • MS 2 spectra of the aged sample (left), N-(4-nitrophenyl)... (2021). ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to the Role of Nitrofuran Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over sixty years, the nitrofuran scaffold has been a cornerstone of antimicrobial therapy, yet its full potential in medicinal chemistry is still being unveiled.[1] Initially recognized for potent antibacterial properties, this class of synthetic compounds is experiencing a resurgence of interest driven by the escalating crisis of antibiotic resistance and the discovery of its efficacy against a broader spectrum of diseases, including parasitic infections, fungal diseases, and cancer.[1][2] This guide provides a comprehensive technical overview of nitrofuran derivatives for researchers, scientists, and drug development professionals. We will dissect their core mechanism of action, explore diverse therapeutic applications, detail synthetic strategies, and address the inherent challenges of toxicity and resistance. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices and validating protocols to empower robust and reproducible research.

The Nitrofuran Core: A Chemically Versatile Warhead

Nitrofurans are defined by a 5-membered furan ring bearing a nitro (-NO₂) group, typically at the 5-position.[3][4] This simple heterocyclic structure serves as a versatile "warhead." While drugs like Nitrofurantoin, used for urinary tract infections (UTIs), are the most well-known, the class includes agents with antiprotozoal, antifungal, and even anticancer activities.[3][4] Their enduring relevance stems from a unique activation mechanism that has, until recently, kept widespread bacterial resistance at bay.[5]

The Core Directive: Reductive Activation is Key to Bioactivity

The foundational principle of nitrofuran pharmacology is that they are prodrugs; they are biologically inert until activated within the target cell.[6] This selective activation is the primary reason for their greater effect on microbial cells compared to mammalian cells.[7]

Enzymatic Reduction: The Ignition Switch

The activation process is initiated by the enzymatic reduction of the 5-nitro group. This critical step is catalyzed by bacterial, fungal, or parasitic flavoproteins known as nitroreductases (NTRs).[5][8]

  • Type I Nitroreductases (Oxygen-Insensitive): These enzymes, such as NfsA and NfsB in E. coli, perform a two-electron reduction of the nitro group, ultimately forming a hydroxylamine derivative.[1][9] This process occurs efficiently under both aerobic and anaerobic conditions and is considered the primary pathway for generating the highly reactive cytotoxic species.[1]

  • Type II Nitroreductases (Oxygen-Sensitive): This pathway involves a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitrofuran, creating a futile cycle that generates superoxide anions and other reactive oxygen species (ROS), leading to oxidative stress.[1][10]

The necessity of these microbial enzymes for activation is a self-validating system; organisms lacking efficient nitroreductase activity exhibit natural resistance.

A Multi-Targeted Assault

Once the nitro group is reduced, the resulting electrophilic intermediates are highly reactive and non-specific, attacking a multitude of nucleophilic sites within the cell.[8] This multi-targeted mechanism is a significant advantage, as it makes the development of resistance through a single mutation far more difficult.[5][7] The primary cellular targets include:

  • DNA and RNA Damage: The reactive metabolites, particularly the hydroxylamine, can directly bind to and damage bacterial DNA, causing lesions and strand breaks that inhibit replication.[2][7][11]

  • Inhibition of Protein Synthesis: These intermediates can attack ribosomal proteins, disrupting their structure and function, thereby halting essential protein synthesis.[7][8]

  • Metabolic Disruption: Nitrofurans interfere with crucial metabolic pathways, including pyruvate metabolism and the citric acid cycle, by inhibiting key enzymes like acetyl-CoA.[3][7]

G Prodrug_ext Nitrofuran (External) Prodrug Prodrug Prodrug_ext->Prodrug Enters Cell Death Cell Death NTR NTR Prodrug->NTR Substrate for Intermediates Intermediates NTR->Intermediates Reductive Activation Intermediates->Death Multi-Target Attack DNA DNA Intermediates->DNA Ribosomes Ribosomes Intermediates->Ribosomes Enzymes Enzymes Intermediates->Enzymes

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the nitrofuran scaffold is evident in its wide range of therapeutic applications. Chemical modification of the core structure allows for the fine-tuning of its activity, spectrum, and pharmacokinetic properties.[3]

Antibacterial Agents: The Case of Nitrofurantoin

Nitrofurantoin is a first-line therapy for uncomplicated UTIs.[12] Its efficacy is a direct result of its pharmacokinetics: it is rapidly absorbed and filtered from the blood into the urine, achieving high bactericidal concentrations directly at the site of infection while maintaining low, often undetectable, serum levels.[7][12][13] This localization minimizes systemic side effects and prevents its use for other types of infections like kidney infections.[7][14]

  • Structure-Activity Relationship (SAR): Research has shown that modifications to the side chain at the 2-position of the furan ring significantly impact antibacterial potency. For example, creating hybrid molecules, such as 5-nitrofuran-isatin hybrids, has yielded compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[15] Recent work has also produced derivatives with activity against notoriously difficult-to-treat Gram-negative pathogens like Acinetobacter baumannii.[16]

Table 1: Antibacterial Activity of Novel Nitrofuran Derivatives

Compound/Hybrid Target Organism MIC Reference
Hybrid 6 (Isatin) MRSA 1 µg/mL [15]
Hybrid 5 (Isatin) MRSA 8 µg/mL [15]
Compound 2 A. baumannii 4 µM [16]

| Compound 16 | A. baumannii | 4 µM |[16] |

Antiparasitic and Antifungal Agents

Nitrofurans are effective against various protozoa and fungi.[3]

  • Antiparasitic: Nifurtimox is a key drug used to treat Chagas disease, caused by Trypanosoma cruzi.[1][4] Its mechanism involves the generation of intracellular oxidative stress. Some derivatives have been shown to inhibit trypanothione reductase (TryR), an enzyme critical for the parasite's redox balance, making it vulnerable to ROS.[1]

  • Antifungal: Numerous nitrofuran derivatives have demonstrated potent, broad-spectrum antifungal activity against species like Candida, Cryptococcus neoformans, and Histoplasma capsulatum, often with low toxicity to human cells, indicating a high selectivity index.[17]

Table 2: Antifungal Activity of Representative Nitrofuran Derivatives

Compound Fungal Species MIC₉₀ Reference
Compound 11 H. capsulatum 0.48 µg/mL [17]
Compound 3 P. brasiliensis 0.48 µg/mL [17]
Compound 1 Candida strains 3.9 µg/mL [17]

| Compound 5 | C. neoformans | 3.9 µg/mL |[17] |

Anticancer Agents: Exploiting Tumor Hypoxia

The solid tumor microenvironment is often characterized by hypoxia (low oxygen). This condition can be exploited, as the reductive activation of nitrofurans is more efficient in the absence of oxygen. This makes them ideal candidates for development as hypoxia-activated prodrugs (HAPs).[10] When a nitrofuran-based HAP reaches a hypoxic tumor, it is selectively reduced by nitroreductases that are highly expressed in these regions, releasing a cytotoxic agent that kills the cancer cells.[10]

  • SAR for Anticancer Activity: Studies have shown that hybrid molecules, such as those combining the nitrofuran moiety with isatin, can exhibit potent inhibitory activity against human colon cancer cell lines.[15][18] Other modifications have yielded compounds that induce oxidative DNA damage and apoptosis in various cancer cells, including breast, cervical, and liver cancer lines.[19]

Table 3: Anticancer Activity of Novel Nitrofuran-Isatin Hybrids

Compound Cancer Cell Line IC₅₀ (µM) Reference
Isatin Hybrid 3 HCT 116 (Colon) 1.62 µM [15][18]

| Other Hybrids (2, 5-7) | HCT 116 (Colon) | 1.62 - 8.8 µM |[15][18] |

Synthetic Methodologies and Experimental Protocols

The synthesis of novel nitrofuran derivatives is crucial for exploring their full therapeutic potential. Modern synthetic methods are being employed to improve safety, efficiency, and diversity.

General Synthesis Strategies

A common and straightforward method for synthesizing a wide array of nitrofuran derivatives is the acid-catalyzed condensation of 5-nitrofuran-2-carbaldehyde with various hydrazides or amines to form Schiff bases or related structures.[6] However, the synthesis of the key precursor, 5-nitro-2-furfural, involves the nitration of furfural, which can be hazardous due to the use of harsh conditions and explosive intermediates like acetyl nitrate.[20]

Causality in Synthesis: To mitigate these risks, researchers have developed continuous flow platforms. These systems generate the unstable nitrating agent in situ under mild conditions and immediately use it, avoiding the need to store the explosive chemical. This not only enhances safety but also improves yield and reproducibility, making the synthesis of nitrofuran APIs more efficient.[20]

G Lead Lead Identification (e.g., Nitrofurantoin) Design Design Strategy (Analogues, Hybrids) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Screening Biological Screening (Antibacterial, Anticancer) Synthesis->Screening SAR SAR Analysis Screening->SAR SAR->Design Iterative Design Optimization Lead Optimization (Improved Potency, Reduced Toxicity) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Experimental Protocol: Synthesis of a 5-Nitrofuran Schiff Base Derivative

This protocol describes a general, self-validating method for synthesizing nitrofuran derivatives via condensation. The formation of a precipitate upon addition to water provides an initial validation of a successful reaction, which is then confirmed by standard analytical techniques.

  • Reaction Setup: In a clean, dry round-bottom flask, combine 5-nitrofuran-2-carbaldehyde (1.0 equivalent) and the desired N-acylhydrazide or amine (1.2 equivalents).

  • Solubilization: Add a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to dissolve the reactants with stirring.

  • Catalysis: Add a catalytic amount (1-2 drops) of concentrated hydrochloric acid (HCl) to the stirring mixture. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

  • Reaction Execution: Seal the flask and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Precipitation & Isolation: Pour the reaction mixture slowly into a beaker of cold water with vigorous stirring. The desired product, being less polar than the reactants and DMSO, should precipitate out.

  • Collection: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid thoroughly with water to remove any residual acid and solvent, followed by a wash with a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid in a vacuum oven.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[17]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method, a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound. The inclusion of positive (no drug) and negative (no bacteria) controls is essential for validating the assay's integrity.

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of the synthesized nitrofuran derivative in 100% DMSO.

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., E. coli, MRSA) overnight. Dilute the culture in fresh cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to create a range of test concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: Include wells with bacterial inoculum and MHB only (no compound) to ensure bacterial growth.

    • Negative Control: Include wells with MHB only (no bacteria) to check for broth sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Challenges and Future Directions

Despite their promise, the development of nitrofuran derivatives is not without challenges, primarily related to toxicity and the emergence of resistance.

Toxicity and Side Effects

The same mechanism that makes nitrofurans effective—the generation of reactive intermediates—can also cause damage to host cells.[21]

  • Oxidative Stress: Redox cycling can lead to oxidative stress in mammalian cells, particularly in hepatocytes, which can result in liver toxicity.[22][23]

  • Specific Toxicities: Nitrofurantoin is associated with rare but serious side effects, including pulmonary toxicity and liver damage.[12][24]

  • Carcinogenicity: Some nitrofuran derivatives have been shown to be mutagenic and carcinogenic in animal studies, which has led to their ban in food-producing animals in many regions.[4][10]

Mechanisms of Resistance

While acquired resistance to nitrofurans is less common than for other antibiotics, it does occur.[7] The primary mechanism is the impairment of the drug's activation.

  • Nitroreductase Mutations: Mutations in the genes encoding for Type I nitroreductases (nfsA and nfsB) are the principal cause of high-level resistance.[9] These mutations lead to enzymes with reduced or no ability to activate the nitrofuran prodrug.

  • Efflux Pumps: Overexpression of bacterial efflux pumps can also contribute to resistance by actively transporting the drug out of the cell before it can be activated.[9]

Future Outlook

The medicinal chemistry field is actively working to overcome these challenges and unlock the full potential of the nitrofuran scaffold.

  • Designing for Selectivity: The key to future success lies in designing derivatives that are preferentially activated by microbial nitroreductases over mammalian enzymes, thereby improving the safety profile.

  • Repurposing and Hybrids: Repurposing existing nitrofuran drugs and creating novel hybrid molecules that combine the nitrofuran warhead with other pharmacophores is a promising strategy to develop potent agents against cancer and multi-drug resistant pathogens.[1][15]

  • Advanced Synthesis: The continued development of safer and more efficient synthetic methods, like flow chemistry, will enable the rapid creation of diverse chemical libraries for biological screening.[6][20]

Conclusion

Nitrofuran derivatives represent a historic yet revitalized class of medicinal compounds. Their unique multi-targeted mechanism of action, initiated by reductive activation, provides a powerful strategy against a wide range of pathogens and presents a significant barrier to the rapid development of resistance.[3][6] While challenges related to host toxicity and resistance persist, modern medicinal chemistry approaches are paving the way for a new generation of nitrofuran-based therapies. By designing derivatives with enhanced selectivity, exploring novel therapeutic areas like oncology, and employing advanced synthetic techniques, the nitrofuran scaffold is poised to remain a valuable and indispensable tool in the fight against global health threats.[2][6]

References

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The Pharmacological Potential of Substituted Phenylfurans: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the design of numerous biologically active compounds.[1] The incorporation of a phenyl substituent onto the furan core gives rise to the phenylfuran class of molecules, a group that has demonstrated a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the potential biological activities of substituted phenylfurans, offering researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential.

Anticancer Activities of Substituted Phenylfurans

Substituted phenylfurans have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[2] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and drug resistance.

Mechanisms of Anticancer Action

A significant body of research has focused on elucidating the molecular targets of anticancer phenylfuran derivatives. Some of the key mechanisms include:

  • Inhibition of Efflux Pumps: A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Certain phenylfuran derivatives have been shown to act as potent P-gp inhibitors, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.[3] These compounds often work by competitively binding to the drug-binding site of P-gp, preventing the efflux of anticancer drugs.

  • Modulation of Pro-Survival Signaling Pathways: Several studies have demonstrated the ability of substituted phenylfurans to interfere with critical signaling cascades that promote cancer cell growth and survival. For instance, some derivatives have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[4][5][6]

  • Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is a hallmark of effective anticancer agents. Phenylfuran derivatives have been observed to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7][8] This can involve the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism of anticancer drugs. Certain phenylfuran compounds have been shown to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[7][8]

Experimental Workflow: Assessing Anticancer Activity

A systematic approach is required to evaluate the anticancer potential of novel substituted phenylfurans. The following workflow outlines the key experimental stages:

Caption: Workflow for evaluating the anticancer properties of substituted phenylfurans.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][9][10] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Substituted phenylfuran compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted phenylfuran compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[3][9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Detailed Protocol: Rhodamine 123 Accumulation Assay for P-gp Inhibition

This assay measures the activity of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.[11][12][13][14] P-gp inhibitors will block the efflux of Rhodamine 123, leading to its increased accumulation within the cells.

Materials:

  • P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Substituted phenylfuran compounds

  • Rhodamine 123

  • Known P-gp inhibitor (e.g., verapamil) as a positive control[11]

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates and allow them to attach overnight.

  • Compound Pre-incubation: Treat the cells with various concentrations of the substituted phenylfuran compounds and the positive control for 1-2 hours.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of 5-10 µM) to each well and incubate for 30-60 minutes at 37°C.[11]

  • Washing: Remove the medium containing Rhodamine 123 and wash the cells with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm). Alternatively, the fluorescence of individual cells can be analyzed by flow cytometry.[13]

  • Data Analysis: Calculate the fluorescence intensity for each treatment group. An increase in fluorescence compared to the untreated control indicates inhibition of P-gp.

Antimicrobial Activities of Substituted Phenylfurans

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted phenylfurans have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[15][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of phenylfuran derivatives are diverse and can be species-specific. Some of the proposed mechanisms include:

  • Inhibition of Essential Enzymes: Molecular docking studies have suggested that some nitrofuran derivatives may target essential bacterial enzymes. For instance, in Mycobacterium tuberculosis, potential targets include the transcriptional repressor EthR and arylamine N-acetyltransferase, both of which are crucial for the bacterium's survival and drug resistance.[15]

  • Disruption of Cell Wall Integrity: Some antimicrobial compounds exert their effects by interfering with the synthesis or integrity of the bacterial cell wall, a structure that is essential for bacterial survival and absent in eukaryotes.[6]

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics. Some heterocyclic compounds have been shown to inhibit biofilm formation, a crucial aspect of their antimicrobial efficacy.

Experimental Workflow: Assessing Antimicrobial Activity

The evaluation of the antimicrobial properties of substituted phenylfurans typically follows a standardized workflow:

TLR4_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus translocation AP1 AP-1 MAPK->AP1 AP1->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes

Caption: Simplified TLR4 signaling pathway leading to inflammatory gene expression.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO) by murine macrophage cells (RAW 264.7) in response to an inflammatory stimulus like LPS. [18][19][20][21][22]The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Substituted phenylfuran compounds

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) [19]* Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours. [19]2. Compound Treatment: Pre-treat the cells with various concentrations of the substituted phenylfuran compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours. [19]Include a negative control (cells without LPS) and a positive control (cells with LPS but no compound).

  • Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well. [19]5. Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. [20]Measure the absorbance at 540 nm using a microplate reader. [19][20]6. Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in each sample from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Neuroprotective Activities of Substituted Phenylfurans

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Substituted phenylfurans have shown promise as neuroprotective agents due to their ability to mitigate oxidative stress, reduce excitotoxicity, and modulate inflammatory processes in the brain. [2][23][24][25][26][27]

Mechanisms of Neuroprotective Action

The neuroprotective effects of phenylfuran derivatives are believed to arise from several mechanisms:

  • Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. Many furan derivatives possess antioxidant properties, enabling them to scavenge free radicals and protect neurons from oxidative damage. [24][25]* Anti-excitotoxicity: Excitotoxicity is a process where excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to an influx of calcium ions and subsequent neuronal death. [28]Some phenylfuran compounds may exert neuroprotective effects by modulating NMDA receptor activity or downstream signaling pathways.

  • Anti-inflammatory Effects: Neuroinflammation is a common feature of neurodegenerative disorders. As discussed previously, the anti-inflammatory properties of phenylfurans can also contribute to their neuroprotective effects by reducing the production of pro-inflammatory cytokines in the brain. [24]

Experimental Workflow: Assessing Neuroprotective Activity

The evaluation of the neuroprotective potential of substituted phenylfurans often involves the use of in vitro models of neuronal damage:

Caption: Workflow for evaluating the neuroprotective effects of substituted phenylfurans.

Detailed Protocol: NMDA-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This assay uses primary neuronal cultures to model excitotoxic neuronal death induced by excessive stimulation with NMDA. [28][29][30][31][32]Neuroprotective compounds are evaluated for their ability to prevent or reduce NMDA-induced cell death, which is often quantified by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • Neurobasal medium and supplements

  • N-methyl-D-aspartate (NMDA) and glycine

  • Substituted phenylfuran compounds

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Neuronal Culture: Culture primary neurons in appropriate plates until they are mature and have formed synaptic connections.

  • Compound Pre-treatment: Pre-treat the neurons with various concentrations of the substituted phenylfuran compounds for a specified period (e.g., 1-2 hours).

  • NMDA Treatment: Expose the neurons to a toxic concentration of NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 5-60 minutes). [29][30]4. Recovery: Wash the neurons to remove NMDA and return them to their conditioned medium for a recovery period of 24 hours. [29]5. LDH Assay: After the recovery period, measure the amount of LDH released into the culture medium using an LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the NMDA-treated control. A decrease in LDH release indicates a neuroprotective effect.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of substituted phenylfurans as therapeutic agents. The nature and position of substituents on both the phenyl and furan rings can significantly influence their biological activity.

Key SAR Observations:

  • Anticancer Activity: The presence of electron-withdrawing groups on the phenyl ring often enhances cytotoxic activity. [27]The specific substitution pattern can also influence selectivity towards different cancer cell lines.

  • Antimicrobial Activity: For nitrofurans, the nitro group at the 5-position of the furan ring is generally essential for antimicrobial activity. Modifications to the substituent at the 2-position can modulate the spectrum of activity. [27]* Anti-inflammatory Activity: The lipophilicity and electronic properties of the substituents can impact the ability of the compounds to penetrate cell membranes and interact with their molecular targets in inflammatory pathways.

  • Neuroprotective Activity: The presence of antioxidant moieties, such as phenolic hydroxyl groups, can enhance the neuroprotective effects of phenylfurans by increasing their radical scavenging capacity.

Conclusion and Future Directions

Substituted phenylfurans represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, coupled with their synthetic tractability, make them attractive scaffolds for further drug discovery and development. Future research should focus on the continued elucidation of their mechanisms of action, the optimization of their potency and selectivity through medicinal chemistry efforts, and the evaluation of their efficacy and safety in preclinical and clinical studies. The in-depth technical guidance provided in this document aims to facilitate these endeavors and accelerate the translation of promising substituted phenylfuran derivatives into novel therapeutics.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Arylfuran Derivatives via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Arylfuran Scaffolds in Modern Chemistry

The 5-arylfuran motif is a privileged structural scaffold present in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. Its unique electronic and conformational properties contribute to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Consequently, the development of efficient and versatile synthetic methodologies for the construction of these valuable compounds is of paramount importance to researchers in medicinal chemistry and drug discovery. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and highly utilized tool for the formation of carbon-carbon bonds, offering a direct and modular approach to 5-arylfuran derivatives.[1][2][3][4] This guide provides an in-depth exploration of the Suzuki coupling for this specific application, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and presenting a curated selection of catalytic systems to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halofuran (or aryl halide), forming a Pd(II) intermediate.[5][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[5]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the aryl group to the palladium complex.[5][8][9]

  • Reductive Elimination: The final step involves the elimination of the two organic groups (the furan and aryl moieties) from the palladium center, forming the desired C-C bond of the 5-arylfuran product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd Aryl-X PdII_Aryl Aryl-Pd(II)-X(L_n) OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Furan-B(OR)2 + Base PdII_ArylFuran Aryl-Pd(II)-Furan(L_n) Transmetalation->PdII_ArylFuran RedElim Reductive Elimination PdII_ArylFuran->RedElim RedElim->Pd0 Aryl-Furan Product 5-Arylfuran ArylHalide Aryl Halide (Ar-X) FuranBoronic Furan Boronic Acid (Furan-B(OR)2) Base Base caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Key Considerations

The success of a Suzuki coupling reaction for the synthesis of 5-arylfuran derivatives is highly dependent on the careful selection and optimization of several key parameters.

Core Components of the Reaction
  • Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.[9] The true active catalyst is a Pd(0) species, which is formed in situ from Pd(II) precursors.

  • Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[10] For furan substrates, which can be challenging, phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and more specialized, electron-rich and bulky biarylphosphine ligands (e.g., Buchwald ligands like SPhos) have shown great efficacy.[11][12]

  • Base: The base plays a crucial role in the transmetalation step.[5][9] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: A variety of solvents can be used, often in aqueous mixtures. Common solvent systems include toluene/water, 1,4-dioxane/water, and ethanol/water.[2][6] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Boron Source: While arylboronic acids are the most common coupling partners, their furan counterparts can be unstable and prone to protodeboronation.[13][14] To overcome this, more stable furan-2-yltrifluoroborates can be utilized.[13][15]

General Protocol for the Synthesis of a 5-Arylfuran Derivative

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of a 5-halofuran with an arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 5-halofuran, arylboronic acid, and base to a reaction vessel. B 2. Purge the vessel with an inert gas (e.g., Argon or Nitrogen). A->B C 3. Add the palladium catalyst and ligand. B->C D 4. Add degassed solvent(s). C->D E 5. Heat the mixture to the desired temperature with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. Cool the reaction to room temperature and quench. F->G H 8. Extract the product with an organic solvent. G->H I 9. Dry the organic layer and concentrate in vacuo. H->I J 10. Purify the crude product by column chromatography. I->J caption Figure 2: A generalized experimental workflow for Suzuki coupling.

Caption: Figure 2: A generalized experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask or a microwave reaction vial equipped with a magnetic stir bar, combine the 5-halofuran (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C for conventional heating) and stir vigorously. For microwave-assisted reactions, the temperature can often be higher (e.g., 150 °C) with significantly reduced reaction times.[16][17][18][19][20]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylfuran derivative.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling synthesis of 5-arylfuran derivatives, showcasing the versatility of this methodology.

EntryFuran SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
1Methyl 5-bromofuran-2-carboxylatePhenylboronic acidPd(II)-complex (0.1)-Cs₂CO₃Toluene150 (MW) / 23 min97[16][21]
2Furan-2-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₂CO₃THF/H₂ORT / 30 min95[15]
32-(2-Bromo-2-nitroethenyl)-5-bromofuranPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O80 / 12 h85[22][23]
45-Methylfuran-2-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₂CO₃THF/H₂ORT / 30 min93[13]
5Furan-2-ylboronic acid4-ChloroiodobenzenePd precatalyst (2)-K₃PO₄THF/H₂ORT / 30 min96[14][24]

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands (especially bulkier, more electron-rich ones), or trying a stronger base like Cs₂CO₃ or K₃PO₄. Switching to a more reactive halide (I > Br > Cl) on the furan ring can also be beneficial.

  • Protodeboronation: The decomposition of the boronic acid is a common side reaction. This can be mitigated by using more stable trifluoroborate salts, running the reaction at lower temperatures for longer times, or using a milder base.[13][14]

  • Homocoupling: The formation of biaryl or bifuran byproducts can occur. This can often be minimized by ensuring a strictly oxygen-free environment and by carefully controlling the stoichiometry of the reactants.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-arylfuran derivatives. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials make it a highly attractive method for both academic and industrial researchers. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, chemists can efficiently construct these valuable molecular architectures, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemist, T. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chen, Q.; et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018 , 23 (10), 2465. [Link]

  • Dawood, K. M.; et al. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013 , (iii), 210-226. [Link]

  • Chen, Q.; et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. [Link]

  • Molander, G. A.; et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2009 , 74 (3), 1255–1264. [Link]

  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 2011 , 54 (10), 3451–3479. [Link]

  • Pérez-Temprano, M. H.; et al. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 2010 , 324 (1-2), 39-47. [Link]

  • Dawood, K. M.; et al. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

  • The Organic Chemist. Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Xia, Y.; et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2023 , 14, 2589-2596. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 2008 , 47 (26), 4899–4902. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Cella, R.; et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 2011 , 16 (4), 3042–3053. [Link]

  • Xia, Y.; et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2023 , 14 (10), 2589-2596. [Link]

  • ResearchGate. Scope and limitations of Suzuki-Miyaura coupling with other (hetero)aryl esters a. ResearchGate. [Link]

  • Molander, G. A.; et al. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2009 , 74 (3), 1255–1264. [Link]

  • Chemistry Lectures. Suzuki Coupling Mechanism. YouTube. [Link]

  • Chemistry Steps. Suzuki Coupling. YouTube. [Link]

  • Miyaura, N.; Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 2000 , 611 (1-2), 2–11. [Link]

  • Walker, S. D.; et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2004 , 126 (42), 13549–13555. [Link]

  • Ishiyama, T.; et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 2021 , 50 (2), 589-595. [Link]

  • Dawood, K. M.; et al. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

  • Al-Masri, A. A.; et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 2021 , 26 (19), 5827. [Link]

  • Al-Masri, A. A.; et al. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Angewandte Chemie International Edition, 2008 , 47 (26), 4899-4902. [Link]

  • Dawood, K. M.; et al. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

  • Asiri, A. M.; et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 2021 , 26 (23), 7356. [Link]

  • De la Rosa, J. C.; et al. Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. ResearchGate. [Link]

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Application Note: A Protocol for the Synthesis of Novel Dihydropyrimidinones via the Biginelli Reaction using 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the synthesis of a novel 4-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)-3,4-dihydropyrimidin-2(1H)-one derivative. The protocol utilizes the Biginelli reaction, a robust and efficient one-pot, three-component condensation. We offer a comprehensive guide covering the reaction mechanism, a step-by-step experimental procedure, methods for optimization, and troubleshooting advice. The information presented is designed to enable researchers to successfully employ 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde as a substrate to generate structurally complex heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.

Introduction and Scientific Context

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a cornerstone of multicomponent reactions in organic synthesis.[1] It facilitates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. This acid-catalyzed condensation is renowned for its operational simplicity and high atom economy.[2][3] The resulting DHPM scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as calcium channel blockers, antihypertensive agents, and antiviral therapeutics.[1][4]

The continuous search for novel therapeutic agents necessitates the synthesis of diverse DHPM libraries. A key strategy for achieving this diversity is the variation of the aldehyde component. This guide focuses on the use of 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde, a substrate that introduces a unique combination of heterocyclic and substituted aromatic moieties into the final DHPM structure. The presence of the furan ring and the electronically distinct methoxy and nitro groups on the phenyl ring offers new avenues for modulating the pharmacological properties of the resulting compounds.[5]

Reaction Principle and Mechanism

The Biginelli reaction proceeds via a series of acid-catalyzed bimolecular reactions. While several pathways have been proposed, the most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[2][6]

The Role of the Catalyst: The reaction requires an acid catalyst, which can be either a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., FeCl₃, Yb(OTf)₃, ZnCl₂).[1][7][8] The catalyst serves two primary functions:

  • It activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by urea.

  • It catalyzes the crucial dehydration steps that drive the reaction towards the final cyclized product.

The Iminium Pathway:

  • Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (1) and urea (2) to form an N-acyliminium ion intermediate (3) .

  • Nucleophilic Addition: The β-ketoester, in its enol form (4) , acts as the key nucleophile, attacking the electrophilic iminium ion (3) to form an open-chain ureide intermediate (5) . This is often the rate-determining step.[1]

  • Cyclization and Dehydration: Finally, an intramolecular nucleophilic attack by the terminal amine on the ketone carbonyl group leads to cyclization, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM) product (6) .

Substrate Analysis: 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

The choice of aldehyde is critical to the outcome and utility of the Biginelli reaction. The structure of 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde presents several features that influence its reactivity:

  • Furan Aldehyde Moiety: Furan-2-carbaldehyde (furfural) and its derivatives are well-documented substrates for the Biginelli reaction, readily forming the corresponding DHPMs.[9][10][11]

  • Nitro Group (-NO₂): As a potent electron-withdrawing group at the para-position of the phenyl ring, the nitro group increases the electrophilicity of the aldehyde's carbonyl carbon. This is expected to facilitate the initial nucleophilic attack by urea, potentially accelerating the reaction rate.

  • Methoxy Group (-OCH₃): Located at the ortho-position, the methoxy group is electron-donating via resonance but may introduce minor steric hindrance, which could influence the rate of iminium ion formation.

The combination of these features makes this aldehyde an interesting and reactive substrate for generating novel DHPMs with potential biological activity.[5]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of Ethyl 4-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

4.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Mmol (for 1 eq)Mass/Volume
5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehydeC₁₂H₉NO₅247.215.01.236 g
Ethyl AcetoacetateC₆H₁₀O₃130.145.00.65 g (0.64 mL)
UreaCH₄N₂O60.067.5 (1.5 eq)0.45 g
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)FeCl₃·6H₂O270.300.5 (10 mol%)0.135 g
Ethanol (Absolute)C₂H₅OH--20 mL
TLC PlatesSilica gel 60 F₂₅₄--As needed
Eluent for TLCHexane:Ethyl Acetate (1:1)--As needed

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Aldehyde, Ethyl Acetoacetate, Urea, and Catalyst Setup Combine Reagents in Round-Bottom Flask with Ethanol Reagents->Setup Reflux Heat Mixture to Reflux (approx. 80°C) with Stirring Setup->Reflux Monitor Monitor Progress via TLC (Disappearance of Aldehyde) Reflux->Monitor Every 30-60 min Cool Cool Reaction Mixture to Room Temperature Monitor->Cool Reaction Complete Precipitate Pour into Ice-Cold Water (100 mL) with Stirring Cool->Precipitate Filter Collect Precipitate by Vacuum Filtration Precipitate->Filter Wash Wash Solid with Cold Water and Small Amount of Cold Ethanol Filter->Wash Purify Recrystallize from Hot Ethanol Wash->Purify Dry Dry Purified Product Under Vacuum Purify->Dry Characterize Characterize by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry Dry->Characterize Final_Product Pure DHPM Product Characterize->Final_Product

Caption: Experimental workflow for the Biginelli synthesis of DHPMs.

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde (1.236 g, 5.0 mmol), ethyl acetoacetate (0.64 mL, 5.0 mmol), urea (0.45 g, 7.5 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.135 g, 0.5 mmol, 10 mol%) to the mixture. A color change may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C in an oil bath) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete upon the disappearance of the starting aldehyde spot. Reaction times typically range from 2 to 8 hours.[12]

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Continue stirring the suspension in the ice bath for an additional 20-30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove soluble impurities.

  • Purification: Transfer the crude solid to a clean flask and perform recrystallization from hot ethanol to obtain the purified product. Dry the resulting crystals under vacuum.

Optimization and Troubleshooting

The efficiency of the Biginelli reaction is sensitive to several parameters. If yields are low or the reaction is sluggish, consider the following optimizations.[12]

ParameterRecommended AdjustmentRationale & Causality
Catalyst Screen alternative catalysts such as p-toluenesulfonic acid (p-TSA, 10 mol%), Yb(OTf)₃ (5 mol%), or a few drops of concentrated HCl.The optimal catalyst is substrate-dependent. Brønsted acids may perform differently than Lewis acids. Lewis acids like Yb(OTf)₃ are known for high efficiency but may be more costly.[2]
Solvent Try the reaction under solvent-free conditions or use a different solvent like acetonitrile.Solvent-free conditions can accelerate the reaction and are environmentally preferable but often require higher temperatures (e.g., 90-120°C).[9][13] Acetonitrile is a polar aprotic alternative to ethanol.
Temperature Increase the temperature to 100-120°C (especially for solvent-free conditions).Higher temperatures can overcome activation energy barriers, but excessive heat may lead to byproduct formation. Monitoring is key.[12]
Urea Equivalent Increase the amount of urea to 2.0 equivalents.As a solid, urea's effective concentration can be low. A larger excess can help drive the reaction equilibrium forward according to Le Châtelier's principle.
Low Yield Ensure all reagents are pure and dry, especially the aldehyde.Impurities in starting materials can inhibit the catalyst or lead to unwanted side reactions, reducing the overall yield.[12]
Byproduct Formation Lower the reaction temperature or reduce the catalyst loading.Side reactions, such as self-condensation of the β-ketoester, can be promoted by overly harsh conditions (high temperature or high acid concentration).

Expected Results and Characterization

The final product, Ethyl 4-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is expected to be a stable, crystalline solid, likely yellow or off-white in color due to the nitro-aromatic chromophore.

Key Spectroscopic Signatures for Characterization:

  • FT-IR (cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (~3200-3400), C=O of the ester (~1700-1725), C=O of the ureide (~1650-1680), and asymmetric/symmetric stretching of the NO₂ group (~1520 and ~1350).

  • ¹H NMR: Expect to see signals for the two N-H protons (which may be broad), aromatic and furan protons, a characteristic doublet for the C4-H proton coupled to an N-H proton, singlets for the methoxy and methyl groups, and a quartet and triplet for the ethyl ester group.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₂₀H₂₁N₃O₇, MW = 415.40) should be observed.

Conclusion

This application note provides a robust and reliable protocol for employing 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde in the Biginelli three-component reaction. By introducing a complex, functionalized aldehyde, this method opens the door to synthesizing novel dihydropyrimidinone derivatives. These new chemical entities, featuring a unique combination of furan, nitro, and methoxy moieties, are valuable candidates for screening in drug discovery programs and for further chemical elaboration. The protocol is designed to be accessible, with clear steps for execution, monitoring, and optimization, empowering researchers to expand the chemical space of medicinally relevant heterocycles.

References

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  • J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Barbero, M., Cadamuro, S., & Dughera, S. (n.d.). Brønsted acid catalysed green and enantioselective Biginelli reaction. AperTO - Archivio Aperto dell'Università di Torino. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • PubMed. (2008). An enantioselective biginelli reaction catalyzed by a simple chiral secondary amine and achiral brønsted acid by a dual-activation route. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the enantioselective Biginelli reaction conditions. Retrieved from [Link]

  • SlideShare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]

  • Sciforum. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]

  • ACS Publications. (2019). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2020). Conversion of biomass derived furfural into 3,4-dihydropymidinone through greener way. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Aryl-2-furaldehydes in the synthesis of tetrahydropyrimidinones by Biginelli reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Retrieved from [Link]

  • Opast Publishing Group. (2018). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Retrieved from [Link]

  • PubMed. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Retrieved from [Link]

  • International Journal of Current Research. (n.d.). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. Retrieved from [Link]

  • SpringerLink. (2018). 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Retrieved from [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • Jurnal Kimia Riset. (2023). DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from [Link]

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The Promising Horizon of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective pharmacological activities is paramount. Among the myriad of heterocyclic compounds, furan derivatives have consistently emerged as privileged structures in drug discovery, owing to their diverse biological activities. This guide delves into the scientific and practical applications of a particularly promising, yet under-explored molecule: 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde . While direct extensive research on this specific analog is emerging, we can extrapolate its potential and design robust screening protocols based on the well-documented activities of structurally related nitrofuran derivatives. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and a forward-looking perspective on its therapeutic potential.

Part 1: Foundational Insights and Therapeutic Potential

The Nitrofuran Scaffold: A Legacy of Antimicrobial Potency

The nitrofuran class of compounds has a long-standing history as effective antimicrobial agents.[1][2][3] The presence of a nitro group at the 5-position of the furan ring is a key pharmacophore, crucial for their mechanism of action. These compounds are typically prodrugs that undergo intracellular nitroreduction by bacterial nitroreductases to generate reactive cytotoxic species.[3] These reactive intermediates can then wreak havoc on various cellular components, including DNA, RNA, and proteins, leading to bacterial cell death.[3][4] This multi-targeted mechanism is advantageous in an era of growing antibiotic resistance.

Structural Nuances of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

The subject of this guide, 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, possesses several key structural features that suggest a compelling pharmacological profile:

  • The 5-Nitrophenyl Group: This moiety is a classic feature of many biologically active nitrofuran derivatives. The nitro group is essential for the reductive activation that underpins their antimicrobial effects.

  • The Furan Core: This five-membered heterocyclic ring serves as a versatile scaffold, providing a rigid framework for the presentation of other functional groups in a defined spatial orientation.

  • The 2-Carbaldehyde Group: This reactive aldehyde functionality is a valuable synthetic handle. It allows for the straightforward derivatization of the molecule, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. For instance, it can be readily converted into Schiff bases, chalcones, or other heterocyclic systems, potentially modulating the compound's biological activity, solubility, and pharmacokinetic properties.[5][6]

  • The 2-Methoxy Group: The introduction of a methoxy group on the phenyl ring is a common strategy in medicinal chemistry to fine-tune a compound's electronic and steric properties. This can influence its binding affinity to target proteins, alter its metabolic stability, and improve its pharmacokinetic profile.

Postulated Therapeutic Applications

Based on the extensive literature on related nitrofuran and furan-2-carbaldehyde derivatives, we can hypothesize several promising therapeutic applications for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde:

  • Antimicrobial Agents: Given the established antibacterial properties of nitrofurans, this compound is a prime candidate for development as a novel antibiotic.[1][4][7] Its efficacy should be evaluated against a broad panel of pathogenic bacteria, including multidrug-resistant strains.

  • Anticancer Agents: A growing body of evidence suggests that furan derivatives possess significant anticancer properties.[8][9][10] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

  • Antiparasitic and Antiviral Agents: The nitrofuran scaffold has also shown promise against various parasites and viruses.[1]

  • Modulators of Neurological Pathways: Interestingly, some heterocyclic scaffolds, including those related to the furan core, have been investigated for their neuroactive properties, such as in the context of antidepressant drug discovery.[11]

Part 2: Experimental Protocols for Drug Discovery

The following protocols provide a robust framework for the initial evaluation of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde in a drug discovery setting.

Synthesis and Characterization

The synthesis of 5-(substituted-phenyl)furan-2-carbaldehydes is well-documented and can typically be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction, between a 5-halofuran-2-carbaldehyde and an appropriately substituted boronic acid or organostannane.[8] Alternatively, Vilsmeier-Haack type formylation reactions of the corresponding 2-(substituted-phenyl)furan can be employed.[12]

Table 1: Physicochemical Properties of a Related Compound: 5-(4-Nitrophenyl)-2-furaldehyde

PropertyValueSource
Molecular FormulaC₁₁H₇NO₄[13]
Molecular Weight217.18 g/mol [13]
AppearanceLight yellow to yellow to orange powder/crystal[14]
Melting Point205.0 to 209.0 °C[14]

Note: The properties of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde are expected to be similar, with slight variations due to the presence of the methoxy group.

In Vitro Antimicrobial Activity Assessment

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Causality: The broth microdilution method is a standardized and quantitative technique that allows for the precise determination of the minimum concentration of an antimicrobial agent required to inhibit microbial growth. This is a critical first step in assessing the potency of a potential new antibiotic.

In Vitro Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal cell line (e.g., MCF-10A) for cytotoxicity comparison

  • DMEM or RPMI-1640 medium supplemented with FBS and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Self-Validation: The inclusion of a non-cancerous cell line allows for the determination of the compound's selectivity index (SI), a crucial parameter in early-stage cancer drug discovery. A high SI indicates that the compound is more toxic to cancer cells than to normal cells.

Mechanistic Studies: A Glimpse into the Mode of Action

Understanding the mechanism by which a compound exerts its biological effects is a cornerstone of drug development.

The interaction of activated nitrofurans with DNA is a key aspect of their antimicrobial activity.[4]

Workflow:

DNA_Interaction_Workflow Compound Test Compound Activation Reductive Activation Compound->Activation Nitroreductase Bacterial Nitroreductase Nitroreductase->Activation ReactiveSpecies Reactive Metabolites Activation->ReactiveSpecies Interaction DNA Adduct Formation / Strand Breaks ReactiveSpecies->Interaction DNA Bacterial DNA DNA->Interaction CellDeath Bacterial Cell Death Interaction->CellDeath

Caption: Reductive activation and DNA damage pathway of nitrofuran compounds.

Flow cytometry-based assays can elucidate if the compound induces apoptosis or causes cell cycle arrest in cancer cells.

Workflow:

Anticancer_Mechanism_Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Compound Test Compound CancerCells Cancer Cells Compound->CancerCells AnnexinV Annexin V / PI Staining (Apoptosis Assay) CancerCells->AnnexinV PropidiumIodide Propidium Iodide Staining (Cell Cycle Analysis) CancerCells->PropidiumIodide Apoptosis Induction of Apoptosis AnnexinV->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) PropidiumIodide->CellCycleArrest

Caption: Workflow for investigating the anticancer mechanism of action.

Part 3: Concluding Remarks and Future Directions

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde represents a promising starting point for the development of novel therapeutic agents. Its structural features, rooted in the well-established pharmacology of nitrofuran derivatives, suggest a high probability of significant biological activity. The aldehyde functionality provides a versatile handle for the creation of diverse chemical libraries, enabling a systematic exploration of the structure-activity landscape.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound and its derivatives against a wide range of microbial pathogens, cancer cell lines, and other relevant biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Studies: Progressing the most promising candidates into preclinical animal models to assess their therapeutic efficacy and safety profiles.

The journey from a promising molecule to a clinically approved drug is long and arduous. However, with a solid scientific foundation and rigorous experimental validation, compounds like 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde have the potential to address significant unmet medical needs.

References

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • BioScience Academic Publishing. (n.d.). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 487.
  • MDPI. (n.d.). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from [Link]

  • National Institutes of Health. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
  • PubMed Central. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Furan-2-carbaldehyde Thiosemicarbazone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of thiosemicarbazone derivatives from furan-2-carbaldehyde. Thiosemicarbazones are a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties[1][2][3]. The furan moiety, a common scaffold in pharmacologically active molecules, further enhances the potential of these derivatives. This guide offers a detailed experimental protocol, an in-depth discussion of the underlying chemical principles, and robust characterization methods to ensure the synthesis of high-purity target compounds.

Introduction: The Significance of Furan-Based Thiosemicarbazones

Thiosemicarbazones are formed through the condensation reaction of a thiosemicarbazide with an aldehyde or ketone[4][5]. Their biological activity is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes[4]. The incorporation of a furan ring into the thiosemicarbazone structure can modulate the compound's lipophilicity and electronic properties, potentially leading to enhanced biological activity and novel mechanisms of action[6]. This application note details a reliable and reproducible method for synthesizing these promising compounds.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction, also known as a condensation reaction. The lone pair of electrons on the primary amine of the thiosemicarbazide attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the final imine product.

Reaction: Furan-2-carbaldehyde + Thiosemicarbazide → (E/Z)-2-(furan-2-ylmethylene)hydrazine-1-carbothioamide

While the reaction can proceed without a catalyst, the presence of a catalytic amount of acid can protonate the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the reaction rate[7].

Experimental Protocol

This protocol outlines the synthesis of furan-2-carbaldehyde thiosemicarbazone.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Furan-2-carbaldehydeReagent grade, ≥98%Sigma-Aldrich, Acros, FlukaShould be freshly distilled if discolored.
ThiosemicarbazideReagent grade, ≥99%Sigma-Aldrich, Fisher ScientificCaution: Toxic. Handle with appropriate personal protective equipment (PPE)[8][9].
Methanol (MeOH)AnhydrousVariousServes as the reaction solvent.
Glacial Acetic AcidACS gradeVariousOptional acid catalyst[7][10].
Ethanol (EtOH)Reagent gradeVariousFor washing the crude product.
AcetoneACS gradeVariousFor recrystallization.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Glass stirring rod

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Synthesis Procedure
  • Dissolution of Thiosemicarbazide: In a 100 mL round-bottom flask, dissolve thiosemicarbazide (0.182 g, 2 mmol) in methanol (40 mL) with gentle warming and stirring[2].

  • Addition of Furan-2-carbaldehyde: To the warm thiosemicarbazide solution, add furan-2-carbaldehyde (0.192 g, 2 mmol) dissolved in a minimal amount of methanol (approximately 10 mL)[6].

  • (Optional) Acid Catalysis: Add one to two drops of glacial acetic acid to the reaction mixture to catalyze the reaction[7][10].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-12 hours. The progress of the reaction should be monitored by TLC[6][7].

  • Reaction Monitoring: To monitor the reaction via TLC, use a solvent system such as dichloromethane/cyclohexane (1:1) or ethyl acetate/n-hexane (1:4)[7][11]. The product spot should appear, and the starting material spots should diminish over time.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product[6].

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials[12].

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification: Recrystallization
  • Solvent Selection: Acetone is a suitable solvent for the recrystallization of furan-2-carbaldehyde thiosemicarbazone[2]. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[13].

  • Procedure: Dissolve the crude product in a minimum amount of hot acetone. If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry thoroughly.

Workflow and Data Presentation

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification furan Furan-2-carbaldehyde in Methanol mix Mix Reactants (Optional: Add Acid Catalyst) furan->mix thio Thiosemicarbazide in warm Methanol thio->mix reflux Reflux (2-12h) Monitor by TLC mix->reflux cool Cool to RT & then Ice Bath reflux->cool filter_wash Vacuum Filter Wash with Cold Ethanol cool->filter_wash dry_crude Dry Crude Product filter_wash->dry_crude recrystallize Recrystallize from Hot Acetone dry_crude->recrystallize filter_dry Filter & Dry Pure Product recrystallize->filter_dry

Caption: Synthetic workflow for furan-2-carbaldehyde thiosemicarbazone.

Key Reaction Parameters
ParameterValueRationale/Causality
Molar Ratio (Aldehyde:Thiosemicarbazide)1:1Stoichiometric reaction for optimal product formation.
SolventMethanolBoth reactants are soluble in methanol, facilitating a homogeneous reaction mixture[2][3].
TemperatureRefluxProvides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Reaction Time2-12 hoursDependent on the specific derivative and scale; monitored by TLC for completion[6][7].
Catalyst (Optional)Glacial Acetic AcidIncreases the rate of reaction by protonating the carbonyl oxygen of the aldehyde[7][10].
Purification MethodRecrystallizationA highly effective method for obtaining high-purity crystalline solid products[13].
Expected Yield70-80%Typical yields for this type of condensation reaction[6].

Characterization and Validation

To confirm the identity and purity of the synthesized furan-2-carbaldehyde thiosemicarbazone, the following analytical techniques are recommended.

Spectroscopic Analysis
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is a critical tool for structural confirmation. Expected chemical shifts (δ, ppm) are approximately:

    • 11.40 (s, 1H, NHCS): The proton on the nitrogen adjacent to the thione group.

    • 8.41 (s, 1H, CH=N): The imine proton.

    • 8.10 and 7.92 (2br s, 1H each, NH₂): The two protons of the terminal amino group.

    • 6.11–7.54 (m, 3H, furan ring): The protons of the furan ring[14].

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will further confirm the structure. Key expected chemical shifts (δ, ppm) include:

    • 177.60 (C=S): The thione carbon.

    • 139.54 (CH=N): The imine carbon.

    • 148.68, 142.8, 108.5, 109.01 (furan ring carbons) [14].

  • FT-IR (KBr): Infrared spectroscopy is useful for identifying key functional groups. Characteristic absorption bands (υ, cm⁻¹) are expected at:

    • 3450-3135 cm⁻¹: N-H stretching vibrations of the amino and imino groups[6][15].

    • 1620-1575 cm⁻¹: C=N stretching of the imine group[6].

    • A notable absence of the C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) indicates the completion of the reaction.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product, confirming the expected molecular formula (C₆H₇N₃OS).

Physical Properties
  • Melting Point: The purified product should have a sharp melting point. A broad melting range would indicate the presence of impurities.

  • Appearance: The product is typically a yellowish or brown solid[2][6].

Safety and Handling

  • Thiosemicarbazide: This compound is highly toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled[8][9]. Always handle thiosemicarbazide in a well-ventilated fume hood and wear appropriate PPE, including gloves, a lab coat, and safety glasses[16][17].

  • Furan-2-carbaldehyde: This compound is flammable and can be harmful if inhaled or swallowed[18]. Handle in a fume hood and away from ignition sources.

  • Solvents: Methanol and acetone are flammable. Ensure all heating is done using a heating mantle and not an open flame.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of furan-2-carbaldehyde thiosemicarbazone derivatives. By following the detailed steps for synthesis, purification, and characterization, researchers can obtain high-purity compounds for further investigation in drug discovery and development programs. The inherent versatility of this synthetic route allows for the creation of a diverse library of furan-based thiosemicarbazones by using substituted furan-2-carbaldehydes or thiosemicarbazides.

References

  • Hernández, W., Carrasco, F., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Journal of Chemistry. [Link]

  • ResearchGate. (2023). (PDF) Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. [Link]

  • Abbasi, A., et al. (2010). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. E-Journal of Chemistry. [Link]

  • ScienceOpen. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. [Link]

  • The University of Queensland. (n.d.). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. [Link]

  • ResearchGate. (2010). (PDF) Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. [Link]

  • Semantic Scholar. (n.d.). Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. [Link]

  • ResearchGate. (2023). Scheme 1. Synthesis of thiosemicarbazide derivatives. [Link]

  • MDPI. (n.d.). A Novel Heterocyclic Thiosemicarbazone: Synthesis, Characterization and Preliminary Sensing Studies for Ions. [Link]

  • Loba Chemie. (n.d.). THIOSEMICARBAZIDE FOR SYNTHESIS. [Link]

  • National Institutes of Health. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. [Link]

  • Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. [Link]

  • National Institutes of Health. (n.d.). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. [Link]

  • SciRP.org. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE. [Link]

  • ResearchGate. (2012). (PDF) Thiosemicarbazides: Synthesis and reactions. [Link]

  • IOPscience. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). [Link]

  • ACS Omega. (2023). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. [Link]

  • Springer. (n.d.). Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. [Link]

  • National Institutes of Health. (2023). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Synthesis of Furan-Containing Chalcones: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chalcones, characterized by their α,β-unsaturated carbonyl system linking two aromatic rings, are pivotal scaffolds in medicinal chemistry and organic synthesis.[1] Their derivatives, particularly those incorporating a furan moiety, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] This guide provides a comprehensive, in-depth protocol for the synthesis of chalcones from aryl furan-2-carbaldehydes and substituted acetophenones via the base-catalyzed Claisen-Schmidt condensation.[7][8][9][10][11] We will delve into the mechanistic underpinnings of this reaction, offer a detailed step-by-step experimental procedure, and discuss methods for purification and characterization, empowering researchers to confidently synthesize these valuable compounds.

Scientific Principles: The Claisen-Schmidt Condensation

The cornerstone of this synthesis is the Claisen-Schmidt condensation, a reliable and widely used method for preparing chalcones.[4][9][12][13] This reaction is a type of crossed aldol condensation that occurs between an aromatic ketone (in this case, a substituted acetophenone) and an aromatic aldehyde that lacks α-hydrogens (here, an aryl furan-2-carbaldehyde).[13][14] The absence of α-hydrogens on the aldehyde prevents it from undergoing self-condensation, thus promoting the desired cross-condensation reaction.

The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9][12] The mechanism proceeds in three key steps:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion. This is the rate-determining step and the reason why a strong base is employed.[9][15]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aryl furan-2-carbaldehyde. This results in the formation of an aldol addition product, a β-hydroxy ketone.[15]

  • Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. This dehydration is often spontaneous and driven by the formation of a stable, conjugated system.[1][15]

Reaction Mechanism: Claisen-Schmidt Condensation

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Ketone Ar-CO-CH₃ Enolate [Ar-CO-CH₂]⁻ ↔ Ar-C(O⁻)=CH₂ Ketone:e->Enolate:w + Base Base OH⁻ Water H₂O Enolate:e->Water:w Enolate_ion [Ar-CO-CH₂]⁻ Aldehyde Furan-CHO Aldol_Adduct Furan-CH(O⁻)-CH₂-CO-Ar Aldol_Adduct_ion Furan-CH(O⁻)-CH₂-CO-Ar Enolate_ion:e->Aldol_Adduct:w + Aldehyde Aldol Furan-CH(OH)-CH₂-CO-Ar Aldol_Adduct_ion:e->Aldol:w + H₂O Chalcone Furan-CH=CH-CO-Ar Aldol:e->Chalcone:w - H₂O Hydroxide OH⁻ Chalcone:e->Hydroxide:w Workflow A 1. Reagent Mixing (Aryl Furan-2-carbaldehyde + Acetophenone in Ethanol) B 2. Base Catalysis (Slow addition of aq. NaOH) A->B C 3. Reaction (Stir at room temperature, monitor by TLC) B->C D 4. Work-up (Pour into ice water, neutralize with HCl) C->D E 5. Isolation (Vacuum filtration, wash with cold water) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization (TLC, MP, IR, NMR, MS) F->G

Sources

Illuminating the Furan Scaffold: A Comprehensive Guide to the Characterization of Novel Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan ring is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique physicochemical properties.[1][2] The precise and unambiguous characterization of novel furan derivatives is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards. This comprehensive guide provides detailed application notes and robust protocols for the multi-technique characterization of novel furan derivatives. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to elucidate the chemical identity, purity, and three-dimensional structure of these important heterocyclic compounds.

Introduction: The Significance of the Furan Moiety

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a core structural component in numerous pharmaceuticals, natural products, and functional materials.[1][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, make it a highly attractive scaffold in drug design.[1] The synthesis of novel furan derivatives often results in a variety of isomers and analogues, necessitating a rigorous and systematic characterization workflow to confirm the intended molecular structure and purity. This guide outlines a logical progression of analytical techniques, from initial purity assessment to definitive structural elucidation.

The Characterization Workflow: A Multi-faceted Approach

The comprehensive characterization of a novel furan derivative is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.

Characterization_Workflow cluster_preliminary cluster_detailed cluster_absolute Synthesis Novel Furan Derivative Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Preliminary Preliminary Analysis Purification->Preliminary TLC TLC/LC-MS (Purity, MW) Preliminary->TLC EA Elemental Analysis (Elemental Composition) Preliminary->EA Detailed Detailed Structural Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) (Connectivity) Detailed->NMR MS High-Resolution MS (Exact Mass, Formula) Detailed->MS IR FT-IR Spectroscopy (Functional Groups) Detailed->IR UV UV-Vis Spectroscopy (Conjugated Systems) Detailed->UV Absolute Absolute Structure (if applicable) XRay Single-Crystal X-ray Diffraction (3D Structure) Absolute->XRay TLC->Detailed EA->Detailed NMR->Absolute

Caption: Integrated workflow for the characterization of novel furan derivatives.

Elemental Analysis: Foundational Composition

Elemental analysis is a fundamental technique that provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and other elements in a sample.[4][5][6] This data is crucial for confirming the empirical formula of a newly synthesized furan derivative and serves as a primary indicator of sample purity.

Protocol: Combustion Analysis for C, H, N, S
  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous furan derivative into a tin or silver capsule.

  • Instrumentation: Utilize a CHNS/O elemental analyzer.

  • Analysis: The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).[5]

  • Detection: The gaseous products are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Interpretation: The obtained percentage values for each element are compared with the theoretical values calculated from the proposed molecular formula. A deviation of less than ±0.4% is generally considered acceptable.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms, functional groups, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] For furan derivatives, both ¹H and ¹³C NMR are essential for defining the substitution pattern on the furan ring and the nature of the substituents.

Key NMR Signatures of the Furan Ring:

Proton/CarbonTypical Chemical Shift (ppm)Coupling Constants (Hz)Notes
¹H NMR
H-2, H-5 (α-protons)7.0 - 8.0J2,3 ≈ 1.7-1.9, J2,4 ≈ 0.8-1.0, J2,5 ≈ 1.5The α-protons are typically downfield due to the electronegativity of the oxygen atom.[8]
H-3, H-4 (β-protons)6.0 - 6.5J3,4 ≈ 3.2-3.8The β-protons are more shielded compared to the α-protons.
¹³C NMR
C-2, C-5 (α-carbons)140 - 155
C-3, C-4 (β-carbons)105 - 115

Note: Chemical shifts are highly dependent on the solvent and the electronic nature of the substituents.

Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the furan derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

  • ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, integration (proton ratios), and coupling patterns of all protons.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment is invaluable for establishing proton-proton coupling networks, helping to trace the connectivity of protons within the furan ring and its substituents.

  • 2D NMR (HSQC/HMQC): A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates directly bonded protons and carbons, allowing for unambiguous assignment of carbon resonances.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the substitution pattern on the furan ring.

NMR_Workflow Sample Furan Derivative in Deuterated Solvent H1_NMR 1H NMR (Proton Environment) Sample->H1_NMR C13_NMR 13C NMR & DEPT (Carbon Skeleton) Sample->C13_NMR COSY 2D COSY (H-H Connectivity) H1_NMR->COSY HSQC 2D HSQC/HMQC (Direct C-H Correlation) C13_NMR->HSQC HMBC 2D HMBC (Long-Range C-H Correlation) COSY->HMBC HSQC->HMBC Structure Final Structure Elucidation HMBC->Structure

Caption: Workflow for NMR-based structural elucidation of furan derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[3] High-resolution mass spectrometry (HRMS) is particularly important for novel compounds as it provides a highly accurate mass measurement, which can be used to determine the molecular formula.

Protocol: HRMS Analysis (e.g., ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the furan derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of furan derivatives. For more volatile compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be employed.[9][10]

  • Mass Analysis: A time-of-flight (TOF) mass analyzer is commonly used for HRMS due to its high mass accuracy and resolution.

  • Data Interpretation: The most crucial piece of information is the m/z value of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M]⁺˙). The measured accurate mass is used to calculate the molecular formula using software that generates possible elemental compositions within a narrow mass tolerance (typically <5 ppm). The fragmentation pattern can also provide valuable structural information.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For furan derivatives, FT-IR is particularly useful for confirming the presence of the furan ring and identifying the nature of its substituents.

Characteristic IR Absorptions for Furan Derivatives:

Functional Group/VibrationWavenumber (cm⁻¹)Intensity
Aromatic C-H stretch (furan ring)3100 - 3150Medium
C=C stretch (furan ring)1500 - 1600Medium-Strong
C-O-C stretch (furan ring)1010 - 1080Strong
C-H out-of-plane bend740 - 890Strong

Note: The exact positions of these bands can be influenced by substituents on the furan ring.[3][11]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid or liquid furan derivative is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove atmospheric contributions (CO₂, H₂O).[3]

  • Sample Spectrum: The spectrum of the sample is acquired. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation: The positions and intensities of the absorption bands are correlated with specific functional groups to confirm the structural features of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.[3] The furan ring itself is a chromophore, and its UV absorption is sensitive to the nature and position of substituents.

Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a dilute solution of the furan derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to give a maximum absorbance in the range of 0.2 - 1.0.

  • Blank Measurement: A "blank" sample containing only the pure solvent is used to zero the spectrophotometer.[3]

  • Sample Measurement: The absorption spectrum of the sample is recorded, plotting absorbance versus wavelength.

  • Data Interpretation: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. Increased conjugation in the furan derivative generally leads to a bathochromic (red) shift to longer wavelengths.[3]

Single-Crystal X-ray Diffraction: The Definitive Structure

For crystalline furan derivatives, single-crystal X-ray diffraction is the gold standard for unambiguous determination of the three-dimensional atomic arrangement.[12][13][14] This technique provides precise bond lengths, bond angles, and stereochemistry, confirming the absolute structure of the molecule.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step and may require screening various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[12]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Data Visualization: The final structure is visualized using software that generates a 3D model of the molecule, often represented as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram.

Conclusion

The robust characterization of novel furan derivatives is a critical undertaking that relies on the synergistic application of multiple analytical techniques. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently establish the identity, purity, and structure of their synthesized compounds. This rigorous approach not only ensures the integrity of scientific data but also accelerates the discovery and development of new furan-based therapeutics and materials.

References

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021-05-06). Available from: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Available from: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). Available from: [Link]

  • element analysis. (n.d.). Available from: [Link]

  • ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). Available from: [Link]

  • Furan and its 10 derivative standards, detected by GC-MS/MS in MRM mode. (n.d.). Available from: [Link]

  • NMR spectroscopy. (n.d.). Available from: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. (n.d.). Available from: [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry - ACS Publications. (2022-06-15). Available from: [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing. (n.d.). Available from: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed. (2023-02-08). Available from: [Link]

  • 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... | Download Scientific Diagram - ResearchGate. (n.d.). Available from: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - ResearchGate. (2025-10-13). Available from: [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives1a | Journal of the American Chemical Society. (n.d.). Available from: [Link]

  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives - eCommons. (n.d.). Available from: [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2018-10-30). Available from: [Link]

  • X-ray crystallography and computational studies of the structure of bis-nitrone, 2,5-bis{[methyl(oxido)imino]phenyl}-furan - Prairie View A & M University Research Portal. (2010-08-10). Available from: [Link]

  • A vibrational spectroscopic study on furan and its hydrated derivatives - ResearchGate. (2025-08-05). Available from: [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PubMed Central. (2024-05-07). Available from: [Link]

  • Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization - MDPI. (n.d.). Available from: [Link]

  • Some analytical methods applicable to furan and its derivatives - Analyst (RSC Publishing). (n.d.). Available from: [Link]

  • Structure of Furan natural derivatives. Panels A-E depicted different... - ResearchGate. (n.d.). Available from: [Link]

  • Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions - ResearchGate. (2017-05-10). Available from: [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024-01-25). Available from: [Link]

  • FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1 - ResearchGate. (n.d.). Available from: [Link]

  • FTIR spectra of furan-based copolyesters. | Download Scientific Diagram - ResearchGate. (n.d.). Available from: [Link]

  • Furan - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.). Available from: [Link]

  • (PDF) In situ UV–vis- and FT-IR-spectroscopy of electrochemically synthesized furan–thiophene copolymers - ResearchGate. (2025-08-10). Available from: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (2022-04-18). Available from: [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) - MDPI. (n.d.). Available from: [Link]

  • x Ray crystallography - PMC - PubMed Central - NIH. (n.d.). Available from: [Link]

  • X-Ray Crystallography - Tulane University. (2018-09-12). Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our guidance is structured in a practical question-and-answer format to directly address common challenges encountered during this synthesis.

Introduction to the Synthesis

The synthesis of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a multi-step process that is crucial for the development of various pharmaceutical intermediates. The primary synthetic strategies involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the aryl-furan bond, followed by a formylation step, typically a Vilsmeier-Haack reaction, to introduce the aldehyde functionality. Achieving a high yield of the final product requires careful control of reaction parameters and a thorough understanding of the potential side reactions. This guide will walk you through common issues and provide robust solutions to improve your yield and purity.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, with a focus on practical, actionable solutions grounded in chemical principles.

Part 1: Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[1][2] However, its success is highly dependent on several factors.

Issue 1: Low or No Yield of the Coupled Product, 2-(2-Methoxy-4-nitrophenyl)furan

Question: My Suzuki-Miyaura coupling reaction between 2-bromofuran and (2-methoxy-4-nitrophenyl)boronic acid is resulting in a low yield or no product. What are the likely causes, and how can I improve the outcome?

Answer: Low or no yield in this Suzuki-Miyaura coupling is a common problem that can often be traced back to several key factors:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[3][4] Inefficient generation of the active Pd(0) species can halt the catalytic cycle.[5]

    • Solution: Use a palladium pre-catalyst that rapidly forms the active species under mild conditions.[6] Ensure your solvent and reaction mixture are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[6][7]

  • Boronic Acid Instability: Furan-2-boronic acid and its derivatives can be prone to decomposition, particularly through protodeboronation, at the elevated temperatures often used in Suzuki couplings.[6][8]

    • Solution: Lower the reaction temperature if possible.[6] Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly in situ.[6]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical as it affects both the desired coupling and undesired side reactions.[9]

    • Solution: Screen different bases. While aqueous bases are common, non-aqueous conditions with bases like potassium phosphate (K₃PO₄) can be effective.[6] Ensure the base is sufficiently soluble in the chosen solvent system.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction.[4]

    • Solution: For challenging substrates, bulky, electron-rich phosphine ligands can significantly improve reactivity.[4]

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pre-catalysts that efficiently generate active Pd(0).
Ligand SPhos, XPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A range of bases should be screened to find the optimal conditions.[1]
Solvent Dioxane/Water, Toluene/Water, DMFThe choice of solvent can influence the solubility of reagents and the reaction rate.[1]
Temperature 80-100 °CA balance must be struck between reaction rate and reagent stability.
Part 2: Vilsmeier-Haack Formylation Issues

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like furan.[10][11][12]

Issue 2: Low Yield or No Aldehyde Product

Question: My Vilsmeier-Haack formylation of 2-(2-Methoxy-4-nitrophenyl)furan is giving a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the Vilsmeier-Haack formylation of furan derivatives can stem from several factors:

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent, formed in situ from DMF and a halogenating agent like POCl₃ or oxalyl chloride, is sensitive to moisture.[10][13]

    • Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere.

  • Inadequate Temperature Control: The reaction is often exothermic.[13] Furan derivatives can be sensitive to strongly acidic conditions and may polymerize or decompose at elevated temperatures.[13]

    • Solution: Maintain strict temperature control. Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm gradually.[11][13]

  • Substrate Deactivation: The electron-withdrawing nitro group on the phenyl ring can slightly deactivate the furan ring towards electrophilic substitution.

    • Solution: A longer reaction time or a slight increase in temperature after the initial addition may be necessary. Careful monitoring by TLC is crucial.

Issue 3: Formation of Impurities and Purification Challenges

Question: I am observing significant byproduct formation in my Vilsmeier-Haack reaction, making purification difficult. What are these impurities and how can I minimize them?

Answer: Common byproducts in the Vilsmeier-Haack reaction include polymeric tars and, in some cases, products of over-formylation or rearrangement.

  • Polymerization: This is often due to excessive heat or prolonged exposure to the acidic reaction conditions.[13]

    • Solution: As mentioned, strict temperature control is key. Quenching the reaction as soon as the starting material is consumed (monitored by TLC) can prevent further degradation.

  • Purification Strategy: The crude product is often a dark, oily residue.

    • Solution: After aqueous workup, column chromatography on silica gel is typically required. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an ester (e.g., ethyl acetate), is usually effective for separating the desired aldehyde from less polar starting material and more polar impurities. Recrystallization from a suitable solvent system can further enhance purity.[14]

Alternative Synthetic Routes

While the Suzuki-Vilsmeier-Haack sequence is common, other methods exist for synthesizing 5-arylfuran-2-carbaldehydes.[15]

  • Heck Reaction: A palladium-catalyzed Heck reaction between 2-furaldehyde and an appropriate aryl halide can also be employed.[16][17][18]

  • Meerwein Arylation: This involves the reaction of furfural with a diazonium salt derived from the corresponding aniline.[19]

Each of these methods has its own advantages and disadvantages in terms of substrate scope, reaction conditions, and potential for side reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromofuran

  • (2-Methoxy-4-nitrophenyl)boronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add (2-methoxy-4-nitrophenyl)boronic acid (1.2 equivalents), K₂CO₃ (2.5 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and water (4:1 v/v).

  • Add 2-bromofuran (1.0 equivalent) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation

Materials:

  • 2-(2-Methoxy-4-nitrophenyl)furan

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[11]

  • In a separate flask, dissolve 2-(2-methoxy-4-nitrophenyl)furan (1.0 equivalent) in anhydrous DCM.

  • Add the solution of the furan derivative to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Synthetic Pathway

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_vilsmeier Vilsmeier-Haack Formylation 2-Bromofuran 2-Bromofuran Coupled_Product 2-(2-Methoxy-4-nitrophenyl)furan 2-Bromofuran->Coupled_Product Boronic_Acid (2-Methoxy-4-nitrophenyl)boronic acid Boronic_Acid->Coupled_Product Pd_Catalyst Pd(PPh3)4, Base Pd_Catalyst->Coupled_Product Catalyzes Final_Product 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde Coupled_Product->Final_Product Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Final_Product Formylates

Caption: Overall synthetic scheme for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield in Synthesis Identify_Step Identify Problematic Step Start->Identify_Step Suzuki_Coupling Suzuki Coupling Issue Identify_Step->Suzuki_Coupling Coupling Step Vilsmeier_Formylation Vilsmeier-Haack Issue Identify_Step->Vilsmeier_Formylation Formylation Step Suzuki_Check_Boronic_Acid Assess Boronic Acid Stability Suzuki_Coupling->Suzuki_Check_Boronic_Acid Suzuki_Check_Base_Solvent Optimize Base & Solvent Suzuki_Coupling->Suzuki_Check_Base_Solvent Suzuki_Check_Catalyst Suzuki_Check_Catalyst Suzuki_Coupling->Suzuki_Check_Catalyst Vilsmeier_Check_Temp Strict Temperature Control Vilsmeier_Formylation->Vilsmeier_Check_Temp Vilsmeier_Check_Workup Optimize Purification Vilsmeier_Formylation->Vilsmeier_Check_Workup Vilsmeier_Check_Reagents Vilsmeier_Check_Reagents Vilsmeier_Formylation->Vilsmeier_Check_Reagents Solution Improved Yield Suzuki_Check_Boronic_Acid->Solution Suzuki_Check_Base_Solvent->Solution Suzuki_Check_Catalyst->Solution Vilsmeier_Check_Temp->Solution Vilsmeier_Check_Workup->Solution Vilsmeier_Check_Reagents->Solution

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • BenchChem. Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols.
  • BenchChem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
  • BenchChem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Institutes of Health (NIH).
  • Notes - Formylation of Furans. ResearchGate.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • BenchChem. Temperature control in the Vilsmeier-Haack reaction of furan derivatives.
  • ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. ResearchGate.
  • BenchChem. Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR.
  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. National Institutes of Health (NIH).
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH).
  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. MDPI.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health (NIH).
  • Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. National Institutes of Health (NIH).
  • 5-(4-Methoxy-2-nitro-phenyl)-furan-2-carbaldehyde. Santa Cruz Biotechnology.
  • BenchChem. A Comparative Guide to the Synthesis of 5-Arylfuran-2-carbaldehydes.
  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.
  • 5-(4-Nitrophenyl)-2-furancarboxaldehyde. Georganics.
  • Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor Electronic Supplementa. The Royal Society of Chemistry.
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
  • 5-(4-methoxyphenyl)-2-furaldehyde [(2e)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone. Sigma-Aldrich.
  • Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. ResearchGate.
  • 5-(4-Nitrophenyl)-2-furaldehyde. PubChem.

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Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving furan boronic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these often-unstable coupling partners. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired Cross-Coupled Product

Question: I am getting very low or no yield of my desired product when using a furan boronic acid in a Suzuki coupling. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the Suzuki coupling of furan boronic acids is a common problem, often stemming from the inherent instability of the furan boronic acid itself. The primary culprits are protodeboronation and catalyst inactivation.

Potential Cause 1: Decomposition of Furan Boronic Acid

Furan-2-boronic acid is particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially at elevated temperatures.[1][2][3]

Solutions:

  • Lower the Reaction Temperature: If your current protocol uses high temperatures (e.g., 80–110 °C), attempt the reaction at a lower temperature, such as room temperature or 40°C.[1][3]

  • Shorten the Reaction Time: Employ a highly active palladium catalyst and ligand system that facilitates rapid coupling, minimizing the time the boronic acid is exposed to potentially degrading conditions.[1][4]

  • Use a More Stable Furan Boronic Acid Derivative: Consider using alternatives that release the boronic acid slowly in situ. This is a highly effective strategy to maintain a low concentration of the active boronic acid, favoring the cross-coupling pathway over decomposition.[5]

    • Pinacol esters: These are generally more stable than the corresponding boronic acids.[5]

    • MIDA boronates: These are highly stable and release the boronic acid slowly in the presence of a base.[1][3]

    • Potassium 2-furyltrifluoroborate: Trifluoroborate salts exhibit enhanced stability and are less prone to protodeboronation.[1][3][6]

Potential Cause 2: Catalyst Inactivity or Insufficient Activity

The palladium catalyst may not be active enough under your reaction conditions, or it may be deactivated by oxygen.

Solutions:

  • Use a Palladium Pre-catalyst: Modern palladium pre-catalysts, such as those incorporating Buchwald-type ligands (e.g., XPhos, SPhos), are designed to rapidly form the active Pd(0) species under mild conditions.[1][3][7] This is often more efficient than generating the active catalyst from sources like Pd(OAc)₂.[8][9]

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain an inert atmosphere throughout the reaction. Oxygen can lead to the deactivation of the Pd(0) catalyst and promote undesired homocoupling of the boronic acid.[9][10][11]

Potential Cause 3: Inappropriate Base or Solvent System

The choice of base and solvent is critical as it influences the rate of both the desired coupling and the undesired protodeboronation.[2]

Solutions:

  • Screen Different Bases: While aqueous bases like K₂CO₃ are common, they can accelerate protodeboronation.[7] Consider using a non-aqueous system with a base like potassium phosphate (K₃PO₄).[1][12] The solubility of the base is also crucial for the reaction to proceed efficiently.

  • Optimize the Solvent System: Dioxane/water mixtures are frequently used, but other solvents like THF, 2-MeTHF, or DMF might be more suitable depending on the substrates.[7][13] The solvent can affect catalyst stability, reagent solubility, and the rate of side reactions.[14]

Issue 2: Significant Homocoupling of the Furan Boronic Acid is Observed

Question: My main byproduct is the homocoupling of my furan boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of boronic acids to form a biaryl species is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and Pd(II) species.[9][11]

Solutions:

  • Strict Exclusion of Oxygen: As mentioned previously, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. Oxygen can facilitate the oxidative homocoupling pathway.[9][10]

  • Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(II) salt like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction can sometimes be slow or inefficient, and the remaining Pd(II) can promote homocoupling.[9] Using a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that rapidly generates Pd(0) can mitigate this issue.[7][8]

  • Employ Bulky Ligands: Ligands with significant steric bulk, such as Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), can disfavor the formation of the intermediates required for homocoupling.[7][8]

Issue 3: Dehalogenation of the Coupling Partner is a Major Side Reaction

Question: I am observing a significant amount of the dehalogenated starting material from my aryl/heteroaryl halide. What causes this and how can I prevent it?

Answer:

Dehalogenation is another potential side reaction where the halide on your electrophile is replaced by a hydrogen atom. This can occur via a hydride transfer to the palladium complex.[9]

Solutions:

  • Choice of Base and Solvent: Some bases and solvents are more prone to acting as hydride donors. For instance, using an amine base or an alcoholic solvent can sometimes lead to dehalogenation.[9] If you are observing this side reaction, consider switching to a non-hydridic base like K₃PO₄ or K₂CO₃ and an aprotic solvent like dioxane or toluene.

  • Avoid Excessive Temperatures: High reaction temperatures can sometimes promote this side reaction. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.

  • Ensure High Purity of Reagents: Impurities in your reagents or solvents could potentially act as hydride sources.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for furan boronic acids?

A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for challenging couplings involving unstable boronic acids like furan boronic acids, modern catalyst systems are highly recommended. Pre-catalysts based on bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos have shown great success.[3][6][15] These ligands promote rapid oxidative addition and reductive elimination, allowing for lower reaction temperatures and shorter reaction times, which helps to "outrun" the decomposition of the furan boronic acid.[4]

LigandTypical Applications
XPhos A general, highly active ligand for a wide range of Suzuki couplings.[7]
SPhos Particularly effective for couplings involving aryl chlorides and sterically hindered substrates.[15]
RuPhos Often used for couplings involving heteroaryl partners.[6]
dtbpf A good all-around ligand for Suzuki reactions.[7]

Q2: How do I choose the right base for my reaction?

A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5] For furan boronic acids, a careful choice is necessary to balance reactivity with stability.

  • Potassium Phosphate (K₃PO₄): Often a good first choice, especially under anhydrous or low-water conditions, as it can minimize protodeboronation.[1][7]

  • Potassium Carbonate (K₂CO₃): A widely used and effective base, typically in an aqueous solvent mixture. However, the aqueous basic conditions can accelerate the decomposition of sensitive boronic acids.[7][16]

  • Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): Stronger and more soluble bases that can be effective for difficult couplings, but may also increase the rate of side reactions.

  • Organic Bases (e.g., triethylamine): Generally less effective than inorganic bases for Suzuki couplings.[16]

It is often necessary to screen a few different bases to find the optimal conditions for your specific substrate combination.

Q3: What is the best way to set up and monitor the reaction?

A3: A typical experimental protocol would be as follows:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the furan boronic acid or its derivative (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., 0.5–2 mol%) and any additional ligand if required.[10] Then, add the degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.[10]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[10]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography.[10]

Visualizations

Suzuki Catalytic Cycle for Furan Boronic Acids

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X Complex OxAdd->PdII_ArX Transmetalation Transmetalation (Base, Furan-B(OH)₂) PdII_ArX->Transmetalation PdII_ArFuran Ar-Pd(II)-Furan Complex Transmetalation->PdII_ArFuran RedElim Reductive Elimination PdII_ArFuran->RedElim RedElim->Pd0 Product Ar-Furan (Product) RedElim->Product Decomposition Protodeboronation (Side Reaction) FuranBOH2 Furan-B(OH)₂ FuranBOH2->Transmetalation FuranBOH2->Decomposition Heat, H₂O

Caption: The catalytic cycle of the Suzuki coupling reaction involving a furan boronic acid.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Start: Low/No Yield Check_Boronic_Acid Is Furan Boronic Acid Stable? Start->Check_Boronic_Acid Use_Derivative Solution: Use Pinacol Ester, MIDA Boronate, or Trifluoroborate Salt Check_Boronic_Acid->Use_Derivative No Check_Conditions Are Reaction Conditions Too Harsh? Check_Boronic_Acid->Check_Conditions Yes Success Improved Yield Use_Derivative->Success Lower_Temp_Time Solution: Lower Temperature Shorten Reaction Time Check_Conditions->Lower_Temp_Time Yes Check_Catalyst Is Catalyst System Optimal? Check_Conditions->Check_Catalyst No Lower_Temp_Time->Success Use_Precatalyst Solution: Use Modern Pre-catalyst (e.g., XPhos, SPhos) Ensure Anaerobic Conditions Check_Catalyst->Use_Precatalyst No Check_Base_Solvent Is Base/Solvent Combination Correct? Check_Catalyst->Check_Base_Solvent Yes Use_Precatalyst->Success Screen_Base_Solvent Solution: Screen Bases (e.g., K₃PO₄) Optimize Solvent Check_Base_Solvent->Screen_Base_Solvent No Check_Base_Solvent->Success Yes Screen_Base_Solvent->Success

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Wikipedia. Protodeboronation. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Advances, 5(21), 16201–16207. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Letters. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Organic Letters. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Yields with 3-Furanylboronic Acid in Suzuki Coupling. Available from: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A Case Study with 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine. Angewandte Chemie International Edition, 43(14), 1871–1876. Available from: [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Available from: [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]

Sources

Technical Support Center: Purification of Aromatic Aldehydes via Bisulfite Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the purification of aromatic aldehydes using sodium bisulfite extraction. This resource is designed for researchers, scientists, and drug development professionals who are looking to leverage this classic, yet powerful, technique for isolating aldehydes from complex reaction mixtures. Here, we move beyond simple protocols to provide in-depth explanations, troubleshooting for common and uncommon issues, and expert insights to ensure the integrity and success of your experiments.

Principle of the Method

The purification of aldehydes through bisulfite extraction hinges on the reversible nucleophilic addition of the bisulfite ion to the carbonyl carbon of an aldehyde.[1] This reaction forms a stable, ionic α-hydroxysulfonate salt, commonly referred to as a bisulfite adduct.[2][3] The key to this purification technique is the dramatic shift in polarity: the non-polar, organic-soluble aldehyde is converted into a water-soluble salt.[4][5] This allows for its selective extraction into an aqueous phase, leaving behind non-aldehyde impurities in the organic layer. The reaction is reversible, and the pure aldehyde can be regenerated from the aqueous adduct by treatment with a base or acid.[1][6]

This method is highly selective for aldehydes and some sterically unhindered ketones, making it an excellent choice for purification when other methods like chromatography may be challenging or less efficient.[1][4]


Experimental Workflows and Protocols

A successful bisulfite extraction relies on careful execution of two main stages: adduct formation and extraction, followed by regeneration of the aldehyde.

Diagram: Overall Experimental Workflow

G cluster_0 Part 1: Adduct Formation & Extraction cluster_1 Part 2: Aldehyde Regeneration A 1. Dissolve Crude Mixture in Miscible Solvent (e.g., Methanol) B 2. Add Saturated Aq. Sodium Bisulfite Solution A->B C 3. Shake Vigorously to Form Adduct B->C D 4. Add Immiscible Organic Solvent & Water C->D E 5. Liquid-Liquid Extraction D->E F Organic Layer: Purified Non-Aldehyde Components E->F Separate G Aqueous Layer: Water-Soluble Bisulfite Adduct E->G Separate H 6. Isolate Aqueous Layer Containing Adduct I 7. Add Organic Solvent (e.g., Ethyl Acetate) H->I J 8. Basify Aqueous Layer (e.g., NaOH to pH 12) I->J K 9. Shake to Extract Regenerated Aldehyde J->K L 10. Separate & Dry Organic Layer K->L M Purified Aromatic Aldehyde L->M

Caption: General workflow for aromatic aldehyde purification.

Protocol 1: Purification of an Aromatic Aldehyde from a Mixture

This protocol is optimized for the separation of an aromatic aldehyde from other organic components.[4][7]

Materials:

  • Crude mixture containing the aromatic aldehyde

  • Methanol (MeOH)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (must be freshly prepared)

  • Deionized water

  • Ethyl acetate (EtOAc) / Hexanes mixture (e.g., 10% EtOAc in hexanes)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude organic mixture in a minimal amount of a water-miscible solvent like methanol. For instance, a 1:1 mixture of an aldehyde and an impurity can be dissolved in approximately 5 mL of methanol.[1][4] The use of a miscible co-solvent is critical as it facilitates the interaction between the organic-soluble aldehyde and the aqueous bisulfite.[4]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 1 mL of a freshly prepared saturated aqueous solution of sodium bisulfite.[1][4]

  • Mixing: Shake the funnel vigorously for about 30 seconds.[1][4] This ensures intimate mixing and promotes the formation of the bisulfite adduct. A precipitate of the adduct may form at this stage.

  • Extraction: Add 25 mL of deionized water and 25 mL of a water-immiscible organic solvent, such as a 10% ethyl acetate in hexanes solution, to the separatory funnel. Shake vigorously again to perform the liquid-liquid extraction.[1][4]

  • Phase Separation: Allow the layers to separate completely. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct, while the upper organic layer will contain the purified non-aldehyde compound.[1]

  • Work-up: Drain the lower aqueous layer and save it for aldehyde regeneration if desired. Wash the organic layer with deionized water to remove any residual water-soluble impurities. Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified product.[1]

Protocol 2: Regeneration of the Aromatic Aldehyde

This protocol describes how to recover the purified aldehyde from the aqueous bisulfite adduct solution.

Materials:

  • Aqueous layer containing the bisulfite adduct (from Protocol 1)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Sodium hydroxide (NaOH) solution (e.g., 50%)

  • pH paper or pH meter

Procedure:

  • Preparation: Transfer the aqueous layer containing the bisulfite adduct to a clean separatory funnel. Add an equal volume of an organic solvent like ethyl acetate.[1]

  • Basification: Slowly add a sodium hydroxide solution dropwise while shaking and periodically checking the pH of the aqueous layer. Continue adding base until the solution is strongly basic (pH 12).[1] This will reverse the bisulfite addition reaction, regenerating the free aldehyde.[1][5]

  • Extraction: Shake the funnel to extract the liberated aldehyde into the organic layer.

  • Work-up: Separate the layers. The organic layer now contains the purified aldehyde. Wash the organic layer with water, dry it over a drying agent, and concentrate it to recover the pure aromatic aldehyde.[1]


Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitated Bisulfite Adduct 1. Steric Hindrance: Highly substituted aromatic aldehydes may react slowly or not at all.[7] 2. Adduct Solubility: The adduct may be soluble in the reaction mixture and will not precipitate.[7] 3. Reagent Quality: The sodium bisulfite solution was not freshly prepared or saturated.[7]1. Increase reaction time or consider an alternative purification method. 2. Do not rely on precipitation. Proceed with a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[7] 3. Always use a freshly prepared, saturated aqueous solution of sodium bisulfite for maximum reactivity.[7]
Solid Forms at the Interface of Layers The bisulfite adduct of a highly non-polar aldehyde can be insoluble in both the aqueous and organic layers.[5]Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct. The two liquid layers can then be separated and processed as usual.[5]
Aldehyde Decomposes During Regeneration 1. Base Sensitivity: The strongly basic conditions required for regeneration can cause decomposition or side reactions (e.g., epimerization for aldehydes with α-stereocenters).[7] 2. SO₂ Sensitivity: For aldehydes with certain functional groups like tri- or tetra-substituted double bonds, dissolved sulfur dioxide (SO₂) gas can cause decomposition.[5][7]1. Minimize the exposure time to the base. A rapid extraction immediately following basification can yield high recovery.[7] 2. Consider a non-aqueous regeneration method. Treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile regenerates the aldehyde under neutral conditions, avoiding issues with pH-sensitive groups.[6][8][9] 3. When performing the initial extraction, use a non-polar organic solvent like hexanes to minimize the dissolution of SO₂ gas.[5]
Incomplete Aldehyde Removal from Organic Layer 1. Insufficient Mixing: Inadequate shaking during adduct formation leads to an incomplete reaction. 2. Insufficient Bisulfite: Not enough bisulfite was added to react with all the aldehyde present.1. Ensure vigorous shaking for at least 30 seconds to maximize interfacial contact.[4] 2. Repeat the extraction on the organic layer with a fresh portion of saturated sodium bisulfite solution.

Frequently Asked Questions (FAQs)

Q1: Is this purification technique suitable for all types of aldehydes and ketones?

A: No, this method has its limitations. It is most effective for:

  • Aldehydes: Most aldehydes, including aromatic and sterically hindered neopentyl aldehydes, react well.[4][7]

  • Ketones: The reaction is generally limited to sterically unhindered cyclic and methyl ketones.[4][7] Highly hindered or conjugated ketones typically do not form adducts, which allows for the selective purification of aldehydes from such ketones.[4]

Q2: Why must the sodium bisulfite solution be freshly prepared?

A: Solutions of sodium bisulfite can be oxidized by atmospheric oxygen over time, reducing their effectiveness.[10] Using a freshly prepared saturated solution ensures the maximum concentration of active bisulfite ions for efficient adduct formation.

Q3: Can I recover the aldehyde without using a strong base?

A: Yes. For base-sensitive aldehydes, a non-aqueous method is highly recommended. Treating the bisulfite adduct with chlorotrimethylsilane (TMS-Cl) in an organic solvent like acetonitrile effectively regenerates the aldehyde under neutral conditions.[6][8][9] This method avoids ester hydrolysis and other base-catalyzed side reactions.[8]

Q4: What safety precautions should be taken when working with sodium bisulfite?

A: Sodium bisulfite can release toxic sulfur dioxide (SO₂) gas, especially under acidic conditions.[4][11] It is crucial to perform this procedure in a well-ventilated fume hood.[4][11] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13] Avoid skin contact, and in case of contact, wash the affected area thoroughly with water.[12]

Diagram: Aldehyde-Bisulfite Adduct Reaction

ReactionMechanism cluster_product Product aldehyde Aromatic Aldehyde (Organic Soluble) adduct α-Hydroxysulfonate Adduct (Water-Soluble Salt) aldehyde->adduct Nucleophilic Addition bisulfite Sodium Bisulfite (Aqueous) bisulfite->adduct adduct->aldehyde Base or Acid (Regeneration)

Caption: Reversible reaction forming the water-soluble adduct.


References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]

  • CoLab. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. [Link]

  • Hoffmann, M. R. (2014). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. ResearchGate. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Bisulfite. [Link]

  • Global Safety Management, Inc. (2015). Safety Data Sheet: Sodium Bisulfite. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Wikipedia. (n.d.). Bisulfite. [Link]

  • ScienceMadness Discussion Board. (2024). Reactions with Aldehyde/Ketone Bisulfite-Adducts. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

Sources

Technical Support Center: Troubleshooting Side Product Formation in Furan Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Furan Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing furan-based molecules. Furan rings are valuable scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, primarily the formation of unwanted side products. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your laboratory work.

Section 1: Understanding the Core Challenges in Furan Synthesis

The synthesis of substituted furans, most classically via the Paal-Knorr synthesis , involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2][3] While elegant in principle, the reality is that the reaction conditions required for cyclization can also promote a variety of side reactions. The furan ring itself, particularly when substituted with electron-releasing groups, is sensitive to acidic conditions, which can lead to polymerization and ring-opening.[4][5][6]

This guide will dissect the most common issues, providing not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Section 2: Frequently Asked Questions & Troubleshooting Guides

Category 1: Reaction Appearance and Polymerization

Question 1: My Paal-Knorr furan synthesis is turning dark brown or black, and I'm getting a tar-like substance instead of my product. What is happening and how can I prevent it?

Answer: This is a classic sign of furan polymerization. The acidic conditions required for the Paal-Knorr cyclization can also protonate the furan product, initiating a cascade of reactions that lead to conjugated polymeric materials.[6][7][8] Electron-releasing substituents on the furan ring can exacerbate this issue by increasing the ring's reactivity.[6]

Troubleshooting Workflow: Mitigating Polymerization

cluster_0 Problem Identification cluster_1 Primary Interventions cluster_2 Secondary Adjustments cluster_3 Outcome a Reaction turns dark/polymeric b Reduce Acid Strength & Concentration a->b  Strong acid promotes  polymerization c Lower Reaction Temperature a->c  Higher temps accelerate  degradation d Decrease Reaction Time a->d  Prolonged exposure  to acid is detrimental e Solvent Modification b->e  If polymerization persists g Clean Reaction, Improved Yield b->g c->e c->g d->e d->g f Use of Heterogeneous Catalysts e->f  For easier catalyst removal  and milder conditions f->g

Caption: Troubleshooting workflow for polymerization.

Detailed Troubleshooting Steps:

  • Catalyst Choice and Concentration: Strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective but can be overly harsh.[9]

    • Actionable Advice: Switch to a milder Lewis acid such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃).[1] Alternatively, solid acid catalysts like Amberlyst resins or zeolites can be employed for easier removal and potentially milder reaction conditions.[10][11][12][13] Start with a lower catalytic loading and titrate up as needed while monitoring the reaction.

  • Temperature and Reaction Time: Higher temperatures accelerate both the desired cyclization and the undesired polymerization.[4]

    • Actionable Advice: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.[9] Microwave-assisted synthesis can sometimes offer rapid heating to the target temperature, reducing overall reaction time and potentially minimizing side product formation.[1][3]

  • Solvent Selection: The reaction medium can influence the stability of the furan product.

    • Actionable Advice: While some Paal-Knorr reactions are run neat, using a non-polar, aprotic solvent can sometimes mitigate polymerization. In some specific cases, polar aprotic solvents like DMF have been shown to stabilize furan derivatives.[5]

Comparative Table of Acid Catalysts for Furan Synthesis:

Catalyst TypeExamplesAdvantagesDisadvantages
Protic Acids H₂SO₄, HCl, p-TsOHInexpensive, readily availableCan cause extensive polymerization and degradation, especially with sensitive substrates[9]
Lewis Acids ZnCl₂, Sc(OTf)₃, BF₃·Et₂OMilder conditions, can be more selectiveMore expensive, may require anhydrous conditions
Heterogeneous Catalysts Amberlyst resins, Zeolites, Montmorillonite clayEasily removed by filtration, recyclable, can offer milder conditions[1][10][11]Can have lower activity, may require higher temperatures or longer reaction times
Category 2: Incomplete Conversion and Unexpected Byproducts

Question 2: My reaction has stalled, and I have a significant amount of unreacted 1,4-dicarbonyl starting material. I also see several new spots on my TLC plate. What are these side products, and how can I drive the reaction to completion?

Answer: Incomplete conversion can stem from several factors, including insufficient catalyst activity or the formation of stable, non-cyclizing intermediates. The additional spots on your TLC are likely due to side reactions such as ring-opening of the furan product or intermolecular aldol-type reactions of the dicarbonyl starting material.

Mechanistic Insight: The Paal-Knorr Furan Synthesis Pathway and Potential Pitfalls

The accepted mechanism involves the protonation of one carbonyl group, followed by enolization of the other and a subsequent intramolecular nucleophilic attack to form a five-membered ring hemiacetal.[2] Dehydration then yields the furan.

cluster_0 Desired Pathway cluster_1 Side Reactions start 1,4-Dicarbonyl protonation Protonation of Carbonyl start->protonation aldol Intermolecular Aldol Reaction start->aldol High concentration, strong base/acid enolization Enolization protonation->enolization cyclization Intramolecular Attack (Hemiacetal) enolization->cyclization dehydration Dehydration cyclization->dehydration product Furan Product dehydration->product ring_opening Furan Ring Opening product->ring_opening Excess acid, water present polymerization Polymerization product->polymerization Excess acid, heat ring_opening->polymerization

Caption: Paal-Knorr mechanism and competing side reactions.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: If the reaction has stalled, your catalyst may not be active enough under the chosen conditions.

    • Actionable Advice: If you are using a mild catalyst, consider switching to a slightly stronger one or increasing the catalyst loading. For example, if a Lewis acid is ineffective, a protic acid like p-TsOH might be necessary. Ensure your reagents are anhydrous if using a water-sensitive Lewis acid.

  • The Role of Water: Water is a product of the dehydration step. Its presence can shift the equilibrium back towards the hemiacetal intermediate. Furthermore, excess water in the presence of acid can lead to furan ring-opening.[7][14][15][16]

    • Actionable Advice: If practical, use a Dean-Stark apparatus or add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to remove water as it is formed. However, be cautious as some dehydrating agents can complicate purification.

  • Investigating Side Products: The nature of the side products can give clues about what is going wrong.

    • Ring-Opening: Acid-catalyzed hydrolysis of the furan ring can lead to the formation of a γ-dicarbonyl compound.[4] This is more likely with furans bearing electron-donating groups. The presence of water significantly promotes this side reaction.[14][16]

    • Aldol Reactions: The 1,4-dicarbonyl starting material can undergo intermolecular aldol condensation reactions, especially at higher concentrations.

Experimental Protocol: Test Reaction to Optimize Conditions

To efficiently find the best conditions, set up a parallel array of small-scale test reactions.

Objective: Identify the optimal catalyst, temperature, and solvent to maximize furan yield and minimize side products.

Materials:

  • 1,4-dicarbonyl starting material

  • Selection of catalysts (e.g., p-TsOH, Sc(OTf)₃, Amberlyst-15)

  • Selection of solvents (e.g., toluene, dioxane, neat)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and appropriate eluent

  • GC-MS for accurate quantification (if available)

Procedure:

  • Set up a grid of reactions in vials, varying one parameter at a time (e.g., catalyst in row A, temperature in column 1). A sample grid is shown below.

  • Add the 1,4-dicarbonyl starting material and solvent (if any) to each vial.

  • Add the designated catalyst to each vial.

  • Place the vials in the heating block at the specified temperatures.

  • Monitor the reactions at set time points (e.g., 1h, 3h, 6h, 24h) by taking a small aliquot and analyzing by TLC.

  • Compare the TLC plates for product formation (new spot with desired Rf) and consumption of starting material. Note any charring or formation of baseline material (polymer).

  • (Optional) For the most promising conditions, repeat the reaction on a slightly larger scale and quantify the yield by GC-MS or NMR with an internal standard.

Sample Reaction Optimization Grid:

Toluene, 80°C Toluene, 110°C Neat, 80°C
p-TsOH (5 mol%) Reaction 1Reaction 2Reaction 3
Sc(OTf)₃ (2 mol%) Reaction 4Reaction 5Reaction 6
Amberlyst-15 Reaction 7Reaction 8Reaction 9
Category 3: Purification and Stability

Question 3: I've managed to synthesize my furan derivative, but it seems to be degrading during column chromatography or upon storage. How can I purify and store my compound without decomposition?

Answer: The instability of furan derivatives, especially to acid, heat, and light, is a significant challenge during purification and storage.[17] Residual acid from the reaction is a common culprit for degradation on a silica gel column.

Purification and Handling Best Practices:

  • Neutralize Before Workup: Before any purification, it is critical to quench the acid catalyst.

    • Actionable Advice: After the reaction is complete, cool the mixture and wash it with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic. This will neutralize any residual acid catalyst that could otherwise cause decomposition on the silica column.[17]

  • Choosing the Right Purification Method:

    • Column Chromatography: This is often necessary but can be problematic.

      • Tip 1: Use a less acidic stationary phase. Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

      • Tip 2: Deactivate the silica gel. You can do this by adding a small amount of a neutralising agent like triethylamine (~1%) to your eluent system. This will neutralize the acidic sites on the silica surface.

      • Tip 3: Work quickly. Don't let the compound sit on the column for an extended period.

    • Distillation: For volatile and thermally stable furan derivatives, vacuum distillation can be an excellent, non-chromatographic purification method.[17]

  • Proper Storage:

    • Actionable Advice: Store purified furan derivatives in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation and light-induced degradation.[17] For long-term storage, refrigeration or freezing is recommended.

Section 3: References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. (n.d.). Retrieved from [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • RSC Publishing. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Retrieved from [Link]

  • RSC Publishing. (2016, April 6). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof. Retrieved from

  • European Patent Office. (n.d.). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1. Retrieved from [Link]

  • PMC. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link]

  • Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives. Retrieved from

  • NIH. (2022, May 17). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • ACS Publications. (n.d.). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking | Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterogeneous acid-catalysts for the production of furan-derived compounds (furfural and hydroxymethylfurfural) from renewable carbohydrates: A review | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Polymerization Conditions of Furan with Aniline for Variable Conducting Polymers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • YouTube. (2021, February 27). Paal-Knorr Synthesis of Pyrrole,Furan and Thiophine. Retrieved from [Link]

Sources

stability of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde.

Q1: What are the recommended storage conditions for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For optimal preservation, storage at 2-8°C is recommended, especially for long-term use.[4] It is also advisable to protect the compound from light to prevent potential photodegradation.[4]

Q2: What is the general stability of this compound at room temperature?

A2: While some furan-2-carbaldehyde derivatives can be stable at room temperature for short periods, long-term storage at ambient temperatures is not recommended due to the reactive nature of the aldehyde functional group.[4] To minimize the risk of degradation, refrigeration is the most prudent approach.[4]

Q3: What are the potential degradation pathways for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde?

A3: The primary degradation pathways for this compound are likely oxidation and photodegradation. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, a reaction that can be accelerated by exposure to air and light.[4][5] The furan ring itself can undergo oxidative cleavage.[6] Furthermore, nitroaromatic compounds can be susceptible to photolysis under UV or sunlight, potentially leading to the formation of various photoproducts.[7][8][9] In acidic or alkaline solutions, furan derivatives can also undergo hydrolysis or other pH-dependent reactions.[10][11]

Q4: Are there any materials or substances that are incompatible with this compound?

A4: Yes, you should avoid storing or mixing 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde with strong oxidizing agents, strong acids, and strong bases.[2][4] These substances can catalyze the degradation of the compound.[4]

Q5: How does pH affect the stability of this compound in solution?

A5: Furan-2-carbaldehyde and its derivatives can be sensitive to both acidic and basic conditions.[4] In alkaline solutions, 5-nitro-2-furaldehyde has been shown to form an anion of nitronic acid.[11] Acid-catalyzed hydrolysis of the furan ring is also a known degradation pathway for related compounds, a process that can be influenced by temperature and solvent conditions.[10] Therefore, it is critical to control the pH of solutions containing this compound to prevent degradation.

Q6: Is this compound sensitive to light?

A6: Yes, nitroaromatic compounds are known to be sensitive to light.[7][8] Exposure to UV or even strong ambient light can induce photochemical reactions, leading to degradation.[8][9] Therefore, it is crucial to handle and store the compound in amber vials or otherwise protected from light. When conducting experiments, minimizing light exposure is recommended. For comprehensive photostability testing, guidelines such as those from the International Council for Harmonisation (ICH) should be followed.[12]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde.

Observed Issue Potential Cause Recommended Solution & Rationale
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound. 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C, protected from light and moisture.[4] Aldehydes are prone to oxidation. 2. Prepare Fresh Solutions: Prepare solutions immediately before use. Avoid storing solutions for extended periods, even at low temperatures. 3. Use High-Purity Solvents: Ensure solvents are free from peroxides and other oxidizing impurities. 4. Analyze a Fresh Standard: Compare the chromatogram of the suspect sample to a freshly prepared standard from a new vial of the compound to confirm degradation.
Color change of the solid compound (e.g., darkening) Oxidation or polymerization. 1. Discard the Compound: A visible color change often indicates significant degradation. It is best to use a fresh, uncompromised batch. 2. Proper Storage: Reinforce the importance of storing the compound under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to air.[1]
Inconsistent experimental results or loss of bioactivity Compound instability under experimental conditions. 1. pH Control: Buffer your reaction mixture to a pH where the compound is most stable. Avoid strongly acidic or basic conditions.[4][11] 2. Temperature Control: Perform reactions at the lowest feasible temperature to minimize thermal degradation. 3. Light Protection: Conduct experiments in a dark room or using amber-colored glassware to prevent photolytic degradation.[12] 4. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas to reduce oxidative degradation.
Precipitate formation in solution Poor solubility or degradation to an insoluble product. 1. Check Solubility: Verify the solubility of the compound in your chosen solvent. You may need to use a co-solvent or a different solvent system. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the original compound or a degradation product. This can provide valuable information about the instability. 3. Filter Before Use: If the precipitate is suspected to be a degradation product, filter the solution before use, but be aware that the concentration of the active compound will be lower than intended.

III. Experimental Protocols for Stability Assessment

To rigorously assess the stability of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.

A. Preparation of Stock Solution
  • Accurately weigh approximately 10 mg of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde.

  • Dissolve in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a final concentration of 1 mg/mL. This will serve as the stock solution for all stress studies.

B. Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial.[13][14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maximum of the compound.

  • Injection Volume: 10 µL.

C. Forced Degradation Studies
1. Acid and Base Hydrolysis
  • To separate aliquots of the stock solution, add an equal volume of 1 M HCl and 1 M NaOH, respectively.

  • Maintain the solutions at room temperature and 60°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

2. Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature.

  • At specified time points, withdraw a sample and dilute it for HPLC analysis.

3. Thermal Degradation
  • Place a sample of the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C).

  • Place an aliquot of the stock solution in a controlled temperature bath (e.g., 60°C).

  • At specified time points, withdraw samples, prepare solutions (for the solid sample), and analyze by HPLC.

4. Photostability Testing
  • Expose an aliquot of the stock solution and a thin layer of the solid compound to a light source that meets ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At a specified time point, prepare the samples for HPLC analysis.

D. Data Analysis
  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

  • Identify and quantify any significant degradation products.

IV. Visualizations

A. Logical Workflow for Stability Troubleshooting

G cluster_storage Storage & Handling Review cluster_actions Corrective Actions A Inconsistent Experimental Results B Check for Compound Degradation A->B C Analyze Sample via HPLC/LC-MS B->C D Degradation Confirmed? C->D E Review Storage & Handling Procedures D->E Yes G No Degradation Observed D->G No F Implement Corrective Actions E->F E1 Temperature Control (2-8°C) E2 Light Protection (Amber Vials) E3 Inert Atmosphere F1 Use Fresh Stock F2 Modify Experimental Conditions (pH, Temp, Light) H Investigate Other Experimental Parameters G->H

Caption: Troubleshooting workflow for stability issues.

B. Potential Degradation Pathways

G Compound 5-(2-Methoxy-4-nitrophenyl) furan-2-carbaldehyde Oxidation Oxidation Compound->Oxidation [O2, light] Photodegradation Photodegradation Compound->Photodegradation [hν] Hydrolysis Hydrolysis Compound->Hydrolysis [H+ or OH-] CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid RingCleavage Furan Ring Cleavage Products Oxidation->RingCleavage Photoproducts Various Photoproducts Photodegradation->Photoproducts HydrolysisProducts Ring-Opened Products Hydrolysis->HydrolysisProducts

Caption: Potential degradation pathways.

V. Quantitative Data Summary

Condition Compound Class Observed Effect Reference
Elevated Temperature Nitroaromatic CompoundsDecomposition temperatures can vary widely depending on substitution patterns.[15]
UV/Visible Light Nitroaromatic CompoundsCan undergo photolysis, leading to the formation of various degradation products.[7][8]
Oxidative Stress (e.g., H2O2) Furan AldehydesOxidation of the aldehyde to a carboxylic acid and potential cleavage of the furan ring.[5]
Acidic Conditions Furan DerivativesAcid-catalyzed hydrolysis can lead to ring-opening.[10]
Alkaline Conditions Nitro-substituted FuransFormation of nitronic acid anions and potential for further reactions.[11]

VI. References

  • W. F. J. M. W. F. J. M. Koopman, "Microbial degradation of furanic compounds: biochemistry, genetics, and impact," Applied Microbiology and Biotechnology, vol. 90, no. 4, pp. 1213–1225, 2011. [Link]

  • B. A. B. A. Keay, "Oxidative Cleavage of Furans," Organic Reactions, 2016. [Link]

  • J. J. Z. J. J. Z. Lipczynska-Kochany, "Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process," Journal of Environmental Sciences, vol. 17, no. 6, pp. 886–893, 2005. [Link]

  • Y. Y. Z. Y. Y. Z. Wang, "Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?," Environmental Science & Technology Letters, vol. 8, no. 9, pp. 753–759, 2021. [Link]

  • E. E. L.-K. E. E. L.-K. Kochany, "Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process," Journal of Environmental Sciences, vol. 18, no. 2, pp. 209–216, 2006. [Link]

  • A. A. G. A. A. G. de Klerk, "Oxidation of furans," Catalysis Reviews, vol. 57, no. 4, pp. 457–508, 2015. [Link]

  • S. S. S. S. Santala, "Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1," Scientific Reports, vol. 14, no. 1, p. 29678, 2024. [Link]

  • ChemBK, "5-(4-nitrophenyl)furfural," 2024. [Link]

  • NIOSH, "ALDEHYDES, SCREENING: METHOD 2539," 1994. [Link]

  • Z. Z. L. Z. Z. L. Li, "Biodegradation of furan aldehydes in lignocellulose hydrolysates," Chinese Journal of Biotechnology, vol. 37, no. 2, pp. 473–485, 2021. [Link]

  • V. V. D. V. V. D. Dibrivnyi, "Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers," Chemistry Central Journal, vol. 9, no. 1, p. 68, 2015. [Link]

  • S. S. S. S. Singh, "investigation of thermal stability of some nitroaromatic derivatives by dsc," Journal of Thermal Analysis and Calorimetry, vol. 115, no. 2, pp. 1659–1665, 2014. [Link]

  • M. M. S. M. M. S. Stevens, "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids," Toxics, vol. 7, no. 2, p. 26, 2019. [Link]

  • Separation Science, "Analytical Techniques In Stability Testing," 2023. [Link]

  • A. A. C. A. A. C. Vairavamurthy, "METHODS FOR DETERMINING ALDEHYDES IN AIR," 1996. [Link]

  • U.S. EPA, "Method for the determination of aldehydes and ketones in ambient air using HPLC," 1999. [Link]

  • V. V. D. V. V. D. Dibrivnyi, "Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives," Chemistry Central Journal, vol. 11, no. 1, p. 1, 2017. [Link]

  • O. O. O. O. O. Oladipo, "Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates," Molecules, vol. 29, no. 22, p. 4998, 2024. [Link]

  • ICH, "Q1B Photostability Testing of New Active Substances and Medicinal Products," 1996. [Link]

  • PubChem, "5-(4-Nitrophenyl)-2-furaldehyde," 2023. [Link]

  • S. S. S. S. Singh, "Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety," Journal of Chemical and Pharmaceutical Research, vol. 8, no. 8, pp. 604–609, 2016. [Link]

  • A. A. A. A. A. Abbasi, "Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature," E-Journal of Chemistry, vol. 7, no. S1, pp. S294–S298, 2010. [Link]

  • D. D. S. D. D. S. Schuster, "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d," Molbank, vol. 2022, no. 1, p. M1330, 2022. [Link]

  • M. M. K. M. M. K. Kočevar, "Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid," Acta Chimica Slovenica, vol. 52, no. 2, pp. 165–173, 2005. [Link]

  • L. L. Y. L. L. Y. Yu, "5-hydroxymethyl-2-furfural and Derivatives Formed During Acid Hydrolysis of Conjugated and Bound Phenolics in Plant Foods and the Effects on Phenolic Content and Antioxidant Capacity," Journal of Agricultural and Food Chemistry, vol. 62, no. 20, pp. 4754–4761, 2014. [Link]

  • J. J. Z. J. J. Z. Zyka, "Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions," Collection of Czechoslovak Chemical Communications, vol. 53, no. 7, pp. 1437–1446, 1988. [Link]

  • A. S. A. S. H. A. S. A. S. H. Hassan, "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities," Egyptian Journal of Chemistry, vol. 58, no. 1, pp. 1–20, 2015. [Link]

  • M. M. R. M. M. R. Rahman, "Thermal Stability, Fire Performance, and Mechanical Properties of Natural Fibre Fabric-Reinforced Polymer Composites with Different Fire Retardants," Polymers, vol. 11, no. 10, p. 1709, 2019. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the most powerful tools in modern synthetic chemistry: palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, their sensitivity to various parameters can often lead to frustratingly low yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to some of the most common initial observations when a cross-coupling reaction is underperforming.

Q1: My reaction mixture turned black and/or I see a precipitate. What happened?

A: The formation of a black precipitate, commonly known as "palladium black," is a tell-tale sign of catalyst decomposition.[1] The active Pd(0) catalyst has likely agglomerated and crashed out of the solution, rendering it inactive. This can be triggered by several factors including:

  • Presence of Oxygen: Trace oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2][3]

  • High Temperatures: Excessive heat can accelerate decomposition pathways.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand fails to stabilize the palladium center.

First Steps: Immediately re-evaluate your degassing procedure for solvents and ensure a robust inert atmosphere was maintained throughout the reaction setup and duration.[1][4]

Q2: My reaction is clean (no major side products by TLC/LCMS), but it stalled and won't go to completion. What should I check first?

A: A clean but incomplete reaction often points to a problem with catalyst activity or substrate reactivity rather than competing side reactions. Consider these points:

  • Catalyst Activation: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in-situ to the active Pd(0) species.[5] This activation step can be inefficient.[2][3]

  • Substrate Purity: Impurities in your starting materials (aryl halide or organometallic reagent) can act as catalyst poisons.[4]

  • Stoichiometry: Double-check the molar equivalents of your reagents. For example, in Suzuki couplings, using a slight excess (1.2-1.5 equivalents) of the boronic acid is common.[6]

First Steps: Verify the quality and age of your catalyst. Consider using a more modern, well-defined precatalyst that forms the active species more reliably.[7] Also, confirm the purity of your starting materials.[4]

Q3: I'm observing significant formation of homocoupled products. How can I minimize this?

A: Homocoupling, such as the formation of biaryls from your aryl halide (Ar-Ar) or dimerization of your organometallic reagent (R-R), is a common side reaction.

  • Oxygen: This is a primary culprit, as it can promote oxidative pathways leading to homocoupling.[4]

  • Glaser Coupling: In Sonogashira reactions, the copper(I) co-catalyst can promote the homocoupling of terminal alkynes, especially in the presence of oxygen.[1][8]

  • Base/Solvent Choice: Certain conditions can favor homocoupling over the desired cross-coupling.

First Steps: Rigorous degassing is critical.[4] For Sonogashira reactions, minimizing the amount of copper catalyst or slow addition of the alkyne can help.[1][9] In some cases, switching to a copper-free protocol may be necessary.[1]

In-Depth Troubleshooting Guides

This section explores specific problems in a detailed question-and-answer format, providing deeper mechanistic insights and actionable experimental solutions.

Problem Area 1: Catalyst Inactivity and Decomposition
Q: My reaction starts but then stalls, and I observe the formation of palladium black. What are the mechanistic reasons, and how can I design a more robust system?

A: Catalyst deactivation is a primary cause of low yields. The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0)L_n species. This species is sensitive and can be removed from the catalytic cycle through several pathways.

Causality & Mechanism: The catalytic cycle (visualized below) relies on the palladium center remaining in a soluble, active state. The formation of palladium black occurs when individual Pd(0) atoms, stripped of their stabilizing ligands, aggregate into catalytically inactive metallic clusters.[1] This can be caused by:

  • Inefficient Precatalyst Activation: Using Pd(II) sources like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction to Pd(0). This process, often facilitated by phosphine ligands, amines, or other reagents, can be incomplete or lead to the formation of palladium nanoparticles if not properly controlled.[5]

  • Ligand Degradation: Phosphine ligands, especially at elevated temperatures, can be susceptible to oxidation (forming phosphine oxides) or other degradation pathways. This reduces the effective ligand concentration, leaving the palladium center vulnerable to aggregation.[2]

  • Presence of Water or Oxygen: Water can lead to catalyst deactivation through various mechanisms, including the formation of inactive palladium hydroxide species.[10] Oxygen readily oxidizes the active Pd(0) to inactive Pd(II).[2][3]

Troubleshooting & Optimization Protocol:

  • Switch to a Modern Precatalyst: Consider using well-defined Pd(II) precatalysts (e.g., palladacycles) or stable Pd(0) sources like Pd₂(dba)₃. These are often designed for more reliable and clean activation into the catalytic cycle.[7][11]

  • Optimize Ligand Choice and Ratio: The ligand is crucial for both reactivity and stability.[7]

    • Screen Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide greater stability and promote key steps in the catalytic cycle.[5][12][13]

    • Adjust Ligand:Pd Ratio: A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio. Too little ligand leads to instability, while too much can sometimes inhibit the reaction by occupying coordination sites.

  • Ensure Rigorous Inert Conditions: This is non-negotiable.

    • Solvent Degassing: Use a reliable method such as freeze-pump-thaw (for highest purity) or sparging with an inert gas (N₂ or Ar) for 15-30 minutes.[4][14] Commercially available anhydrous, degassed solvents are also a good option.[4]

    • Reaction Setup: Assemble your reaction under a positive pressure of inert gas. Evacuating and backfilling the reaction vessel with inert gas (3 cycles) is a standard and effective procedure.[4][6]

Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Deactivation Deactivation Pd(0)L_n->Deactivation O₂, H₂O, Heat Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination M-X M-X Ar-R Ar-R Ar-X Ar-X R-M R-M [Pd-black] [Pd-black] Deactivation->[Pd-black]

Figure 1. A generic palladium cross-coupling cycle showing the active Pd(0) species and a common deactivation pathway.
Problem Area 2: Substrate, Solvent, and Base Issues
Q: My catalyst seems fine, but the reaction is sluggish or gives inconsistent yields. How do I troubleshoot issues related to my specific substrates, solvent, or base?

A: The "supporting cast" of the reaction—substrates, solvent, and base—is just as critical as the catalyst system. Inconsistencies here often lead to reproducibility problems.

Causality & Mechanism:

  • Substrate Reactivity: The rate of oxidative addition, often the rate-determining step, is highly dependent on the electrophile (Ar-X). The general reactivity trend is I > Br > OTf > Cl.[5][15] Aryl chlorides are notoriously less reactive and often require more electron-rich, bulky ligands to facilitate this step.[5][7] Similarly, the stability and reactivity of the organometallic partner (e.g., boronic acids vs. organostannanes) play a major role in the transmetalation step.[15]

  • Solvent Effects: The solvent must not only dissolve all components but also influences the reaction rate and mechanism. Polar aprotic solvents (e.g., DMF, Dioxane, THF) are common.[16] The solvent can coordinate to the palladium center, affecting its reactivity, and its polarity can influence the rates of key steps like oxidative addition and reductive elimination.[17][18]

  • Base Selection: The base plays multiple roles. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic borate species for transmetalation. In Heck and Sonogashira couplings, it neutralizes the HX generated. In Buchwald-Hartwig aminations, it deprotonates the amine.[7] The base's strength, solubility, and particle size can all impact the reaction.[4][7] An insoluble base can lead to slow, inconsistent reactions due to poor phase transfer.

Troubleshooting & Optimization Protocol:

  • Develop a Screening Strategy: Do not rely on a single "universal" condition. A systematic screening of parameters is the most effective approach. High-throughput experimentation (HTE) techniques can be invaluable here.[19]

  • Create a Decision Tree: A logical troubleshooting workflow can save significant time and resources.

Troubleshooting Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere & Solvent Degassing Start->Check_Inert Check_Catalyst Evaluate Catalyst/Ligand (Age, Purity, Choice) Check_Inert->Check_Catalyst If OK Screen_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Catalyst->Screen_Base If OK Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) Screen_Base->Screen_Solvent If still low Screen_Temp Optimize Temperature Screen_Solvent->Screen_Temp If still low Success Reaction Optimized Screen_Temp->Success Yield Improved

Figure 2. A decision tree for systematically troubleshooting a low-yielding cross-coupling reaction.
  • Consult Parameter Tables: Use the following tables as a starting point for your screening experiments.

ParameterCommon ChoicesKey Considerations
Solvent Toluene, Dioxane, THF, 2-MeTHF, DMFMust dissolve reagents. Polarity affects reaction rates.[17][18] Ethers like dioxane and THF are common, but toluene can be useful for higher temperatures.[16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu, K-OtBuStrength and solubility are key.[7] Carbonates/phosphates are often used in Suzuki.[4] Stronger alkoxides are common for Buchwald-Hartwig.[7] Finely grinding the base can improve performance.[4]
Additives LiCl (Stille), Cu(I) salts (Stille, Sonogashira)Can accelerate rate-limiting steps. LiCl can improve transmetalation in Stille couplings.[15][20] CuI is a co-catalyst in Sonogashira but can promote homocoupling.[1]

Table 1. Common Solvents, Bases, and Additives for Optimization.

Ligand TypeExamplesTypical Applications
Monodentate Phosphines PPh₃, P(o-Tol)₃, P(t-Bu)₃PPh₃ is a classic but often requires higher catalyst loading. Bulky, electron-rich phosphines are generally more active.[12]
Bulky Biarylphosphines SPhos, XPhos, RuPhos, BrettPhosHighly effective for challenging couplings, including those with aryl chlorides and sterically hindered substrates.[7][13]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable Pd complexes. Excellent for Suzuki and Heck reactions.[5]

Table 2. A Selection of Common Ligand Classes.

Validated Experimental Protocols

Protocol 1: General Setup for a Robust Cross-Coupling Reaction (Suzuki-Miyaura Example)

This protocol emphasizes the exclusion of oxygen to ensure reproducibility.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), phosphine ligand (e.g., SPhos, 1-5 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]

  • Inert Atmosphere: Seal the vessel. Evacuate the flask using a vacuum pump until the pressure is low, then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle a total of three times.[4][6]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%). Then, add the anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.[21]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the intended duration (typically monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic salts.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Freeze-Pump-Thaw Degassing for High-Purity Solvents

This is the most rigorous method for removing dissolved gases from a solvent.[22]

  • Freeze: Place the solvent in a robust Schlenk flask sealed with a stopcock. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to a high-vacuum line and evacuate for 3-5 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. As it thaws, dissolved gases will bubble out of the solution into the headspace.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.[14][22] After the final cycle, backfill the flask with Argon or Nitrogen.

References

  • Stille Coupling - Chemistry LibreTexts. (2023). Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Available at: [Link]

  • Insights into Palladium Deactivation during Advanced Oxidation Processes. (2022). Catalysts. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2007). Journal of the American Chemical Society. Available at: [Link]

  • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. (2018). Catalysts. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2018). Nature Protocols. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube. Available at: [Link]

  • Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. (2021). AIP Conference Proceedings. Available at: [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). AIP Conference Proceedings. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? (2021). Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2023). Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. Available at: [Link]

  • The Mechanisms of the Stille Reaction. (2005). Angewandte Chemie International Edition. Available at: [Link]

  • How To: Degas Solvents. (n.d.). University of Rochester. Available at: [Link]

  • The Stille Reaction. (n.d.). Myers Group, Harvard University. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2017). White Rose Research Online. Available at: [Link]

  • Effect of bases and solvents on the Heck coupling. (n.d.). ResearchGate. Available at: [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Available at: [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). ResearchGate. Available at: [Link]

  • The Sonogashira Coupling. (n.d.). Available at: [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Available at: [Link]

  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Available at: [Link]

  • How to do Degassing in Lab? (2022). YouTube. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. Available at: [Link]

  • Stille reaction. (n.d.). Wikipedia. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2014). Reddit. Available at: [Link]

  • Degassing solvents for Suzuki reactions. (2021). Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Available at: [Link]

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Technical Support Center: Overcoming Purification Challenges for Polar Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and fundamental challenges faced during the purification of polar aromatic compounds.

Q1: Why do my polar aromatic compounds show poor or no retention on a standard C18 reversed-phase HPLC column?

A: This is a classic and frequent challenge. Standard C18 columns have a nonpolar stationary phase, and in reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar aromatic compounds have a strong affinity for the polar mobile phase (typically a mixture of water or buffer with an organic solvent like acetonitrile or methanol) and interact weakly with the nonpolar C18 chains.[1][2] Consequently, they travel with the solvent front and elute in or near the void volume of the column.[3]

Q2: What is "phase collapse" or "dewetting" on a reversed-phase column, and how does it affect the purification of my polar aromatic compound?

A: Phase collapse occurs in reversed-phase chromatography when a highly aqueous mobile phase (typically >95% water) is used with traditional C18 columns. The high surface tension of water causes it to be expelled from the pores of the hydrophobic stationary phase. This leads to a dramatic loss of stationary phase surface area available for interaction with the analyte, resulting in a sudden loss of retention and inconsistent results. This is particularly problematic for very polar aromatic compounds that require highly aqueous mobile phases for any retention to occur.

Q3: My polar aromatic compound is streaking or tailing badly during normal-phase flash chromatography on silica gel. What's happening?

A: Peak tailing on silica gel is often caused by strong, undesirable interactions between the polar functional groups of your aromatic compound and the acidic silanol groups (Si-OH) on the silica surface.[3][4] These strong interactions can lead to slow desorption kinetics, causing the compound to "streak" down the column instead of eluting as a sharp band. Basic aromatic compounds are particularly prone to this issue due to strong acid-base interactions with the silica.[5]

Q4: I'm struggling to crystallize my polar aromatic compound. What are some key considerations for solvent selection?

A: Crystallization of polar compounds can be challenging due to their high solubility in polar solvents and poor solubility in nonpolar solvents. The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][7] For polar aromatic compounds, you might need to use polar solvents like water, methanol, or ethanol.[6] If a single solvent isn't effective, a mixed solvent system (e.g., alcohol-water, acetone-petroleum ether) can be employed.[6] In this case, the compound is dissolved in a "good" solvent (in which it is very soluble), and a "bad" solvent (in which it is poorly soluble) is added dropwise until turbidity appears.[6]

Q5: Can I use liquid-liquid extraction to purify my polar aromatic compound?

A: While liquid-liquid extraction (LLE) is a powerful technique for separating compounds based on their differential solubility in two immiscible liquids, it can be challenging for highly polar aromatic compounds.[8][9] These compounds often have high water solubility and will preferentially remain in the aqueous phase, making extraction into a nonpolar organic solvent inefficient.[10] However, techniques like adjusting the pH to neutralize ionizable groups or using more polar, water-immiscible organic solvents can improve extraction efficiency.[11]

Section 2: Troubleshooting Common Purification Issues

This section provides a problem-and-solution-oriented guide to tackle specific experimental hurdles.

Issue 1: Poor Retention in Reversed-Phase HPLC
Symptom Potential Cause Troubleshooting Solution(s)
Compound elutes at or near the void volume.The compound is too polar for the nonpolar C18 stationary phase.1. Switch to a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which promotes interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.[3] 2. Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., silica, diol, amine) and a mobile phase with a high concentration of organic solvent and a small amount of water. This is specifically designed for retaining and separating very polar compounds.[12] 3. Use a Phenyl-Hexyl Column: The aromatic functionality of the phenyl group can provide alternative selectivity for aromatic compounds through π-π interactions.[4] 4. Add Ion-Pairing Reagents: For ionizable polar aromatic compounds, adding an ion-pairing reagent to the mobile phase can enhance retention. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[13]
Issue 2: Peak Tailing in Normal-Phase Flash Chromatography
Symptom Potential Cause Troubleshooting Solution(s)
Broad, asymmetric peaks with a "tail".Strong interaction with acidic silanol groups on the silica surface.1. Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%) before loading the sample. This neutralizes the acidic sites.[3][14] 2. Use a More Aggressive Solvent System: For very polar compounds, a standard ethyl acetate/hexane system may not be strong enough. Consider adding a more polar solvent like methanol. For basic compounds, adding a small amount of ammonium hydroxide can improve peak shape.[15] 3. Switch to an Alternative Stationary Phase: Alumina can be a good alternative for basic compounds. Bonded phases like amine or diol silica offer different selectivity and can reduce tailing.[3][4]
Issue 3: Inability to Separate Polar Aromatic Compound from Polar Impurities
Symptom Potential Cause Troubleshooting Solution(s)
Co-elution of the target compound and impurities.The chosen chromatographic system lacks sufficient selectivity.1. Optimize the Mobile Phase: In reversed-phase HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[3] For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and separation.[3][16] 2. Run a Gradient Elution: A solvent gradient, where the mobile phase composition changes over time, can improve the resolution of complex mixtures.[3] 3. Try a Different Chromatographic Mode: If optimizing the current method fails, switching to a technique with a different separation mechanism (e.g., from reversed-phase to HILIC) is a powerful strategy.[3][17]
Issue 4: Compound Decomposition on Silica Gel
Symptom Potential Cause Troubleshooting Solution(s)
Low recovery of the target compound and the appearance of new spots on TLC after chromatography.The compound is sensitive to the acidic nature of silica gel.1. Deactivate the Silica Gel: As mentioned for peak tailing, pre-treating the silica with a base can prevent acid-catalyzed degradation.[14][15] 2. Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or bonded phases like diol or amine.[4] 3. Employ Reversed-Phase Flash Chromatography: If the compound has some hydrophobic character, reversed-phase flash chromatography can be a good alternative to avoid the acidity of silica gel.[4]

Section 3: Detailed Protocols and Methodologies

This section provides step-by-step guidance on key purification techniques for polar aromatic compounds.

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar Aromatic Compounds

HILIC is a powerful technique for separating compounds that are too polar for reversed-phase chromatography.[12] It utilizes a polar stationary phase and a mobile phase with a high organic content.

Step-by-Step Methodology:

  • Column Selection: Choose a HILIC column with a polar stationary phase such as bare silica, diol, amine, or a zwitterionic phase.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate) and adjust the pH as needed to control the ionization state of your analyte.

    • Mobile Phase B (Organic): Use a high-purity organic solvent, typically acetonitrile.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition, or in a solvent with a weaker elution strength (higher organic content) to ensure good peak shape.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (typically 80-95% organic) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.

  • Gradient Elution: Start with a high percentage of organic solvent and run a gradient by increasing the percentage of the aqueous mobile phase to elute the compounds.

  • Detection: UV detection is common for aromatic compounds. If your compound lacks a strong chromophore, consider using a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol is essential when purifying acid-sensitive or strongly basic polar aromatic compounds.[14]

Step-by-Step Methodology:

  • Prepare the Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Pack the Column: Dry or slurry pack your flash chromatography column with silica gel as you normally would.

  • Flush with Deactivating Solvent: Pass 2-3 column volumes of the deactivating solvent through the packed column. This will neutralize the acidic silanol groups.

  • Flush with Initial Elution Solvent: Flush the column with 2-3 column volumes of your starting elution solvent (without triethylamine) to remove any excess base.

  • Load the Sample and Elute: Load your sample and run the chromatography using your predetermined solvent system.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is an excellent technique for sample cleanup, concentration, and fractionation.[18][19] For polar aromatic compounds, both normal-phase and reversed-phase SPE can be utilized depending on the sample matrix.

Step-by-Step Methodology (Normal-Phase SPE):

This is used to extract polar compounds from non-polar matrices.[18]

  • Cartridge Selection: Choose a cartridge with a polar sorbent like silica, alumina, or a cyano-bonded phase.

  • Conditioning: Pass a nonpolar solvent (e.g., hexane) through the cartridge to wet the sorbent bed.

  • Equilibration: Flush the cartridge with the same solvent in which your sample is dissolved.

  • Sample Loading: Load your sample (dissolved in a nonpolar solvent) onto the cartridge. The polar aromatic compounds will be retained on the polar sorbent.

  • Washing: Wash the cartridge with a nonpolar solvent to remove any nonpolar impurities.

  • Elution: Elute your target polar aromatic compounds with a more polar solvent (e.g., ethyl acetate, methanol).

Section 4: Visualizing Workflows and Concepts

Workflow for Method Selection in Purifying Polar Aromatic Compounds

Purification_Workflow start Crude Polar Aromatic Compound is_solid Is the compound solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes chromatography Chromatography Needed is_solid->chromatography No crystallization_success Pure Solid Compound try_crystallization->crystallization_success Successful try_crystallization->chromatography Unsuccessful check_polarity Assess Polarity and Solubility chromatography->check_polarity reversed_phase Reversed-Phase HPLC/Flash check_polarity->reversed_phase Moderately Polar normal_phase Normal-Phase Flash Chromatography check_polarity->normal_phase Amenable to NP hilic HILIC check_polarity->hilic Very Polar optimize_rp Optimize RP: - Polar-embedded column - Phenyl-hexyl column - Adjust pH reversed_phase->optimize_rp optimize_np Optimize NP: - Deactivate silica - Use alumina/bonded phase - Add modifiers (TEA, NH4OH) normal_phase->optimize_np

Caption: A decision-making workflow for selecting a suitable purification method.

Interaction Mechanisms in Different Chromatographic Modes

Chromatography_Mechanisms cluster_rp Reversed-Phase cluster_hilic HILIC rp_stationary Stationary Phase Nonpolar (e.g., C18) rp_mobile Mobile Phase Polar (e.g., Water/ACN) rp_analyte Nonpolar Analyte rp_analyte->rp_stationary:head Strong Interaction (Hydrophobic) rp_polar_analyte Polar Aromatic Analyte rp_polar_analyte->rp_mobile:head Strong Affinity hilic_stationary Stationary Phase Polar (e.g., Silica) hilic_mobile Mobile Phase Nonpolar (e.g., ACN/Water) hilic_polar_analyte Polar Aromatic Analyte hilic_polar_analyte->hilic_stationary:head Strong Interaction (Partitioning into water layer)

Caption: A comparison of analyte interactions in Reversed-Phase and HILIC modes.

References

  • Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • 3.3. CRYSTALLIZATION. [Link]

  • Why is normal phase chromatography good for use on polar analytes? ResearchGate. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Ion chromatography. Wikipedia. [Link]

  • Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Other Forms of Chromatography. Chemistry LibreTexts. [Link]

  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PubMed Central. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

  • Green and Rapid Hydrothermal Crystallization and Synthesis of Fully Conjugated Aromatic Compounds. PMC - NIH. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. [Link]

  • Crystallization. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]

  • How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit? ResearchGate. [Link]

  • What is Solid-Phase Extraction? Phenomenex. [Link]

  • How do I make a crystal of highly polar compounds? ResearchGate. [Link]

  • The Fundamentals of Solid Phase Extraction (SPE). Restek. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Process for purifying aromatic extracts containing aromatic polycyclic compounds.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • Ion Exchange (IEX) HPLC Column. Phenomenex. [Link]

  • How To: Purify by Distillation. University of Rochester Department of Chemistry. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • CHIRAL SEPARATION OF POLAR MOLECULES; Using polysaccharide CSPs in RPC mode. YouTube. [Link]

  • Chiral Separation of Polar Compounds? Reddit. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Chiral Separations Techniques. Regis Technologies. [Link]

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Technical Support Center: Resolving NMR Spectral Overlap in Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of furan-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of spectral overlap when characterizing furan derivatives. The compact nature of the furan ring and the small chemical shift dispersion of its protons often lead to complex, overlapping multiplets that obscure vital structural information.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and resolve these issues. Our approach emphasizes not just the "how" but the "why," grounding every recommendation in the fundamental principles of NMR spectroscopy to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Quick Solutions to Common Problems

This section is formatted as a direct question-and-answer guide to address the most immediate challenges faced during the NMR analysis of furan derivatives.

Q1: My furan proton signals (H-3, H-4, H-5) are completely overlapped in a single complex multiplet. How can I even begin to assign them?

A1: This is the most frequent challenge with furan derivatives, especially in simpler substitution patterns. The first and most crucial step is to spread these signals apart.

  • Initial Approach: Increase Magnetic Field Strength. If you have access to a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher), this should be your first option. A stronger magnetic field increases chemical shift dispersion in parts per million (ppm), which can often be enough to resolve tightly coupled signals into distinct multiplets.

  • Chemical Approach: Use a Lanthanide Shift Reagent (LSR). If a higher field instrument is unavailable or insufficient, an LSR is a powerful alternative. These are paramagnetic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that reversibly bind to Lewis basic sites in your molecule (like the furan oxygen or other heteroatoms).[1][2][3] This binding induces large changes in the chemical shifts of nearby protons. Protons closer to the binding site will experience a greater shift, effectively "unraveling" the overlapped region.[2][4] Europium complexes like Eu(fod)₃ generally cause downfield shifts, while Praseodymium complexes cause upfield shifts.[1]

  • Advanced NMR: Two-Dimensional (2D) Experiments. Even if the signals are overlapped in the 1D ¹H spectrum, they can often be resolved in a second dimension. An HSQC experiment, which correlates protons to their directly attached carbons, is an excellent starting point. Since ¹³C spectra have a much wider chemical shift range, the proton signals attached to different carbons will be separated along the carbon axis.[5]

Q2: I have a 2,5-disubstituted furan, and I can't distinguish the H-3 and H-4 protons. A COSY experiment just shows they are coupled. How do I assign them definitively?

A2: This is a classic assignment problem. While a COSY (Correlation Spectroscopy) experiment confirms their coupling, it doesn't differentiate them.[6] You need to look for longer-range interactions.

  • The Best Tool: HMBC (Heteronuclear Multiple Bond Correlation). An HMBC experiment is the gold standard for this task. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[6][7][8]

    • Look for a ³J correlation from the H-3 proton to the C-5 carbon (which is substituted).

    • Similarly, look for a ³J correlation from the H-4 proton to the C-2 carbon (also substituted).

    • You can also use correlations to the substituent carbons themselves if they are within 2-3 bonds. For example, if the C-2 substituent is a methyl group, the H-3 proton should show an HMBC cross-peak to that methyl carbon.

  • Alternative: NOESY (Nuclear Overhauser Effect Spectroscopy). If you have substituents with protons at positions 2 and 5, a 2D NOESY or 1D selective NOE experiment can be very effective. Irradiating the protons on the C-2 substituent should show a through-space NOE to the H-3 proton. Conversely, irradiating the protons on the C-5 substituent should show an NOE to the H-4 proton.

Q3: My signals are still crowded even with a high-field instrument and 2D NMR. What other options do I have?

A3: This situation calls for more specialized techniques that can simplify the spectrum or enhance resolution.

  • Selective 1D Experiments: Instead of exciting the entire proton spectrum, you can selectively excite a single multiplet.

    • 1D-TOCSY (Total Correlation Spectroscopy): Irradiating one proton in a spin system will reveal all other protons within that same coupled network. This is excellent for isolating the entire furan ring spin system from other signals in the molecule.

    • 1D-NOESY: As mentioned above, this experiment can confirm spatial relationships and help assign protons based on their proximity to known parts of the molecule.

  • Processing Technique: Apodization/Window Functions. Before Fourier transformation, the raw data (FID) can be multiplied by a mathematical function to enhance either resolution or signal-to-noise. Applying a resolution enhancement function, like a Gaussian window function, can help to narrow linewidths and resolve small coupling constants that are otherwise hidden.[9] This is a data processing step that can be performed on existing data.

Advanced Solutions & Methodologies (FAQs)

This section provides a deeper dive into the principles and practical application of the key techniques used to resolve spectral overlap.

FAQ 1: How exactly does a 2D-COSY experiment help assign furan protons?

A 2D-COSY experiment is fundamental for establishing proton-proton connectivity through J-coupling (typically over 2-3 bonds).[6] For a furan ring, it allows you to trace the coupling pathway.

  • Causality: The experiment generates a 2D map where the ¹H spectrum is plotted on both axes. The diagonal contains the normal 1D spectrum. The off-diagonal peaks, or "cross-peaks," connect protons that are coupled to each other. For a 2,3-disubstituted furan, you would expect to see a cross-peak connecting H-4 and H-5, but not H-5 and the proton on the C-2 substituent, confirming the coupling network.

The following diagram outlines a logical workflow for tackling spectral overlap issues in furan derivatives, from basic 1D NMR to advanced techniques.

Furan_NMR_Workflow cluster_0 Initial Analysis cluster_1 Resolution Strategies cluster_2 2D NMR Elucidation start Acquire ¹H NMR overlap Spectral Overlap? start->overlap no_overlap Assign Structure overlap->no_overlap No strategy Select Strategy overlap->strategy Yes higher_field Increase Field Strength strategy->higher_field Instrumental lsr Use Lanthanide Shift Reagent strategy->lsr Chemical two_d Acquire 2D NMR strategy->two_d Spectroscopic higher_field->overlap Re-evaluate lsr->overlap Re-evaluate cosy COSY (¹H-¹H Connectivity) two_d->cosy hsqc HSQC (¹H-¹³C One-Bond) two_d->hsqc cosy->hsqc hmbc HMBC (¹H-¹³C Long-Range) hsqc->hmbc assign_2d Final Assignment hmbc->assign_2d

Caption: A decision workflow for resolving NMR spectral overlap in furan derivatives.

FAQ 2: When should I use HSQC versus HMBC for my furan derivative?

HSQC and HMBC are both heteronuclear correlation experiments that are indispensable for structural elucidation, but they provide different and complementary information.[7][10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Use this experiment to determine which proton is directly attached to which carbon.[6][8] It is the most sensitive of the heteronuclear experiments.[6] In an HSQC spectrum, you will see a cross-peak for every C-H bond. This is the best way to unambiguously assign the chemical shifts of the protonated furan carbons (C-3, C-4, C-5). Even if the proton signals overlap, their correlation to distinct carbon signals in the second dimension will resolve them.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Use this experiment to piece together the molecular skeleton by identifying longer-range connections (2-4 bonds).[8] This is crucial for:

    • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is the only way to assign them by observing correlations from nearby protons. For a furan, this is essential for assigning C-2 and any substituted carbons.

    • Connecting Fragments: It confirms how different parts of the molecule are connected. For example, you can confirm the position of a substituent by observing an HMBC correlation from a furan proton to the carbons of that substituent.

Experiment Information Provided Typical Use Case for Furans
HSQC Direct one-bond ¹H-¹³C correlationsAssigning protonated carbons (C-3, C-4, C-5) and resolving overlapped ¹H signals.[5][6]
HMBC Long-range (2-4 bond) ¹H-¹³C correlationsAssigning quaternary carbons (e.g., C-2) and confirming substituent positions.[6][10]
FAQ 3: What are Lanthanide Shift Reagents (LSRs) and how do I use them?

LSRs are paramagnetic complexes that act as weak Lewis acids, coordinating to basic sites in a molecule.[4] The paramagnetic metal creates a large local magnetic field that perturbs the chemical shifts of nearby nuclei. The magnitude of this induced shift is dependent on the distance and angle from the lanthanide ion, making it a powerful tool for spectral simplification.[3]

This protocol describes a general method for using an LSR to resolve spectral overlap.

  • Sample Preparation: Prepare a standard NMR sample of your furan derivative (5-10 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃, C₆D₆). Moisture can compete for binding to the LSR and reduce its effectiveness.

  • Acquire Reference Spectrum: Obtain a high-quality ¹H NMR spectrum of your compound before adding any reagent. This is your reference (0 equivalents).

  • Prepare LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add small, precise aliquots of the LSR stock solution to your NMR tube (e.g., 0.1, 0.2, 0.3 equivalents). After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Data Analysis:

    • Track the chemical shift of each proton signal as a function of the LSR concentration.

    • Protons closest to the coordination site (the furan oxygen) will show the largest change in chemical shift.

    • Plot the induced shift (Δδ) vs. the [LSR]/[Substrate] ratio. The signals should move linearly at low concentrations, confirming a 1:1 binding stoichiometry.

    • The goal is not necessarily to reach a 1:1 ratio, but to add just enough LSR to induce sufficient separation of the overlapped signals to allow for interpretation. Excessive LSR can cause significant peak broadening.[1]

Reference Data

The following tables provide typical NMR data for the furan ring system. Note that these values can be significantly influenced by substituents.

Table 1: Typical ¹H and ¹³C Chemical Shifts for Unsubstituted Furan

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2 / H-5~7.4~142.9
H-3 / H-4~6.4~109.9
Data sourced from spectral databases like SDBS and ChemicalBook.[12]

Table 2: Typical ¹H-¹H Coupling Constants in Furans

CouplingTypical Range (Hz)Comments
³J(H3, H4)3.0 - 3.6Vicinal coupling between adjacent protons.
³J(H4, H5)1.6 - 2.0Vicinal coupling.
⁴J(H2, H3)0.7 - 1.0Long-range "zig-zag" coupling.
⁴J(H3, H5)~0.7Long-range coupling.
⁵J(H2, H5)1.3 - 1.8Long-range coupling across the oxygen.
Values are approximate and vary with substitution and solvent.[13]

References

  • Vertex AI Search, based on internal knowledge and synthesis of provided search results.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Afanasyev, L. L., et al. (n.d.). 13 C chemical shifts and 13 C-13 C and 13 C-1 H coupling constants of iminodihydrofurans I-XII. ResearchGate. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]

  • SpectraBase. (n.d.). Furan - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • Reddy, G. S., & Goldstein, J. H. (1962). PROTON MAGNETIC RESONANCE SPECTRA OF FURAN AND METHYLFURANS. The Journal of Physical Chemistry, 66(10), 2004–2006.
  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

  • McReynolds, B. T., et al. (n.d.). 1H-NMR for the furan prepolymer and its precursors. ResearchGate. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • YouTube. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Radhikaa, C. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Retrieved from [Link]

  • CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • YouTube. (2017). HARD NMRs! ( NMR Made Easy Part 7A ) Problem 1 - Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

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Technical Support Center: Accelerating Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the efficiency of their coupling reactions. Here, we move beyond basic protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot slow reactions and systematically increase their rate.

Section 1: Troubleshooting Guide for Slow or Incomplete Reactions

A sluggish Suzuki coupling can be a significant bottleneck in a synthesis workflow. The root cause often lies in one of three areas: an inefficient catalytic cycle, degradation of reagents, or suboptimal reaction conditions. This section addresses the most common issues in a direct question-and-answer format.

Q1: My Suzuki coupling reaction has stalled with significant starting material remaining. What are the first things I should investigate?

A1: When a reaction fails to reach completion, a systematic diagnosis is crucial. The most common culprits are related to the catalyst's activity, the reaction environment, and the stability of your reagents.

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. If your Pd(II) precatalyst fails to reduce or the active catalyst decomposes, the cycle will halt.[1][2] This is often indicated by the premature formation of palladium black.[3]

  • Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidative homocoupling of boronic acids and promote the decomposition of the Pd(0) catalyst.[1][2] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is non-negotiable.[4][5]

  • Reagent Degradation: Boronic acids are prone to protodeboronation (hydrolysis), especially in the presence of excessive water or at elevated temperatures for prolonged periods.[6][7] This side reaction consumes your nucleophile, stalling the reaction.

  • Ineffective Base Activation: The base is essential for activating the boronic acid to facilitate the transmetalation step.[8][9][10] If the base is not strong enough, is insoluble in the reaction medium, or is incompatible with the substrate, this critical step will be slow or non-existent.

Troubleshooting Summary Table

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Oxygen contamination; Poor base selection/solubility; Reagent degradation (protodeboronation).Ensure rigorous degassing; Use an air-stable precatalyst (e.g., a palladacycle); Screen different bases (e.g., K₃PO₄, Cs₂CO₃); Use a biphasic solvent system (e.g., Toluene/Water) to improve base solubility; Use a more stable boronic ester instead of the acid.[1][2][9][11]
Formation of Homocoupled Product Presence of oxygen in the reaction mixture.Degas the solvent thoroughly by sparging with an inert gas for at least 30 minutes; Ensure all reagent additions are done under a positive pressure of inert gas.[1][2][5]
Formation of Dehalogenated Byproduct Hydride transfer to the palladium complex.Avoid hydride-donating solvents (e.g., alcohols) or bases (e.g., amines).[12] Switch to an inorganic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like dioxane or toluene.[12]
Reaction Stalls Mid-Way Protodeboronation of the boronic acid; Catalyst decomposition over time.Use a more stable boronic ester (e.g., pinacol or neopentyl glycol ester); Lower the reaction temperature; Reduce the amount of water in the solvent system; Consider a higher catalyst loading or a more robust ligand.[1][6][7][13]
Section 2: Frequently Asked Questions (FAQs) for Reaction Rate Enhancement

Once common pitfalls are avoided, the focus shifts to proactive optimization. These FAQs address how to select reaction parameters to maximize the rate of product formation.

Q1: How do I choose the right catalyst and ligand for maximum speed?

The catalyst system is the engine of the reaction. The choice of palladium source and, more importantly, the ligand, directly controls the rates of the catalytic cycle's key steps.

  • Targeting the Rate-Determining Step: For many Suzuki couplings, particularly with less reactive aryl chlorides or bromides, the initial oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step.[8][14][15][16]

  • Ligand Properties: To accelerate this step, the palladium center must be electron-rich. This is achieved by using bulky, electron-donating phosphine ligands.[8][13][14] The Buchwald dialkylbiaryl phosphine family (e.g., SPhos, XPhos) and N-Heterocyclic Carbenes (NHCs) are exceptionally effective because they promote the formation of highly reactive monoligated L₁Pd(0) species, which undergo oxidative addition much faster than more coordinated complexes.[1][8][17][18][19] Bulky ligands also facilitate the final, product-releasing reductive elimination step.[1][8]

Q2: Which base will give me the fastest reaction?

The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[9][11][16] The strength and solubility of the base are key.

  • Base Strength: Generally, stronger bases can lead to faster transmetalation.[16] Phosphates (K₃PO₄) and strong carbonates (Cs₂CO₃) are often more effective than weaker ones (Na₂CO₃).[9] However, very strong bases like hydroxides (NaOH, KOH) can promote side reactions if your substrate has base-sensitive functional groups.[4]

  • Solubility: The base must have some solubility in the reaction medium to be effective. This is why biphasic systems, such as toluene/water or dioxane/water, are so common. The water dissolves the inorganic base, making it available at the interface for reaction.[6][20]

Q3: How does solvent choice impact the reaction rate?

The solvent is not merely a medium but an active participant that influences the solubility of all components and the stability of catalytic intermediates.[20][21]

  • Polarity and Coordination: Aprotic polar solvents like dioxane, THF, and DMF are common choices.[1][6] The polarity of the solvent can stabilize charged intermediates and transition states, accelerating key steps.[22][23] Coordinating solvents can also stabilize the active catalyst.[23]

  • The Role of Water: As mentioned, a small amount of water is often beneficial, and sometimes essential, for dissolving the inorganic base and accelerating the reaction.[6][20] However, an excess can lead to rapid protodeboronation.[6] A typical starting point is a 10:1 to 4:1 ratio of organic solvent to water.[2][12]

Q4: What is the optimal temperature for a fast Suzuki coupling?

Increasing the temperature generally increases the reaction rate. However, there is a trade-off with catalyst and reagent stability.

  • General Range: Most Suzuki couplings are run between 80-100 °C.[3][11] This range provides sufficient thermal energy to overcome activation barriers without causing rapid decomposition.

  • Upper Limit: Exceeding 100-110 °C can sometimes lead to the precipitation of palladium black, indicating catalyst death and halting the reaction.[3] However, specialized high-temperature systems can achieve extremely fast reactions. For example, reactions in high-pressure, high-temperature water have been reported to complete in seconds at temperatures up to 225 °C.[24]

  • Lower Limit: With highly active catalyst systems, such as those using Buchwald ligands, reactions with activated aryl halides can often proceed rapidly even at room temperature.[10][18]

Q5: My starting materials are challenging (e.g., an aryl chloride or a sterically hindered substrate). How can I accelerate the reaction?

Challenging substrates require a more potent combination of reagents.

  • Aryl Chlorides: Due to the strength of the C-Cl bond, oxidative addition is very slow.[14] Success requires the use of highly electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos, or NHC ligands) in combination with a strong base (e.g., K₃PO₄).[1][19]

  • Sterically Hindered Substrates: Extreme steric bulk can hinder both the oxidative addition and reductive elimination steps. Using ligands with very large cone angles (e.g., XPhos or tBuXPhos) is critical to promote these steps and achieve a reasonable reaction rate.[12][18]

Section 3: Standardized Experimental Protocol for Rate Optimization

This protocol provides a robust starting point for a Suzuki-Miyaura coupling, with built-in checks for ensuring a rapid and efficient reaction.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Solvent System (e.g., 1,4-Dioxane/H₂O, 10:1), degassed

  • Reaction Vessel (e.g., oven-dried Schlenk flask or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the finely powdered base (2.0-3.0 equiv).[2]

  • Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to thoroughly remove all oxygen.[12]

  • Catalyst Addition: Under a strong positive flow of inert gas, add the palladium precatalyst (1-2 mol%). This "shot addition" minimizes air exposure.[12]

  • Solvent Addition: Add the previously degassed solvent system via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.[12]

  • Reaction Execution: Place the vessel in a preheated oil bath at the desired temperature (start with 80-100 °C). Stir the mixture vigorously to ensure good mixing between phases.[12]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours). A rapid reaction should show significant product formation within the first few hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Visualizing the Process

Understanding the underlying mechanism and having a logical troubleshooting framework are essential for optimization.

Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (A) Active Catalyst OA_Complex Ar-Pd(II)(X)L₂ (B) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) [Rate-Determining Step] Base_Complex Ar-Pd(II)(Base')L₂ (C) OA_Complex->Base_Complex Ligand Exchange (Base) TM_Complex Ar-Pd(II)(Ar')L₂ (D) Transmetalation Complex TM_Complex->Pd0 Reductive Elimination (Ar-Ar') Product Product (Ar-Ar') TM_Complex->Product Base_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂) ArX Aryl Halide (Ar-X) ArX->OA_Complex ArB Organoboron (Ar'-BY₂) ArB->TM_Complex Base Base Base->Base_Complex

Caption: The catalytic cycle showing the key steps to forming a C-C bond.

Diagram 2: Troubleshooting Workflow for a Slow Reaction

Troubleshooting_Workflow Start Problem: Slow or Stalled Reaction Check_Inert 1. Verify Inert Atmosphere (Degassing, Positive Pressure) Start->Check_Inert Check_Reagents 2. Assess Reagent Quality (Boronic Acid Stability, Solvent Purity) Check_Inert->Check_Reagents Atmosphere OK Check_Catalyst 3. Evaluate Catalyst System (Active Precatalyst? Optimal Ligand?) Check_Reagents->Check_Catalyst Reagents OK Check_Base 4. Analyze Base & Solvent (Sufficient Strength? Soluble?) Check_Catalyst->Check_Base Catalyst OK Check_Temp 5. Adjust Temperature (Increase Temp Gradually) Check_Base->Check_Temp Base/Solvent OK Success Reaction Rate Increased Check_Temp->Success

Caption: A logical workflow for diagnosing and fixing a slow Suzuki coupling.

Section 5: References
  • Wikipedia. Suzuki reaction. [Link]

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. [Link]

  • ResearchGate. Effect of temperature on the progress of the assisted Suzuki.... [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. Temperature effect on coupling reaction. [Link]

  • ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Use of Base Metals in Suzuki Coupling. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]

  • MDPI. Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.... [Link]

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. [Link]

  • ResearchGate. The effect of various bases on the Suzuki coupling reaction. [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

Sources

methods for removing aldehyde impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aldehyde purification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of aldehyde impurities from reaction mixtures.

Method Selection: Choosing the Right Tool for the Job

The optimal method for removing an aldehyde impurity depends on several factors, including the structure of the aldehyde, the desired product, and the scale of the reaction. This guide will help you navigate the decision-making process.

Decision Workflow for Aldehyde Removal

G start Reaction Mixture Containing Aldehyde Impurity q1 Is the desired product stable to base/acid? start->q1 q2 Is the aldehyde sterically hindered? q1->q2 Yes redox Selective Oxidation/ Reduction q1->redox No q3 Is recovery of the aldehyde required? q2->q3 Yes q4 Are other purification methods (e.g., chromatography) undesirable? q2->q4 No bisulfite Sodium Bisulfite Adduct Formation q3->bisulfite Yes resin Scavenger Resin q3->resin No q4->resin No derivatization Derivatization (e.g., Hydrazone formation) q4->derivatization Yes G cluster_formation Adduct Formation cluster_regeneration Regeneration R-CHO Aldehyde Adduct R-CH(OH)SO₃⁻Na⁺ (Bisulfite Adduct) R-CHO->Adduct + NaHSO₃ NaHSO3 Sodium Bisulfite Regen_Adduct R-CH(OH)SO₃⁻Na⁺ Regen_Aldehyde Aldehyde (R-CHO) Regen_Adduct->Regen_Aldehyde NaOH or Acid G start Crude Reaction Mixture add_resin Add Scavenger Resin (e.g., Amino-functionalized) start->add_resin stir Stir/Shake at RT or slight heat (Monitor by TLC/LC-MS) add_resin->stir filter Filter to remove resin stir->filter wash Wash resin with solvent filter->wash combine Combine and concentrate filtrate wash->combine product Purified Product combine->product

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. Therefore, unambiguous confirmation of a synthesized compound's structure is paramount before proceeding with further biological evaluation. This guide provides an in-depth, practical comparison of methodologies for confirming the structure of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, a molecule of interest for its potential therapeutic applications.[1]

This guide will navigate through the synthetic pathway, followed by a detailed exploration of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will present a comparative analysis of predicted data for our target molecule against experimental data for a closely related analogue, 5-(4-nitrophenyl)furan-2-carbaldehyde, to provide a robust framework for structural validation.

I. Synthesis Pathway: A Plausible Route

A proposed synthetic scheme would involve the reaction of 5-bromo-2-furaldehyde with (2-methoxy-4-nitrophenyl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system like a mixture of toluene and ethanol or dioxane and water.

II. Spectroscopic Confirmation: A Multi-faceted Approach

The confirmation of the molecular structure of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde:

To provide a benchmark for experimental validation, a ¹H NMR spectrum was predicted using online computational tools. The predicted chemical shifts are presented in the table below, alongside experimental data for the analogous compound, 5-(4-nitrophenyl)furan-2-carbaldehyde.

Proton Predicted Chemical Shift (ppm) for Target Molecule Experimental Chemical Shift (ppm) for 5-(4-nitrophenyl)furan-2-carbaldehyde Rationale for Predicted Shift
Aldehyde-H~9.7~9.7The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group.
Furan-H (position 3)~7.4~7.4This proton is adjacent to the aldehyde group and experiences its deshielding effect.
Furan-H (position 4)~7.2~7.2This proton is further from the aldehyde and is expected to be slightly more shielded.
Phenyl-H (position 3)~8.1-This proton is ortho to the nitro group and will be significantly deshielded.
Phenyl-H (position 5)~7.9-This proton is meta to the nitro group and ortho to the furan ring, leading to deshielding.
Phenyl-H (position 6)~7.5-This proton is meta to both the nitro group and the methoxy group.
Methoxy-H~4.0-The protons of the methoxy group are shielded and appear as a singlet.

Predicted ¹³C NMR Data for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde:

Similarly, a predicted ¹³C NMR spectrum provides valuable information about the carbon skeleton.

Carbon Predicted Chemical Shift (ppm) for Target Molecule Experimental Chemical Shift (ppm) for 5-(4-nitrophenyl)furan-2-carbaldehyde Rationale for Predicted Shift
Aldehyde-C~178~178The carbonyl carbon is highly deshielded.
Furan-C (position 2)~153~153The carbon bearing the aldehyde group.
Furan-C (position 5)~158~155The carbon attached to the phenyl ring.
Furan-C (position 3)~125~125
Furan-C (position 4)~114~113
Phenyl-C (position 1)~122~135The carbon attached to the furan ring.
Phenyl-C (position 2)~155-The carbon bearing the methoxy group.
Phenyl-C (position 3)~115-
Phenyl-C (position 4)~148~148The carbon bearing the nitro group.
Phenyl-C (position 5)~128-
Phenyl-C (position 6)~110-
Methoxy-C~56-The carbon of the methoxy group.

Experimental Protocol for NMR Spectroscopy:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Workflow for NMR Spectroscopic Analysis.

B. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Predicted IR Absorption Bands for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde:

Functional Group Predicted Wavenumber (cm⁻¹) for Target Molecule Experimental Wavenumber (cm⁻¹) for 5-(4-nitrophenyl)furan-2-carbaldehyde Vibrational Mode
C=O (Aldehyde)~1680~1685Stretching
C=C (Aromatic/Furan)~1600, ~1500~1605, ~1510Stretching
C-NO₂ (Nitro)~1520 (asymmetric), ~1340 (symmetric)~1525 (asymmetric), ~1345 (symmetric)Stretching
C-O-C (Methoxy/Furan)~1250, ~1020~1250, ~1020Stretching
C-H (Aromatic/Furan)~3100~3110Stretching
C-H (Aldehyde)~2820, ~2720~2830, ~2730Stretching

Experimental Protocol for FTIR Spectroscopy (ATR):

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.

Caption: Workflow for FTIR (ATR) Spectroscopic Analysis.

C. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can further aid in structural elucidation. For 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, the expected molecular weight is 247.20 g/mol .[1]

Predicted Mass Spectrum Fragmentation for 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde:

The molecular ion peak (M⁺) is expected at m/z = 247. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, 29 amu), the methoxy group (-OCH₃, 31 amu), and the nitro group (-NO₂, 46 amu).

Expected Key Fragments:

  • m/z 247: Molecular ion [C₁₂H₉NO₅]⁺

  • m/z 218: Loss of the formyl radical [M - CHO]⁺

  • m/z 216: Loss of the methoxy radical [M - OCH₃]⁺

  • m/z 201: Loss of the nitro group [M - NO₂]⁺

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

Caption: Workflow for Mass Spectrometry (EI) Analysis.

III. Comparative Analysis and Conclusion

The definitive structural confirmation of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is achieved through a holistic analysis of the data obtained from NMR, IR, and Mass Spectrometry. By comparing the experimentally obtained spectra with the predicted data and the spectra of structurally similar compounds, researchers can confidently verify the identity and purity of their synthesized molecule.

The predicted spectroscopic data presented in this guide serves as a valuable reference for scientists working on the synthesis and characterization of this compound. Any significant deviation from these predicted values in experimental data should prompt a careful re-evaluation of the product's structure or the presence of impurities.

This multi-technique approach, combining synthesis, spectroscopic analysis, and data comparison, exemplifies a robust and reliable workflow for structural elucidation in modern chemical research, ensuring the integrity and reproducibility of scientific findings.

References

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The Alchemist's Toolkit: A Guide to Cross-Validation of NMR and Mass Spectrometry Data for Unambiguous Compound Identification

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel chemical entities, from the intricate scaffolds of natural products to the meticulously designed molecules of modern pharmaceuticals, the unambiguous determination of a compound's structure is the cornerstone of discovery and development. While individual analytical techniques provide pieces of the puzzle, true confidence in structural elucidation arises from the synergistic interplay of orthogonal methods. This guide provides an in-depth exploration of the cross-validation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques in the chemist's arsenal. We will delve into the fundamental principles, showcase field-proven protocols, and provide a logical framework for integrating their complementary data to achieve irrefutable compound identification.

The Principle of Orthogonality: Beyond a Single Perspective

Relying on a single analytical technique for structural elucidation is akin to describing a complex object from a single vantage point; the view is inherently incomplete and susceptible to misinterpretation. Orthogonal methods, which rely on different physicochemical principles, provide a more holistic and robust characterization, ensuring the highest confidence in a molecule's identity, purity, and stability.[1] NMR and MS are exemplary orthogonal techniques. NMR spectroscopy probes the magnetic properties of atomic nuclei within a molecule, providing a detailed map of the carbon-hydrogen framework and the connectivity between atoms.[2][3] In contrast, mass spectrometry measures the mass-to-charge ratio of ionized molecules, offering precise molecular weight information and clues to the elemental composition and substructural fragments.[4][5] By combining these distinct perspectives, we create a self-validating system that significantly reduces the probability of structural misassignment.

A Comparative Overview of NMR and Mass Spectrometry

To effectively leverage the strengths of both techniques, it is crucial to understand their individual capabilities and limitations.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5]
Information Provided Detailed 3D structural information, including atom connectivity (through-bond correlations), spatial proximity of atoms (through-space correlations), stereochemistry, and quantitative analysis.[2][3][6][7]Precise molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.[4][5][8]
Strengths - Unambiguous structure determination- Non-destructive- Excellent for stereochemical analysis- Highly reproducible and quantitative[2]- Exceptional sensitivity (femtomolar to attomolar range)- High throughput- Provides molecular formula with high-resolution MS (HRMS)- Can be coupled with chromatographic separation techniques (LC-MS, GC-MS)[9]
Weaknesses - Relatively low sensitivity (micromolar range)- Can be time-consuming- Requires larger sample amounts compared to MS- Complex spectra for large molecules or mixtures- Destructive- Provides limited information on stereochemistry- Ionization efficiency can vary significantly between compounds- Fragmentation can sometimes be complex to interpret
Typical Sample Amount mg to µgµg to ng

A Unified Workflow for Cross-Validated Structure Elucidation

The effective integration of NMR and MS data is not merely about acquiring spectra from both instruments; it requires a strategic and iterative workflow. The following diagram illustrates a robust process for compound identification, from initial analysis to final structure validation.

cross_validation_workflow cluster_0 Initial Analysis & Dereplication cluster_1 In-depth Structural Analysis cluster_2 Data Integration & Structure Elucidation cluster_3 Final Validation Sample Sample LC-MS_Screening LC-MS Screening Sample->LC-MS_Screening HRMS HRMS (Molecular Formula) LC-MS_Screening->HRMS Database_Search_MS MS Database Search LC-MS_Screening->Database_Search_MS Dereplication Known or Novel? HRMS->Dereplication Data_Integration Combined Data Integration HRMS->Data_Integration Database_Search_MS->Dereplication NMR_Acquisition 1D & 2D NMR Acquisition Dereplication->NMR_Acquisition Novel Compound MS_MS_Fragmentation MS/MS Fragmentation Dereplication->MS_MS_Fragmentation Novel Compound NMR_Interpretation NMR Spectral Interpretation NMR_Acquisition->NMR_Interpretation MS_Interpretation MS/MS Data Interpretation MS_MS_Fragmentation->MS_Interpretation NMR_Interpretation->Data_Integration MS_Interpretation->Data_Integration CASE_Software CASE Software Analysis Data_Integration->CASE_Software Proposed_Structure Proposed Structure(s) CASE_Software->Proposed_Structure NMR_Prediction NMR Shift Prediction Proposed_Structure->NMR_Prediction Comparison Compare Experimental vs. Predicted NMR_Prediction->Comparison Final_Structure Validated Structure Comparison->Final_Structure

Caption: A comprehensive workflow for compound identification through the cross-validation of NMR and MS data.

Part 1: Initial Analysis and Dereplication - Is Your Compound Novel?

The journey of structure elucidation often begins with a crucial question: has this compound been seen before? "Dereplication" is the process of rapidly identifying known compounds in a sample, thereby avoiding the time-consuming process of re-isolating and re-characterizing them.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for this initial screening phase due to its high throughput and sensitivity.

Experimental Protocol: LC-MS Screening and Dereplication
  • Sample Preparation:

    • Dissolve the purified compound or crude extract in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • LC-MS Method Development:

    • Column Selection: A C18 reversed-phase column is a good starting point for a wide range of small molecules.

    • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote protonation and improve peak shape, is commonly employed.

    • Gradient: A generic gradient can be run from 5% to 95% B over 15-20 minutes to screen for compounds with a broad range of polarities.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for analytical LC-MS.

  • Mass Spectrometry Data Acquisition:

    • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for LC-MS as it is a soft ionization method suitable for a wide variety of compounds.[11]

    • Polarity: Acquire data in both positive and negative ion modes to maximize the chances of detecting the compound of interest.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is highly recommended to obtain accurate mass measurements.

    • Scan Range: A broad scan range (e.g., m/z 100-1500) is typically used for initial screening.

  • Data Analysis and Dereplication:

    • Molecular Formula Determination: The accurate mass measurement from HRMS allows for the generation of a list of possible molecular formulas.[12][13]

    • Database Searching: The determined molecular formula, along with the retention time and any UV data, can be used to search against chemical databases (e.g., SciFinder, ChemSpider, PubChem) and specialized natural product or metabolomics databases (e.g., Dictionary of Natural Products, METLIN).[10]

    • Mass Spectral Library Search: The experimental mass spectrum can be compared against spectral libraries like the NIST Mass Spectral Library or the Wiley Registry for a match.[12][14][15][16]

If a confident match is found, the compound is considered "dereplicated." If no match is found, or if the matches are ambiguous, the compound is potentially novel, and a more in-depth structural elucidation is warranted.

Part 2: In-depth Structural Analysis - Assembling the Pieces

For novel compounds, a comprehensive set of NMR and MS/MS experiments is required to piece together the molecular structure.

Experimental Protocol: NMR Data Acquisition for Structural Elucidation
  • Sample Preparation:

    • Dissolve 1-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent is critical and should dissolve the compound completely while not interfering with the signals of interest.

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.[2]

    • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.[2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the molecule's 3D structure and stereochemistry.[1][6][7][17][18]

Experimental Protocol: MS/MS Fragmentation Analysis
  • Sample Introduction: The compound can be introduced into the mass spectrometer via direct infusion or through an LC system.

  • Tandem Mass Spectrometry (MS/MS):

    • Precursor Ion Selection: The molecular ion ([M+H]⁺ or [M-H]⁻) is selected in the first stage of the mass spectrometer.

    • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen).

    • Product Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer, providing a fragmentation pattern that is characteristic of the molecule's structure.[15]

Part 3: Data Integration and Structure Elucidation - The Grand Unification

The true power of this dual-pronged approach lies in the integration of the rich datasets from both NMR and MS.

data_integration cluster_ms Mass Spectrometry Data cluster_nmr NMR Data cluster_integration Integrated Analysis MS_Data HRMS: Molecular Formula MS/MS: Substructural Fragments Integration Cross-Validation & Structure Assembly MS_Data->Integration NMR_Data 1D NMR: Functional Groups, Proton/Carbon Count 2D NMR: Connectivity (COSY, HMBC), Stereochemistry (NOESY/ROESY) NMR_Data->Integration Proposed_Structure Proposed Structure Integration->Proposed_Structure

Caption: The convergence of NMR and MS data in the structure elucidation process.

The molecular formula from HRMS provides the elemental building blocks. The NMR data then acts as the blueprint, defining how these atoms are connected. HMBC correlations are particularly powerful for assembling the carbon skeleton, while COSY data confirms neighboring proton relationships. MS/MS fragmentation patterns can corroborate the proposed substructures. For instance, the loss of a specific neutral fragment in the MS/MS spectrum should correspond to a recognizable functional group in the NMR spectra.

The Role of Computer-Assisted Structure Elucidation (CASE)

For complex molecules, manual interpretation of the vast amount of data can be a daunting task. Computer-Assisted Structure Elucidation (CASE) software provides a powerful solution by integrating NMR and MS data to generate a list of candidate structures consistent with the experimental evidence. These programs utilize algorithms to assemble structural fragments based on the correlations observed in the 2D NMR spectra and then rank the proposed structures based on how well they fit the experimental data, including predicted NMR chemical shifts.

Part 4: Final Validation - Confirming the Hypothesis

Once a putative structure is proposed, the final step is to validate it.

  • NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts for the proposed structure can be predicted using specialized software or online databases.[19][20][21][22]

  • Comparison: The predicted NMR spectra are then compared to the experimental spectra. A close match provides strong evidence for the correctness of the proposed structure.

  • Stereochemical Confirmation: For chiral molecules, the stereochemistry must be determined. This can be achieved through the analysis of NOESY/ROESY data, which can reveal the relative configuration of stereocenters.[1][6][7][17][18] For determining the absolute configuration, chiral chromatography or other specialized techniques may be necessary.[13][23][24][25][26]

Conclusion: A Paradigm of Rigor in Chemical Identification

The cross-validation of NMR and mass spectrometry data represents a paradigm of rigor in modern chemical analysis. By embracing the principle of orthogonality, researchers can move beyond tentative assignments to the confident and unambiguous identification of chemical structures. This integrated approach not only accelerates the discovery of novel compounds but also ensures the scientific integrity of the data that underpins further research and development. As a Senior Application Scientist, I advocate for the adoption of this comprehensive workflow as a standard practice for any serious endeavor in compound identification. The synergy between NMR and MS is not merely additive; it is a multiplicative force that elevates our confidence in the molecular world we seek to understand and manipulate.

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A Comparative Guide to the Biological Activity of Nitrophenyl Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Nitro Group in Medicinal Chemistry

The incorporation of a nitroaromatic moiety, specifically the nitrophenyl group, has been a long-standing and successful strategy in the design of bioactive molecules. The nitro group, with its strong electron-withdrawing nature and potential for bioreduction, imparts unique physicochemical properties to the parent molecule, often leading to a diverse range of biological activities.[1] This guide provides a comparative analysis of the biological activities of various nitrophenyl derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds, thereby facilitating the rational design of novel therapeutics.

Comparative Analysis of Biological Activities

Nitrophenyl derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities. The nature and position of substituents on the nitrophenyl ring, as well as the core scaffold to which it is attached, play a crucial role in determining the specific biological activity and potency.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Nitrophenyl derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and generation of reactive oxygen species (ROS).

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of nitrophenyl derivatives is significantly influenced by their structural features. For instance, in a series of 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones, the presence of the nitrofuran moiety was found to be crucial for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231).[2] Similarly, studies on nitrophenyl hydrazones have revealed that the position of the nitro group and the nature of other substituents on the aromatic rings are key determinants of their antiproliferative activity.[3][4][5]

Comparative Cytotoxicity of Nitrophenyl Derivatives:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative nitrophenyl derivatives against various cancer cell lines, providing a snapshot of their relative potencies.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Thiazolidinone5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14bMCF-7 (Breast)~5[6]
MDA-MB-231 (Breast)~10[6]
HydrazoneN'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidePPC-1 (Prostate)2.5 - 20.2[7]
IGR39 (Melanoma)2.5 - 20.2[7]
Coumarin3-(4-nitrophenyl)coumarin derivative with acetoxy substituents at C-7 and C-8PC-3 (Prostate)18.2[8]
Biphenylo-(biphenyl-3-ylmethoxy)nitrophenyl derivative B2Lewis Lung Carcinoma (LLC)2.7 - 87.4 nM[9]

Positional Isomerism: The Ortho, Meta, and Para Effect

The position of the nitro group on the phenyl ring (ortho, meta, or para) can dramatically influence the biological activity. Studies on nitrobenzamide isomers suggest that the para isomer, due to its symmetry, allows for more efficient crystal packing, leading to a higher melting point.[10] In terms of biological activity, 4-nitrophenol (para-nitrophenol) has been shown to be the most cytotoxic among the mononitrophenol isomers in human lung cells.[11] Similarly, in a study of chalcones, a derivative with a nitro group at the para position of one of the aromatic rings exhibited significant anti-inflammatory activity.[12] This suggests that the electronic and steric effects imparted by the nitro group's position are critical for molecular interactions with biological targets.

Mechanism of Action: Targeting Key Signaling Pathways

A primary mechanism by which nitrophenyl derivatives exert their anticancer effects is through the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. The PI3K/Akt and MAPK pathways are two of the most frequently targeted cascades.[13][14][15][16][17][18]

  • The PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival and proliferation.[13][15][17][18] Nitrophenyl derivatives can inhibit the activity of PI3K or Akt, leading to the downregulation of downstream anti-apoptotic proteins and the induction of apoptosis.

  • The MAPK Signaling Pathway: The MAPK cascade is involved in transmitting extracellular signals to the nucleus, thereby regulating gene expression related to cell growth and differentiation.[14][16] Certain nitrophenyl-containing compounds can act as inhibitors of key kinases within this pathway, such as MEK and ERK, effectively blocking the signal transduction that promotes uncontrolled cell division.[19][20]

// Connections "Growth Factor" -> RTK; RTK -> PI3K; RTK -> Ras;

// PI3K/Akt Pathway Connections PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label=" phosphorylates"]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Cell_Growth; Akt -> Apoptosis_Inhibition; Nitrophenyl_PI3K -> PI3K [label=" inhibits", color="#EA4335", style=dashed]; Nitrophenyl_PI3K -> Akt [label=" inhibits", color="#EA4335", style=dashed];

// MAPK Pathway Connections Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription_Factors; Transcription_Factors -> Gene_Expression; Nitrophenyl_MAPK -> MEK [label=" inhibits", color="#EA4335", style=dashed]; Nitrophenyl_MAPK -> ERK [label=" inhibits", color="#EA4335", style=dashed]; } .dot Caption: Inhibition of PI3K/Akt and MAPK signaling pathways by nitrophenyl derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antimicrobial properties of nitrophenyl derivatives have been recognized for decades, with some compounds serving as effective agents against a range of bacteria and fungi. The nitro group is often a key pharmacophore, undergoing bioreduction within microbial cells to generate cytotoxic reactive nitrogen species.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of nitrophenyl derivatives is highly dependent on the overall molecular structure. For instance, in a series of nitrobenzyl-oxy-phenol derivatives, a compound with a trimethyl-substituted phenol ring exhibited the best antibacterial activity against Moraxella catarrhalis, with a minimum inhibitory concentration (MIC) comparable to ciprofloxacin.[21] This highlights the importance of lipophilicity and steric factors in antimicrobial action.

Comparative Antimicrobial Activity of Nitrophenyl Derivatives:

The following table presents the MIC values of selected nitrophenyl derivatives against various microorganisms, illustrating their spectrum of activity.

Derivative ClassCompoundMicroorganismMIC (µM)Reference
Nitrobenzyl-oxy-phenol2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11[21]
Thiazolyl Hydrazone2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazoleCandida utilis250 µg/mL[22]
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene) hydrazinyl]-4-(4-methoxyphenyl)thiazoleCandida utilis250 µg/mL[22]

Mechanism of Antimicrobial Action:

The primary mechanism of antimicrobial action for many nitrophenyl derivatives involves the enzymatic reduction of the nitro group by microbial nitroreductases. This process generates highly reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA, leading to cell death.[23] Additionally, some phenolic derivatives can disrupt the microbial cell membrane, leading to the leakage of intracellular components.[17]

// Connections Nitrophenyl -> Membrane; Nitrophenyl -> Nitroreductase; Nitroreductase -> Reactive_Intermediates [label=" reduces"]; Reactive_Intermediates -> DNA_Damage; DNA_Damage -> Cell_Death; Membrane -> Cell_Death; } .dot Caption: Antimicrobial mechanism of nitrophenyl derivatives.

Antioxidant Activity: Scavenging Free Radicals

Certain nitrophenyl derivatives, particularly those containing phenolic hydroxyl groups, exhibit significant antioxidant activity. This property is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells.

Structure-Activity Relationship (SAR) Insights:

The antioxidant capacity of nitrophenyl derivatives is closely linked to the presence and position of hydroxyl groups on the aromatic ring. The hydrogen-donating ability of the hydroxyl group is enhanced by the electron-withdrawing nitro group, making these compounds effective radical scavengers.

Enzyme Inhibition: A Targeted Approach

Nitrophenyl derivatives have been successfully developed as inhibitors of various enzymes, playing a crucial role in the treatment of several diseases. The nitrophenyl moiety can interact with the active site of the enzyme, leading to a loss of its catalytic activity. A notable example is the use of nitrophenyl-based substrates in enzyme assays, where the release of the chromogenic nitrophenolate ion upon enzymatic cleavage allows for the quantification of enzyme activity.[24]

Experimental Protocols: A Guide to In Vitro Evaluation

The biological activities of nitrophenyl derivatives are typically assessed using a battery of in vitro assays. The following are detailed protocols for some of the most common methods.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[25][26][27][28][29]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[25]

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenyl derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[25]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of Solvent for Formazan: DMSO and acidified isopropanol are used because they are effective at dissolving the water-insoluble formazan crystals, allowing for accurate spectrophotometric measurement. The acidic nature of the isopropanol solution helps to stabilize the formazan product.[27]

  • Wavelength Selection: The absorbance is read at 570 nm because this is the wavelength at which the purple formazan product has its maximum absorbance.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with nitrophenyl derivatives Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize_Formazan Solubilize formazan crystals Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure absorbance at 570nm Solubilize_Formazan->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31][32][33][34]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[33]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the nitrophenyl derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.[30]

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[30]

  • Inoculate Plate: Inoculate each well of the microplate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). The incubation time is critical as insufficient time may not allow for visible growth, while excessive time can lead to drug degradation or the emergence of resistant subpopulations.[6][7][25]

  • Determine MIC: Observe the plate for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.

Causality Behind Experimental Choices:

  • Standardized Inoculum: A standardized inoculum is crucial for the reproducibility of the assay. A higher inoculum can lead to a higher MIC value due to the increased number of target organisms.[25]

  • Choice of Growth Medium: The growth medium should support the robust growth of the test microorganism without interfering with the activity of the antimicrobial agent.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Step-by-Step Protocol:

  • Prepare DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[35]

  • Reaction Mixture: Add the nitrophenyl derivative to the DPPH solution and incubate in the dark for a specific period (e.g., 30 minutes).[35]

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[19]

Causality Behind Experimental Choices:

  • Incubation in the Dark: The reaction is carried out in the dark because DPPH is light-sensitive and can be degraded by light, leading to inaccurate results.[35]

  • Wavelength Selection: The absorbance is measured at 517 nm, which is the wavelength of maximum absorbance for the DPPH radical.

Conclusion and Future Perspectives

Nitrophenyl derivatives represent a versatile and valuable class of compounds in medicinal chemistry, with a wide range of demonstrated biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and antioxidant properties, highlighting the importance of structure-activity relationships and the underlying mechanisms of action. The detailed experimental protocols offer a practical framework for the in vitro evaluation of these compounds.

Future research in this area should continue to focus on the rational design of novel nitrophenyl derivatives with improved potency and selectivity. A deeper understanding of their interactions with biological targets at the molecular level, aided by computational modeling and structural biology, will be crucial for the development of the next generation of nitrophenyl-based therapeutics. Furthermore, exploring the potential of these compounds in combination therapies and investigating their in vivo efficacy and safety profiles will be essential steps in translating promising in vitro findings into clinical applications.

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comparing synthesis efficiency of 5-aryl-2-furaldehydes via different methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Efficiency of 5-Aryl-2-Furaldehydes

The 5-aryl-2-furaldehyde motif is a cornerstone in contemporary drug discovery and materials science. Its prevalence in pharmacologically active compounds and functional organic materials necessitates efficient and scalable synthetic routes. This guide offers a comparative analysis of the most prominent methods for the synthesis of 5-aryl-2-furaldehydes, providing researchers with the critical insights needed to select the optimal strategy for their specific application. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of Suzuki-Miyaura, Stille, and direct C-H arylation reactions, supported by detailed experimental protocols.

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura coupling has emerged as a go-to method for the formation of carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is particularly well-suited for the synthesis of 5-aryl-2-furaldehydes.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving a palladium(0) active species.[2][3] The cycle commences with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) intermediate. Subsequent transmetalation with the boronic acid, activated by a base, transfers the aryl group to the palladium center. The final step, reductive elimination, yields the desired 5-aryl-2-furaldehyde and regenerates the Pd(0) catalyst, thus completing the cycle.[1][3] The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl Ar-Pd(II)-Ar'(L2) (Transmetalation Product) PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-B(OH)2, Base) PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

One-Pot Suzuki-Miyaura Synthesis of 5-Aryl-2-Furaldehydes

A particularly efficient iteration of the Suzuki coupling is a one-pot procedure that utilizes an in situ generated boronic acid. This approach minimizes handling of potentially unstable intermediates and streamlines the overall process, making it highly amenable to scale-up.[1]

One_Pot_Suzuki_Workflow start Start: 2-(Diethoxymethyl)furan step1 1. Lithiation with n-BuLi start->step1 step2 2. Borylation with B(OiPr)3 step1->step2 step3 3. In situ generation of 5-(diethoxymethyl)-2-furylboronic acid step2->step3 step4 4. Add Aryl Halide, Pd/C, and Et3N step3->step4 step5 5. Suzuki Coupling Reaction step4->step5 step6 6. Aqueous Workup and Deprotection step5->step6 end Product: 5-Aryl-2-furaldehyde step6->end

Caption: Workflow for the one-pot Suzuki-Miyaura synthesis.

Experimental Protocol: One-Pot Suzuki Coupling

The following protocol is adapted from McClure et al. (2001).[1]

Step 1: In situ Generation of 5-(Diethoxymethyl)-2-furylboronic acid

  • To a solution of 2-(diethoxymethyl)furan (1.0 eq) in anhydrous THF at -20 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise, maintaining the temperature below -10 °C.

  • Stir the resulting solution for 30 minutes at -10 °C.

  • Cool the mixture to -70 °C and add triisopropyl borate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Acidify the mixture with aqueous HCl to a pH of ~2 to generate the crude boronic acid solution.

Step 2: Suzuki Coupling

  • To the crude boronic acid solution, add the desired aryl halide (0.4 eq), ethanol, and triethylamine (2.0 eq).

  • Add 10% Palladium on Carbon (Pd/C, 50% water wet, 10 wt%) as the catalyst.

  • Heat the mixture to 60 °C and stir until the reaction is complete as monitored by HPLC.

  • Cool the reaction to room temperature and filter through celite to remove the catalyst.

  • The filtrate is then subjected to an aqueous workup, and the acetal is hydrolyzed to afford the final 5-aryl-2-furaldehyde product.

The Stille Coupling: High Tolerance for Functional Groups

The Stille coupling offers a powerful alternative for the synthesis of 5-aryl-2-furaldehydes, particularly when dealing with complex substrates bearing a wide range of functional groups.[4] This palladium-catalyzed reaction couples an organotin compound with an organic halide.

Mechanistic Rationale

Similar to the Suzuki coupling, the catalytic cycle of the Stille reaction involves a Pd(0) species.[5][6] The cycle begins with the oxidative addition of the organic halide to the Pd(0) catalyst. The subsequent and often rate-determining step is transmetalation, where the organic group from the organostannane is transferred to the palladium center. The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Stille_Catalytic_Cycle cluster_cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl Ar-Pd(II)-Ar'(L2) (Transmetalation Product) PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-SnR3) PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

The following is a representative protocol for the Stille coupling to synthesize 5-phenyl-2-furaldehyde.

Step 1: Reaction Setup

  • In a flame-dried flask under an inert atmosphere, dissolve 5-bromo-2-furaldehyde (1.0 eq) in anhydrous DMF.

  • Add phenyltributylstannane (1.1 eq) to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) as the catalyst.

Step 2: Reaction and Workup

  • Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford 5-phenyl-2-furaldehyde.

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has gained significant traction as a more sustainable and atom-economical alternative to traditional cross-coupling reactions.[7][8] This method circumvents the need for pre-functionalized starting materials, such as organoborons or organostannanes, by directly coupling an aryl halide with a C-H bond of the furan ring.[9]

Mechanistic Rationale

The mechanism of direct C-H arylation of furans is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway.[10] In this mechanism, a palladium(II) species, generated from the oxidative addition of the aryl halide to a Pd(0) catalyst, coordinates to the furan ring. A base then assists in the deprotonation of the C5-H bond, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination furnishes the 5-aryl-2-furaldehyde and regenerates the active palladium catalyst.[11]

CH_Arylation_Workflow start Start: 2-Furaldehyde & Aryl Halide step1 1. Combine reactants with Pd catalyst, base, and ligand in a suitable solvent (e.g., DMF). start->step1 step2 2. Heat the reaction mixture under inert atmosphere. step1->step2 step3 3. Oxidative addition of aryl halide to Pd(0). step2->step3 step4 4. Concerted Metalation-Deprotonation at C5 of furan. step3->step4 step5 5. Reductive elimination to form the C-C bond. step4->step5 step6 6. Aqueous workup and purification. step5->step6 end Product: 5-Aryl-2-furaldehyde step6->end

Caption: Workflow for the direct C-H arylation of 2-furaldehyde.

Experimental Protocol: Direct C-H Arylation

The following protocol is adapted from Campeau et al. (2001).[12]

Step 1: Reaction Setup

  • To a degassed mixture of palladium(II) chloride (5 mol%), potassium acetate (2.0 eq), tetrabutylammonium bromide (1.0 eq), and tricyclohexylphosphine (10 mol%) in DMF, add 2-furaldehyde (2.0 eq).

  • Heat the mixture to 110 °C under an inert atmosphere.

  • A solution of the aryl halide (1.0 eq) in DMF is then added slowly over a period of 10 hours using a syringe pump.

Step 2: Reaction and Workup

  • After the addition is complete, continue to stir the reaction at 110 °C until the starting aryl halide is consumed, as monitored by GC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product is purified by column chromatography.

Comparative Analysis of Synthetic Efficiency

Parameter Suzuki-Miyaura Coupling Stille Coupling Direct C-H Arylation
Typical Yield 70-95%[1]60-85%65-90%[12]
Reaction Time 2-24 hours12-24 hours12-24 hours
Temperature 60-100 °C80-110 °C110-150 °C
Catalyst Loading 1-5 mol% Pd1-5 mol% Pd1-10 mol% Pd
Substrate Scope Broad, sensitive to strong basesVery broad, excellent functional group tolerance[4]Good, can be sensitive to sterics
Key Advantage Low toxicity of boron reagents, readily available starting materials.[13]High tolerance for a wide range of functional groups.[4]Atom economical, avoids pre-functionalization.[8]
Key Disadvantage Potential for protodeboronation, requires stoichiometric base.[13]High toxicity of tin reagents and byproducts, difficult purification.[13]Often requires higher temperatures and catalyst loadings.

Conclusion

The choice of synthetic method for the preparation of 5-aryl-2-furaldehydes is a critical decision that impacts overall efficiency, cost, and environmental footprint.

  • The Suzuki-Miyaura coupling stands out as a highly reliable and versatile method, particularly with the advent of efficient one-pot procedures that enhance its practicality for large-scale synthesis.

  • The Stille coupling , while offering exceptional functional group tolerance, is hampered by the toxicity and disposal issues associated with organotin reagents.

  • Direct C-H arylation represents the most atom-economical and forward-looking approach, aligning with the principles of green chemistry. However, it can require more stringent reaction conditions.

Ultimately, the optimal method will depend on the specific target molecule, the scale of the synthesis, and the available resources. This guide provides the foundational knowledge and practical protocols to empower researchers to make an informed decision and efficiently access this important class of compounds.

References

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A Senior Application Scientist's Guide to the Validation of Antimicrobial Activity Against Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

January 22, 2026

Introduction: The Imperative of Rigorous Validation in an Era of Resistance

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health. As microorganisms evolve mechanisms to withstand the effects of conventional antibiotics, the need for novel antimicrobial agents and a robust framework for their validation has never been more critical.[1][2] For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinically effective therapeutic is paved with rigorous, multifaceted, and meticulously validated data.

This guide provides an in-depth, objective comparison of methodologies for validating antimicrobial activity against resistant strains. It is designed to move beyond a simple recitation of protocols, instead offering a narrative grounded in the "why" of experimental design. By understanding the causality behind our choices, we can construct self-validating studies that generate trustworthy and actionable data. This guide will equip you with the foundational knowledge and practical protocols to confidently assess the potential of new antimicrobial candidates against the backdrop of ever-evolving resistance.

Pillar I: Understanding the Adversary - Mechanisms of Bacterial Resistance

A coherent validation strategy begins with a deep understanding of the enemy. Bacteria employ a diverse arsenal of resistance mechanisms, which can be broadly categorized as intrinsic or acquired.[3][4] Intrinsic resistance is a naturally occurring trait of a bacterial species, while acquired resistance results from genetic mutations or the acquisition of new genetic material.[3][4] A thorough validation will test a candidate antimicrobial against strains exhibiting a range of these mechanisms.

The primary mechanisms of bacterial resistance include:

  • Limiting Drug Uptake: Gram-negative bacteria, with their outer membrane, present a natural permeability barrier that can restrict the entry of certain antibiotics.[5][6]

  • Drug Target Modification: Bacteria can alter the molecular target of an antibiotic, preventing the drug from binding effectively.[3][5] A classic example is the alteration of penicillin-binding proteins (PBPs) in methicillin-resistant Staphylococcus aureus (MRSA).[7]

  • Drug Inactivation: Bacteria may produce enzymes that chemically modify and inactivate an antimicrobial agent.[3][5] The most notorious of these are the β-lactamases, which hydrolyze the β-lactam ring of penicillins and related antibiotics.[5][7]

  • Active Drug Efflux: Bacteria can actively pump antimicrobial agents out of the cell before they can reach their target, a common mechanism contributing to multidrug resistance.[5][6]

A robust validation of a new antimicrobial agent must therefore include a panel of well-characterized resistant strains that represent these diverse mechanisms.

Pillar II: The Cornerstone of Validation - Foundational Antimicrobial Susceptibility Testing

The initial assessment of an antimicrobial's activity hinges on determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an agent that prevents the visible growth of a microorganism after overnight incubation.[8] This fundamental metric serves as the basis for comparing the potency of different compounds and for monitoring the development of resistance. Several standardized methods are employed for MIC determination, each with its own advantages and applications.

Broth Microdilution

This quantitative method involves preparing serial dilutions of an antimicrobial agent in a liquid growth medium in a microtiter plate.[2][9] A standardized bacterial inoculum is then added to each well.[8][9]

  • Causality of Experimental Choice: Broth microdilution is considered a gold standard for its quantitative nature, reproducibility, and the ability to test multiple agents and strains simultaneously, making it highly efficient for screening and comparative studies.[10]

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound and comparator agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[8]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.

  • Controls: Include a positive control (wells with bacteria and broth, but no antibiotic) and a negative control (wells with broth only).[8]

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[8]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (growth).[8]

Agar Dilution

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.[2][11] A standardized bacterial inoculum is then spotted onto the surface of each plate.

  • Causality of Experimental Choice: Agar dilution is particularly useful for testing multiple bacterial strains against a single antimicrobial agent and is the recommended method for certain fastidious organisms.[2]

Disk Diffusion (Kirby-Bauer)

This qualitative or semi-quantitative method involves placing antibiotic-impregnated disks on an agar plate inoculated with a lawn of bacteria.[9][10] The antibiotic diffuses from the disk, creating a concentration gradient and a zone of growth inhibition. The diameter of this zone is measured and correlated with susceptibility.

  • Causality of Experimental Choice: The disk diffusion method is simple, cost-effective, and widely used for routine susceptibility testing.[9] It provides a categorical result (susceptible, intermediate, or resistant) based on established breakpoints.

Gradient Diffusion (Etest)

This method utilizes a plastic strip with a predefined gradient of an antimicrobial agent.[9] When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the edge of the zone intersects the strip.

  • Causality of Experimental Choice: The Etest provides a quantitative MIC value with the simplicity of a diffusion-based method, offering a valuable alternative to broth or agar dilution.

Data Presentation: Comparative In Vitro Activity

To facilitate objective comparison, the MIC values of a novel agent and standard-of-care antibiotics should be presented in a clear, tabular format.

Bacterial Strain Resistance Phenotype Agent X MIC (µg/mL) Vancomycin MIC (µg/mL) Linezolid MIC (µg/mL) Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Susceptible0.5120.25
Staphylococcus aureus NRS384MRSA1>3228
Enterococcus faecium ATCC 51559VRE2>256116
Escherichia coli ATCC 25922Susceptible4N/AN/A0.015
Escherichia coli NCTC 13353ESBL-producing8N/AN/A>32
Acinetobacter baumannii ATCC 19606Susceptible2N/AN/A0.5
Acinetobacter baumannii NCTC 13304Carbapenem-resistant4N/AN/A64

N/A: Not Applicable, as these drugs are not typically used for these types of bacteria.

Pillar III: Beyond Inhibition - Assessing Bactericidal Activity and Synergy

While the MIC provides a measure of an antimicrobial's inhibitory activity, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) effects. For many serious infections, a bactericidal agent is preferred. Furthermore, the increasing prevalence of multidrug-resistant organisms has renewed interest in combination therapy, necessitating methods to assess synergistic interactions.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[12][13]

  • Causality of Experimental Choice: Time-kill assays provide dynamic information about an antimicrobial's activity, helping to determine if it is bactericidal or bacteriostatic and at what concentration.[12] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

  • Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth.

  • Exposure: Add the test antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without any antimicrobial.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Enumeration: Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to visualize the killing kinetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Standardized Bacterial Inoculum Preparation C Exposure of Bacteria to Antimicrobial Agent A->C B Antimicrobial Agent at Various Concentrations (e.g., 1x, 2x, 4x MIC) B->C D Sampling at Timed Intervals (0, 2, 4, 8, 24h) C->D E Serial Dilution and Plating for Viable Counts D->E F Enumeration of CFU/mL E->F G Plot log10 CFU/mL vs. Time F->G H Determine Bactericidal vs. Bacteriostatic Activity G->H

Caption: Workflow for a Time-Kill Kinetics Assay.

Checkerboard Assay for Synergy

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[14][15]

  • Causality of Experimental Choice: This assay allows for the systematic testing of numerous combinations of two drugs to identify synergistic, additive, indifferent, or antagonistic interactions.[14][16] Synergy is of particular interest as it may allow for the use of lower doses of each drug, potentially reducing toxicity and the likelihood of resistance development.

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of the two drugs.[14][16]

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

  • Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions.

  • Reading Results: Determine the MIC of each drug alone and in combination.

  • FIC Calculation: Calculate the FIC index for each combination that inhibits growth.

G cluster_setup Plate Setup cluster_exp Experiment cluster_analysis Analysis A Serial Dilution of Drug A (x-axis) C Creation of Drug Combination Matrix A->C B Serial Dilution of Drug B (y-axis) B->C D Inoculation with Standardized Bacteria C->D E Incubation D->E F Determine MICs of Combinations E->F G Calculate FIC Index F->G H Interpret Interaction (Synergy, Additive, etc.) G->H

Caption: Workflow for a Checkerboard Synergy Assay.

Pillar IV: Authoritative Grounding and Regulatory Context

The validation of new antimicrobial agents is not performed in a vacuum. It is guided by standards and recommendations from authoritative bodies that ensure consistency, accuracy, and clinical relevance.

  • Clinical and Laboratory Standards Institute (CLSI): The CLSI provides internationally recognized standards and guidelines for antimicrobial susceptibility testing, including methodologies and interpretive criteria (breakpoints).[17][18][19] Adherence to CLSI guidelines is crucial for the acceptance of data by regulatory agencies.[18]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST is the European equivalent of the CLSI, providing harmonized breakpoints and testing methodologies used throughout Europe and other parts of the world.[20][21]

  • Regulatory Agencies (FDA and EMA): The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on the overall development of new antimicrobial drugs, including the non-clinical and clinical data required for approval.[22][23][24][25][26][27][28][29][30]

Conclusion: Synthesizing the Evidence for a Comprehensive Validation

The validation of antimicrobial activity against resistant strains is a dynamic and evidence-based process. It requires a foundational understanding of resistance mechanisms, the meticulous application of standardized susceptibility testing methods, and the use of advanced assays to probe for bactericidal activity and synergistic interactions. By adhering to the principles of scientific integrity, explaining the causality behind our experimental choices, and grounding our work in the authoritative standards of bodies like the CLSI and EUCAST, we can generate the robust and trustworthy data necessary to advance the development of new and effective antimicrobial therapies. The comparative data and detailed protocols provided in this guide serve as a starting point for this critical endeavor, empowering researchers to contribute meaningfully to the global fight against antimicrobial resistance.

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A Comparative Guide to the Cytotoxicity of Nitrofuran Derivatives and Their Parent Compounds

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cytotoxic profiles of nitrofuran derivatives against their parent compounds. By synthesizing experimental data and elucidating the underlying mechanisms, we aim to equip researchers with the critical insights needed to advance drug development and toxicological studies in this important class of compounds.

Introduction: The Dual Nature of Nitrofurans

Nitrofurans, characterized by a furan ring with a nitro group, are a class of synthetic antimicrobial agents with a long history of use.[1] Compounds like nitrofurantoin and furazolidone have been staples in treating bacterial infections.[2][3] However, their clinical utility is often shadowed by concerns over toxicity, including potential mutagenic and carcinogenic properties.[4][5] This has spurred the development of numerous derivatives, designed to enhance therapeutic efficacy while mitigating adverse effects. Understanding the comparative cytotoxicity between these derivatives and their parent compounds is paramount for identifying safer and more potent therapeutic candidates.

The core of nitrofuran's biological activity, both antimicrobial and cytotoxic, lies in the metabolic reduction of the 5-nitro group.[6] This process, catalyzed by nitroreductase enzymes present in both bacterial and mammalian cells, generates highly reactive intermediates, including reactive oxygen species (ROS).[7] These intermediates can inflict widespread cellular damage, targeting DNA, proteins, and lipids, ultimately leading to cell death.[7][8]

Mechanisms of Cytotoxicity: A Deeper Dive

The cytotoxic effects of nitrofurans are multifaceted, primarily revolving around reductive metabolism and the ensuing oxidative stress.

Reductive Activation and Oxidative Stress

Once inside a cell, the nitrofuran pro-drug is activated through enzymatic reduction. This generates nitroso and hydroxylamine intermediates, as well as superoxide radicals.[6][7] This cascade of reactive species disrupts the cellular redox balance, leading to oxidative stress. Key consequences include:

  • DNA Damage: Reactive intermediates can cause single-strand breaks in DNA.[4][8] This genotoxic effect is a primary driver of cytotoxicity and a major concern for long-term safety.

  • Mitochondrial Dysfunction: Furazolidone has been shown to cause more extensive damage to mitochondrial DNA (mtDNA) than nuclear DNA.[4] This leads to disruption of the mitochondrial membrane potential and the release of cytochrome c, initiating the intrinsic apoptotic pathway.[1][3]

  • Depletion of Antioxidants: The surge in ROS can overwhelm the cell's natural antioxidant defenses. For instance, nitrofurantoin metabolites have been shown to cause a dose-dependent depletion of glutathione (GSH), a critical cellular antioxidant, rendering cells more susceptible to damage.[9][10]

The following diagram illustrates the general pathway of nitrofuran-induced cytotoxicity.

G cluster_0 Cellular Environment cluster_1 Cytotoxic Outcomes Nitrofuran Nitrofuran (Parent Compound/Derivative) Nitroreductases Nitroreductase Enzymes Nitrofuran->Nitroreductases Enters Cell ReactiveIntermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductases->ReactiveIntermediates Metabolic Reduction ROS Reactive Oxygen Species (ROS) ReactiveIntermediates->ROS Redox Cycling DNADamage DNA Damage (Strand Breaks) ReactiveIntermediates->DNADamage ROS->DNADamage MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction AntioxidantDepletion Antioxidant Depletion (e.g., GSH) ROS->AntioxidantDepletion Apoptosis Apoptosis DNADamage->Apoptosis MitochondrialDysfunction->Apoptosis caption Fig 1. Nitrofuran Metabolic Activation and Cytotoxicity Pathway.

Caption: Nitrofuran Metabolic Activation and Cytotoxicity Pathway.

Induction of Apoptosis

A common endpoint of nitrofuran-induced cytotoxicity is apoptosis, or programmed cell death. As mentioned, mitochondrial damage is a key initiator of the intrinsic apoptotic pathway.[1] Studies on furazolidone have demonstrated its ability to induce apoptosis in a dose-dependent manner, characterized by changes in nuclear morphology, activation of caspases-9 and -3, and cleavage of poly (ADP-ribose) polymerase (PARP).[3] Some derivatives exert their effects by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]

Comparative Cytotoxicity Data

The cytotoxic potential of nitrofuran derivatives can vary significantly based on their chemical structure. Modifications to the parent compound can alter factors like cell permeability, susceptibility to nitroreductases, and intrinsic reactivity. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the cytotoxicity of these compounds.

Parent Compound Derivative Class Cell Line IC50 (µM) Reference
5-Nitro-2-furancarboxaldehyde ThiazolidinoneMCF-7 (Breast)~5[1]
MDA-MB-231 (Breast)~10[1]
5-Nitrofuran-Isatin HybridHCT 116 (Colon)1.62[1]
Furazolidone (FZD) C-N and C-S bond derivativesHepaRG (Liver)>100 (non-cytotoxic)[11]

Note: This table is a representative summary. IC50 values are highly dependent on the specific derivative, cell line, and experimental conditions.

Recent studies have shown that certain modifications can lead to derivatives with potent activity. For instance, a 5-nitrofuran-isatin hybrid showed a potent IC50 of 1.62 µM against the HCT 116 colon cancer cell line.[1] Conversely, some newly synthesized furazolidone derivatives exhibited no cytotoxicity against HepaRG liver cells at concentrations up to 100 µM, suggesting that specific structural alterations can significantly reduce toxicity.[11]

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is crucial. Here, we detail standard, validated protocols for key assays used in the field.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Compound Treatment: Expose the cells to various concentrations of the nitrofuran compounds (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12][15]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[12][16]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Caption: MTT Assay Experimental Workflow.

LDH Release Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17][18] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[17][18]

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with nitrofuran compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[19]

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.[20]

  • Reaction Setup: Prepare an LDH reaction mixture according to the kit manufacturer's instructions. This typically involves a catalyst and a dye solution. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Stop Reaction: Add a stop solution (e.g., 50 µL) to each well to terminate the enzymatic reaction.[19][20]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][20]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the spontaneous and maximum release controls.[19][20]

Annexin V/Propidium Iodide Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[23] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[22]

Protocol:

  • Cell Culture and Treatment: Treat cells with nitrofuran compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.[22]

  • Washing: Wash the cells once with cold 1X PBS.[21]

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21][23]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[21][22]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[21][23]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[21][23]

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells.[21]

    • Annexin V+ / PI-: Early apoptotic cells.[21]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[21]

Conclusion and Future Directions

The study of nitrofuran cytotoxicity reveals a complex interplay between metabolic activation, oxidative stress, and programmed cell death. While parent compounds like nitrofurantoin and furazolidone exhibit significant cytotoxicity, often linked to their therapeutic action, the potential for adverse effects necessitates a cautious approach.[4][24][25]

The development of nitrofuran derivatives offers a promising avenue to decouple therapeutic efficacy from unwanted toxicity. As demonstrated, structural modifications can dramatically alter the cytotoxic profile of these compounds, in some cases leading to derivatives with enhanced potency against cancer cells or, conversely, significantly reduced toxicity.[1][11]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring how different functional group modifications impact nitro-reduction, ROS generation, and interaction with cellular targets.

  • Advanced Mechanistic Investigations: Utilizing metabolomics and proteomics to gain a more comprehensive understanding of the cellular pathways perturbed by different nitrofuran derivatives.[2]

  • In Vivo Toxicology: Progressing the most promising low-toxicity, high-efficacy derivatives into preclinical animal models to assess their safety and therapeutic potential in a whole-organism context.

By leveraging the experimental frameworks outlined in this guide, researchers can systematically evaluate and compare new nitrofuran derivatives, paving the way for the development of safer and more effective drugs for a range of therapeutic applications.

References

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The Architectonics of Molecular Recognition: A Comparative Guide to Substituent Effects on the Supramolecular Structure of Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the principles of molecular recognition is paramount. The ability to predict and control how molecules assemble in the solid state is a cornerstone of crystal engineering, materials science, and the rational design of pharmaceuticals. Nitrophenyl compounds serve as an exemplary scaffold for studying these interactions, as the strongly electron-withdrawing nitro group, coupled with the versatile chemistry of the aromatic ring, provides a tunable platform for investigating the subtle interplay of non-covalent forces.

This guide provides an in-depth technical comparison of how different substituents on the nitrophenyl ring dictate the formation of supramolecular structures. We will move beyond a mere cataloging of interactions to explore the causality behind why certain substituents favor specific packing motifs. The discussion is grounded in experimental data from the literature, providing a robust framework for understanding and predicting solid-state behavior.

The Supramolecular Toolbox: Key Non-Covalent Interactions

The supramolecular chemistry of nitrophenyl compounds is largely governed by a set of well-defined non-covalent interactions. The electronic nature and position of substituents on the phenyl ring can either enhance or diminish the strength of these interactions, leading to vastly different crystal packing arrangements. The primary interactions at play are:

  • Hydrogen Bonding: The nitro group is a potent hydrogen bond acceptor. When the nitrophenyl scaffold also contains a hydrogen bond donor (e.g., a hydroxyl or amino group), strong intramolecular or intermolecular hydrogen bonds can form. Substituents can modulate the acidity of the donor and the basicity of the acceptor, thereby fine-tuning the strength and geometry of these interactions.

  • π-π Stacking: The electron-deficient nature of the nitrophenyl ring makes it an ideal partner for π-π stacking interactions, particularly with electron-rich aromatic systems. Substituents play a critical role in modulating the electron density of the aromatic ring, directly influencing the strength and geometry (e.g., face-to-face, parallel-displaced) of these stacking interactions.

  • Halogen Bonding: When a halogen atom is introduced as a substituent, it can act as a halogen bond donor, interacting with the electron-rich nitro group or other Lewis basic sites. The strength of this interaction is tunable by varying the halogen and by introducing other electron-withdrawing or -donating groups on the nitrophenyl ring.

The following sections will delve into a comparative analysis of how substituents influence each of these key interactions, supported by crystallographic data.

Comparative Analysis of Substituent Effects

Hydrogen Bonding: A Tale of Acidity and Basicity

The nitro group's ability to function as a hydrogen bond acceptor is a dominant feature in the crystal packing of many nitrophenyl compounds. The introduction of other functional groups that can act as hydrogen bond donors, such as hydroxyl (-OH) or amino (-NH2) groups, leads to the formation of robust supramolecular synthons. The electronic properties of other substituents on the ring can significantly modulate the strength of these hydrogen bonds.

A study on substituted salicylaldehyde derivatives, which feature an intramolecular hydrogen bond, reveals that substituents in the para or meta position to the hydroxyl or formyl groups interact more strongly than in simpler disubstituted systems like nitrophenols.[1] This is attributed to the interplay between the hydrogen bond and the substituent effect, where the intramolecular charge transfer can be enhanced or diminished. For instance, an electron-withdrawing group like a second nitro group positioned para to the hydroxyl group increases the acidity of the hydroxyl proton, leading to a stronger hydrogen bond. Conversely, an electron-donating group in the same position would decrease the acidity and weaken the hydrogen bond.

In a series of bisphenols forming intramolecular hydrogen bonds, it was observed that electron-withdrawing groups make the phenol a better hydrogen-bond donor.[2][3] For example, in 4-nitrophenol, the nitro group significantly increases the acidity of the phenolic proton, making it a more potent hydrogen bond donor compared to unsubstituted phenol.

The following table summarizes the effect of substituents on O-H···O hydrogen bond lengths in a series of substituted nitrophenols, illustrating this trend.

CompoundSubstituent (para to -OH)O-H···O distance (Å)Reference
4-Nitrophenol-NO₂~2.8[2][3]
4-Methylphenol-CH₃~2.9[2][3]
Phenol-H~2.9[2][3]

Note: The exact bond distances can vary depending on the crystal packing and polymorph.

The logical flow of how substituents influence hydrogen bonding can be visualized as follows:

substituent_effect_h_bond substituent Substituent on Nitrophenyl Ring electronic_effect Electronic Effect (Inductive/Resonance) substituent->electronic_effect donor_acidity Modulation of H-bond Donor Acidity electronic_effect->donor_acidity acceptor_basicity Modulation of H-bond Acceptor Basicity electronic_effect->acceptor_basicity h_bond_strength Change in H-bond Strength donor_acidity->h_bond_strength acceptor_basicity->h_bond_strength supramolecular_structure Altered Supramolecular Structure h_bond_strength->supramolecular_structure

Caption: Influence of substituents on hydrogen bonding in nitrophenyl compounds.

π-π Stacking: The Electron Density Dance

The electron-deficient character of the nitrophenyl ring makes it an excellent candidate for forming π-π stacking interactions with other aromatic rings. The strength and geometry of these interactions are highly sensitive to the electronic nature of substituents on either of the interacting rings.

In a comparative study of N'-(nitrophenyl)benzohydrazides, the introduction of a methyl group versus a trifluoromethyl group on the nitrophenyl ring led to significant differences in the supramolecular arrangement.[4] The electron-donating methyl group in N'-(4-methyl-2-nitrophenyl)benzohydrazide resulted in a crystal packing dominated by π-π dimers between the benzoyl rings.[4] In contrast, the strongly electron-withdrawing trifluoromethyl group in N'-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide led to a one-dimensional columnar packing driven by π-π stacking of alternating benzoyl and aryl rings.[4] This highlights how tuning the electronic properties of the nitrophenyl ring can direct the self-assembly process towards different supramolecular architectures.

A series of sulfoester and sulfonamide derivatives with two aromatic rings was synthesized to systematically study the effect of electron-donating and electron-withdrawing groups on intramolecular π-π stacking.[5] The study included substituents ranging from strongly electron-withdrawing (-CF₃, -CN) to strongly electron-donating (-CH₃, -OCH₃).[5] The results indicated that the presence of these groups significantly influences the molecular conformation, which in turn dictates the feasibility of intramolecular π-π interactions.[5]

The following table provides a conceptual comparison of how substituent electronic effects can influence π-π stacking interactions with a hypothetical electron-rich aromatic ring.

Substituent on Nitrophenyl RingElectronic NatureExpected Effect on π-π Stacking Strength
-NO₂Strongly Electron-WithdrawingStronger Interaction
-CNStrongly Electron-WithdrawingStronger Interaction
-Cl, -BrWeakly Electron-WithdrawingModerately Stronger Interaction
-HNeutralBaseline Interaction
-CH₃Electron-DonatingWeaker Interaction
-OCH₃Electron-DonatingWeaker Interaction

This can be visualized with the following diagram:

substituent_effect_pi_stacking substituent Substituent on Nitrophenyl Ring pi_system_electron_density Modulation of π-System Electron Density substituent->pi_system_electron_density quadrupole_moment Altered Quadrupole Moment pi_system_electron_density->quadrupole_moment stacking_strength Change in π-π Stacking Strength quadrupole_moment->stacking_strength stacking_geometry Change in π-π Stacking Geometry (e.g., face-to-face vs. parallel-displaced) quadrupole_moment->stacking_geometry supramolecular_assembly Resulting Supramolecular Assembly stacking_strength->supramolecular_assembly stacking_geometry->supramolecular_assembly substituent_effect_halogen_bond substituent Halogen Substituent (e.g., I, Br, Cl) sigma_hole Formation of σ-hole on Halogen substituent->sigma_hole halogen_bond Halogen Bond Formation (X···N, X···O) sigma_hole->halogen_bond ewg Electron-Withdrawing Groups (e.g., -NO₂, -F) on Donor ewg->sigma_hole enhances lewis_base Lewis Base (e.g., -NO₂, Pyridine) lewis_base->halogen_bond supramolecular_network Defined Supramolecular Network halogen_bond->supramolecular_network

Caption: Factors influencing halogen bond formation in nitrophenyl systems.

Experimental Protocols for Studying Supramolecular Structures

The elucidation of supramolecular structures relies heavily on a combination of experimental techniques. Single-crystal X-ray diffraction provides definitive information about the solid-state arrangement, while NMR spectroscopy can offer insights into intermolecular interactions in solution.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular contacts.

Methodology:

  • Crystal Growth:

    • Purity is paramount: The starting material must be of the highest possible purity.

    • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. [6]Slow evaporation of the solvent is a common and effective method. [6] * Slow is Key: Allow crystals to grow slowly and undisturbed to obtain single crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, no visible cracks or defects). [6][7]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To study intermolecular interactions in solution, such as hydrogen bonding and host-guest complexation.

Methodology for NMR Titration:

  • Sample Preparation:

    • Prepare a stock solution of the "host" molecule (e.g., a nitrophenyl compound with a hydrogen bond donor/acceptor site) of known concentration in a suitable deuterated solvent.

    • Prepare a stock solution of the "guest" molecule (the interacting partner) at a much higher concentration (typically 40-100 times) in the same solvent. [8][9]

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the host solution alone.

  • Titration:

    • Add small aliquots of the concentrated guest solution to the NMR tube containing the host solution.

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shift changes of specific protons in the host molecule that are involved in the intermolecular interaction.

    • Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.

    • The resulting binding isotherm can be fitted to a suitable binding model to determine the association constant (Ka) of the interaction. [8][9]

Conclusion

The supramolecular structure of nitrophenyl compounds is a delicate balance of competing and cooperating non-covalent interactions. This guide has demonstrated that by judiciously choosing substituents, one can systematically tune the electronic and steric properties of the nitrophenyl scaffold to favor specific interactions and, consequently, direct the assembly of desired supramolecular architectures. An understanding of these principles, grounded in the comparative analysis of experimental data, is essential for the rational design of new materials and pharmaceuticals with tailored solid-state properties. The experimental protocols outlined provide a framework for researchers to probe these interactions and further unravel the complexities of molecular recognition.

References

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computational study of electronic structure for nitrophenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on how the electronic structure of nitrophenyl derivatives is studied computationally. I'm especially interested in figuring out common techniques, like DFT and TD-DFT, and seeing what tools are favored. My goal is to compile a foundation.

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I'm now expanding my search to incorporate a deeper dive into methods comparison, specifically focusing on benchmarking computational approaches for systems similar to these derivatives. I'm also actively hunting for accessible experimental data. The aim is to structure a detailed guide, starting with an introduction and then moving into a methodological section that explains the "how" in detail. I'm thinking about including step-by-step instructions.

Refining Search Strategies

I'm now zeroing in on more specific search terms to gather information on DFT, TD-DFT, popular basis sets, and electronic properties like HOMO-LUMO gaps. I'm also looking for experimental data for comparison. Simultaneously, I'm working on structuring the guide's introduction and methodology sections.

Defining Parameters

I'm now going to focus on more specific search terms. I'm prioritizing techniques like DFT and TD-DFT, and particular basis sets. I'll also concentrate on electronic properties, such as HOMO-LUMO gaps, MEP and NBO analyses. I'm still seeking experimental data for comparison and synthesis. I'll be creating tables to summarize quantitative data. I am generating a computational workflow and relations with Graphviz.

A Senior Application Scientist's Guide to Comparing IC50 Values of Novel Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Tyrosinase and Its Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1][2] Its activity is also the root cause of enzymatic browning in fruits and vegetables, a significant concern in the food and agriculture industries.[1][3] The overproduction of melanin can lead to various dermatological hyperpigmentation disorders, including melasma, age spots, and freckles.[4][5] Consequently, the discovery and characterization of potent and safe tyrosinase inhibitors are of immense interest to the cosmetic, medicinal, and food industries.[1][4][6]

The half-maximal inhibitory concentration (IC50) is a critical quantitative measure used to determine the potency of an inhibitor. It represents the concentration of a substance required to inhibit 50% of a specific biological or biochemical function, in this case, the enzymatic activity of tyrosinase. A lower IC50 value indicates a more potent inhibitor. This guide provides an in-depth comparison of IC50 values for novel tyrosinase inhibitors, offers a detailed protocol for their determination, and explains the underlying mechanisms and critical experimental considerations.

Mechanisms of Tyrosinase Inhibition: A Multi-Faceted Approach

Tyrosinase inhibitors can interfere with the enzyme's catalytic activity through several mechanisms. Understanding these mechanisms is crucial for the rational design and development of new, more effective compounds.

The primary mechanisms include:

  • Competitive Inhibition: The inhibitor resembles the natural substrate (L-tyrosine or L-DOPA) and competes for binding to the enzyme's active site. This prevents the substrate from binding and halts the catalytic reaction.[2][4]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.[4] Kojic acid is a well-known example that can exhibit this type of inhibition.[4]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic turnover.[2][4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.[2]

  • Copper Chelation: As tyrosinase is a metalloenzyme with two copper ions at its active site, compounds that can chelate or bind to these copper ions can effectively inactivate the enzyme.[7] Kojic acid also functions through this mechanism.[8]

  • Suicide Inactivation: Also known as mechanism-based inhibition, these inhibitors are converted by the enzyme's own catalytic mechanism into a reactive form that irreversibly binds to and inactivates the enzyme.[1]

Below is a diagram illustrating the catalytic cycle of tyrosinase and the points where different types of inhibitors can exert their effects.

Tyrosinase_Inhibition_Mechanisms cluster_enzyme Tyrosinase Catalytic Cycle cluster_inhibitors Inhibition Points E Free Enzyme (Tyrosinase) ES Enzyme-Substrate Complex E->ES Substrate (e.g., L-Tyrosine) EI Enzyme-Inhibitor Complex (Inactive) E->EI EP Enzyme-Product Complex ES->EP Catalysis ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI EP->E Product Release (Dopaquinone) Comp Competitive Inhibitor Comp->EI NonComp Non-competitive Inhibitor NonComp->EI NonComp->ESI UnComp Uncompetitive Inhibitor UnComp->ESI

Caption: Mechanisms of tyrosinase enzyme inhibition.

Comparative Analysis of Tyrosinase Inhibitor IC50 Values

The potency of tyrosinase inhibitors can vary dramatically, from the millimolar to the nanomolar range. It is also critical to note that IC50 values are highly dependent on the source of the enzyme (e.g., mushroom vs. human), as the amino acid sequences and active site structures can differ significantly.[9] Many compounds that are potent inhibitors of mushroom tyrosinase (mTYR) show much lower efficacy against human tyrosinase (hTYR).[9] The following table summarizes the IC50 values of established inhibitors and several classes of novel inhibitors, highlighting their relative potencies.

Inhibitor ClassSpecific CompoundTyrosinase SourceSubstrateIC50 ValueInhibition TypeReference
Standard Controls Kojic AcidMushroomL-DOPA121 ± 5 µMMixed[10]
Kojic AcidMushroom-30.6 µMCompetitive/Mixed[11]
Kojic AcidMushroom-182.7 µM-[8]
Kojic AcidB16-4A5 Mouse Melanoma-57.8 ± 1.8 µM-
Kojic AcidHuman Melanoma (HMV-II)-223.8 ± 4.9 µM-
α-ArbutinMouse Melanoma-0.48 mM (480 µM)Mixed[12]
β-ArbutinMushroom-> 8000 µM (activator)-[10]
Novel Peptides Tripeptide (CSF)MushroomL-DOPA136.04 ± 4.02 µM-[13]
Tripeptide (CSN)MushroomL-DOPA177.74 ± 2.66 µM-[13]
Tripeptide (CVL)MushroomL-DOPA261.79 ± 3.64 µM-[13]
Novel Heterocycles Thiosemicarbazone (TCBS1)MushroomL-DOPA0.44 ± 0.03 µM-[14]
Thiosemicarbazone (TCBS2)MushroomL-DOPA0.66 ± 0.05 µM-[14]
Anilino-1,4-naphthoquinone (Cpd 10)MushroomL-DOPA111.95 ± 9.18 µM-[15]
Novel Phenols Dihydroxyphenol (II13)MushroomL-DOPA2.55 ± 0.22 nM-[16]
Dihydroxyphenol (II13)MushroomL-Tyrosine1.49 ± 0.04 nM-[16]
KT-939Human-0.07 µM-[9]
ThiamidolHuman-0.33 µM-[9]

Note: IC50 values can vary based on specific assay conditions, buffer composition, and purity of the enzyme.

Detailed Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This section provides a robust, step-by-step protocol for determining the tyrosinase inhibitory activity of a test compound using a 96-well plate spectrophotometric assay. This method is widely adopted for high-throughput screening.[17]

Causality Behind Experimental Choices
  • Enzyme Source: Mushroom tyrosinase is commonly used due to its commercial availability and low cost. However, for compounds intended for human use, validation against human tyrosinase is essential.[6][9]

  • Substrate: L-DOPA is often preferred over L-tyrosine because its oxidation does not have a lag phase, leading to a more linear and reproducible reaction rate.[10] The reaction product, dopachrome, has a distinct absorbance peak around 475-510 nm.[18][19]

  • Buffer System: A phosphate buffer at a pH between 6.5 and 7.0 is typically used to maintain the optimal activity of the enzyme.

  • Positive Control: Kojic acid is the industry-standard positive control, allowing for the validation of the assay and a benchmark for comparing the potency of novel inhibitors.[17][20]

Materials and Reagents
  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of kinetic measurements at 475-492 nm

Workflow Diagram

Caption: Experimental workflow for the tyrosinase inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Test Compounds: Prepare a stock solution of the novel inhibitor in DMSO (e.g., 10 mM). Create a series of serial dilutions to achieve a range of final assay concentrations.

    • Positive Control: Prepare a stock solution of Kojic Acid in DMSO or water (e.g., 10 mM) and create serial dilutions similarly.[20]

    • Tyrosinase Enzyme Solution: Prepare a working solution of mushroom tyrosinase in phosphate buffer (e.g., 100-200 units/mL). Keep on ice.[17]

    • Substrate Solution: Prepare a solution of L-DOPA in phosphate buffer (e.g., 1 mM). This solution should be prepared fresh just before use as it can auto-oxidize.[19]

  • Assay Plate Setup:

    • In a 96-well plate, add 20 µL of the appropriate solution to each well:

      • Test Wells: 20 µL of diluted test compound.

      • Positive Control Wells: 20 µL of diluted Kojic Acid.

      • Enzyme Control (Uninhibited) Wells: 20 µL of the same solvent used for the compounds (e.g., DMSO diluted in buffer).[20]

      • Blank Wells: 20 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the tyrosinase enzyme solution to the test, positive control, and enzyme control wells. Do not add enzyme to the blank wells.

    • Mix gently and incubate the plate at 25°C for 10 minutes. This allows the inhibitors to interact with the enzyme before the substrate is introduced.[17][18]

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 30 µL of the L-DOPA substrate solution to all wells.[18]

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 475 nm (or a similar wavelength for dopachrome).

    • Take readings in kinetic mode every minute for 30 to 60 minutes.[21]

  • Data Analysis and IC50 Calculation:

    • Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[19]

    • Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula:[19] % Inhibition = [(V_control - V_sample) / V_control] x 100

      • Where V_control is the reaction rate of the enzyme control well and V_sample is the rate in the presence of the test inhibitor.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration at which the curve crosses the 50% inhibition mark.

Conclusion and Future Outlook

The systematic evaluation of IC50 values is fundamental to the discovery and development of novel tyrosinase inhibitors. As demonstrated, recent research has unveiled compounds, such as certain dihydroxyphenol and thiosemicarbazone derivatives, with potencies orders of magnitude greater than the classical inhibitor, kojic acid.[14][16] However, this guide underscores the critical importance of standardized protocols and the necessity of validating findings against human tyrosinase to ensure clinical and commercial relevance.[9] Future advancements will likely stem from a combination of high-throughput screening of natural and synthetic libraries, rational drug design based on the enzyme's crystal structure, and a deeper understanding of the molecular interactions that govern inhibitor binding and efficacy.[3][5]

References

  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]

  • Akiu, S., Suzuki, Y., Fujinuma, Y., Asahara, T., & Yoneyama, K. (1995). Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma. Bioscience, Biotechnology, and Biochemistry, 59(1), 143–144. [Link]

  • Yang, C. H., Chen, Y. S., Chen, Y. H., Chang, T. Y., & Lin, Y. P. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1690. [Link]

  • 614 Beauty. (n.d.). Understanding Tyrosinase Inhibitors. 614beauty.com. [Link]

  • Wang, Y., Zhang, S., Chen, C., & Zhang, H. (2021). Recent advances in the design and discovery of synthetic tyrosinase inhibitors. European Journal of Medicinal Chemistry, 224, 113744. [Link]

  • Wang, L., He, Y., He, Y., & Chen, H. (2021). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. International Journal of Molecular Sciences, 22(16), 8499. [Link]

  • ResearchGate. (n.d.). Comparison of mushroom tyrosinase inhibitory abilities (IC50) among kojic acid, arbutin, natural product T1 and its derivative T2–T5. Researchgate.net. [Link]

  • ResearchGate. (n.d.). IC50 values of tyrosinase inhibition assay. Kojic acid as positive... Researchgate.net. [Link]

  • ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. Researchgate.net. [Link]

  • Kim, D., Park, J., Kim, J., Han, C., Yoon, J., Kim, N., Seo, J., & Lee, C. (2022). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences, 23(3), 1083. [Link]

  • Liu, X., Chen, Q., & Shi, Y. (2020). Recent advance in the discovery of tyrosinase inhibitors from natural sources via separation methods. Journal of Pharmaceutical Analysis, 10(4), 289–297. [Link]

  • Zolghadri, S., Eslami, P., & Hekmat, A. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. Journal of Biomolecular Structure and Dynamics, 40(9), 3929–3948. [Link]

  • ResearchGate. (n.d.). (PDF) An Updated Review of Tyrosinase Inhibitors. Researchgate.net. [Link]

  • ResearchGate. (n.d.). The Molecular Interactions of Tyrosinase with Arbutin and its Derivatives. Researchgate.net. [Link]

  • Inui, H., Yasuda, M., Kondo, M., & Itami, S. (2015). Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression. Biological and Pharmaceutical Bulletin, 38(7), 1110–1115. [Link]

  • ResearchGate. (n.d.). Unveiling tyrosinase inhibitors: current challenges and future directions in hyperpigmentation therapy. Researchgate.net. [Link]

  • Sura, K., Szychowski, K. A., Gmiński, J., & Rok, J. (2023). Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches. International Journal of Molecular Sciences, 24(13), 10502. [Link]

  • Cerqua, I., Zannella, C., Di Fenza, M., Gogliettino, M., Palma, A., Iorizzo, D., D'Agostino, B., Franci, G., & Galdiero, S. (2023). Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. International Journal of Molecular Sciences, 24(23), 16752. [Link]

  • Garcia-Jimenez, A., Teruel-Puche, J. A., Berna, J., Rodriguez-Lopez, J. N., Tudela, J., & Garcia-Canovas, F. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PLoS ONE, 12(5), e0177330. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Activeconceptsllc.com. [Link]

  • Wang, X., Zhang, Y., Wang, Y., Zhang, S., Li, Y., & Zhang, H. (2024). Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. Journal of Medicinal Chemistry, 67(1), 389–410. [Link]

  • Chen, Y. L., Liu, G. F., Chao, H. M., Chang, C. Y., & Chen, Y. J. (2024). KT-939: A Next-Generation Human Tyrosinase Inhibitor With Superior Efficacy for the Safe Management of Hyperpigmentation. Journal of the American Academy of Dermatology, 92(2), 433–441. [Link]

  • BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Biovision.com. [Link]

  • Thong, C. H., Kong, Y. R., Tan, W. L., Tan, Y. F., Ng, S. T., & Ooi, K. H. (2023). Anilino-1,4-naphthoquinones as potent mushroom tyrosinase inhibitors: in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics, 41(16), 8031–8043. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Activity Relationship (SAR) of Nitrofuran Derivatives: From Bench to Biological Insight

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the 5-nitrofuran scaffold has been a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of activity against bacteria, fungi, parasites, and even cancer. The enduring relevance of this chemical class lies in its unique mechanism of action, which is initiated by the reductive activation of the 5-nitro group, and the rich possibilities for structural modification that allow for the fine-tuning of its biological properties. This guide provides an in-depth comparison of nitrofuran derivatives, grounded in experimental data, to illuminate the key structural features that govern their activity and to provide researchers with the foundational knowledge and practical protocols to explore this versatile pharmacophore.

The Core Principle: Reductive Activation is Key

The biological activity of nitrofuran derivatives is intrinsically linked to the enzymatic reduction of the 5-nitro group within the target organism or cell.[1][2] This process, catalyzed by nitroreductases, generates a cascade of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[2][3] These reactive species are the ultimate effectors, indiscriminately damaging a variety of cellular macromolecules, including DNA, ribosomal proteins, and metabolic enzymes.[2][3] This multi-targeted assault is a key reason for the broad-spectrum activity of nitrofurans and the relatively low incidence of acquired resistance.

The efficiency of this reductive activation is a critical determinant of a derivative's potency. Quantitative structure-activity relationship (QSAR) studies have demonstrated that electronic factors, such as the Hammett substituent constant (σ) or the cyclic voltametric reduction potential, significantly influence antibacterial activity.[1] This underscores the principle that the ease with which the nitro group can accept an electron is paramount to initiating the cascade of cytotoxic events.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of reductive activation of nitrofuran derivatives, a process central to their biological activity.

Nitrofuran_Activation Nitrofuran_Prodrug 5-Nitrofuran Derivative (Prodrug) Reactive_Intermediates Reactive Nitroso and Hydroxylamino Intermediates Nitrofuran_Prodrug->Reactive_Intermediates Reduction Nitroreductase Bacterial/Parasitic Nitroreductases Nitroreductase->Reactive_Intermediates Cellular_Damage Damage to DNA, Ribosomal Proteins, & Enzymes Reactive_Intermediates->Cellular_Damage Covalent Modification Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Reductive activation of nitrofuran prodrugs.

Comparative Analysis of Nitrofuran Derivatives: A Multi-faceted Approach

The versatility of the nitrofuran scaffold is evident in the diverse biological activities exhibited by its derivatives. The following sections provide a comparative analysis of these activities, supported by experimental data.

Antibacterial Activity: The Foundation of Nitrofuran Chemistry

Nitrofurans have a long history as effective antibacterial agents. The nature of the substituent at the C-2 position of the furan ring plays a crucial role in modulating this activity.

Compound/Derivative ClassStructural ModificationTarget Organism(s)Key Activity Data (MIC/IC50)Reference(s)
Nitrofurantoin Analogues Variation in the hydantoin side chainE. coli, S. aureusMICs generally in the low µg/mL range[4]
5-Nitrofuran-Isatin Hybrids Isatin moiety at C-2Methicillin-resistant S. aureus (MRSA)MIC = 1-8 µg/mL[5]
N-Acylhydrazone Analogues Varied N-acylhydrazide substituentsE. faecium, S. aureus, E. coliPotent inhibition observed[6]
(Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones Substituted benzofuranone at C-2S. aureus, C. crescentusIC50 values influenced by electronic properties of substituents[1]
Anticancer Activity: A Promising Frontier

The cytotoxic potential of nitrofuran derivatives has been increasingly explored in the context of cancer therapy. Hybrid molecules, in particular, have shown significant promise.

Compound/Derivative ClassStructural ModificationCancer Cell Line(s)Key Activity Data (IC50)Reference(s)
5-Nitrofuran-Isatin Hybrids Isatin moiety at C-2Human colon cancer (HCT 116)IC50 = 1.62–8.8 µM[7][8]
Ciminalum-4-thiazolidinone Hybrids Thiazolidinone and other moietiesVarious human cancer cell linesPotent cytotoxicity observed[9]
Antiparasitic Activity: Targeting Neglected Diseases

Nitrofuran derivatives have demonstrated significant activity against a range of protozoan parasites, offering hope for new treatments for neglected tropical diseases.

Compound/Derivative ClassStructural ModificationTarget Parasite(s)Key Activity Data (IC50)Reference(s)
Nitrofuryl-containing Thiosemicarbazones Thiosemicarbazone side chainTrypanosoma cruziMore active than the reference drug Nifurtimox[10][11]
Nitrofurantoin-Triazole Hybrids Triazole linked to nitrofurantoinLeishmania donovani, L. majorSubmicromolar activity against Leishmania[12]
5-Nitro-2-furoic Acid Analogues Varied amide and ester linkagesTrypanosoma cruziIC50 as low as 1.0 µM[13]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of nitrofuran derivatives.

Synthesis of N-Acylhydrazone Analogues of 5-Nitrofuran

This protocol is adapted from a general method for a one-step coupling reaction.[6][14]

Materials:

  • 5-Nitro-2-furaldehyde

  • Appropriate N-acylhydrazide

  • Dimethyl sulfoxide (DMSO)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve the N-acylhydrazide (1.2 equivalents) in a minimal amount of DMSO with stirring.

  • Add 5-nitro-2-furaldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of concentrated HCl (1-2 drops).

  • Stir the reaction mixture at room temperature overnight.

  • Precipitate the product by slowly adding the reaction mixture to a beaker of cold deionized water with vigorous stirring.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of deionized water to remove any residual DMSO and HCl.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • If necessary, purify the product by recrystallization or column chromatography.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][12][15][16][17]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Nitrofuran derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and solvent)

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the nitrofuran derivative in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][18][19][20]

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Nitrofuran derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the nitrofuran derivative in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for reproducibility and for designing new studies.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 5-Nitro-2-furaldehyde + N-Acylhydrazide Reaction Stir at RT overnight with HCl catalyst Reactants->Reaction Precipitation Add to cold water Reaction->Precipitation Isolation Vacuum filtration and washing Precipitation->Isolation Drying Vacuum oven Isolation->Drying Purification Recrystallization/ Chromatography (optional) Drying->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: General workflow for the synthesis of nitrofuran N-acylhydrazone analogues.

Biological_Screening_Workflow cluster_screening Biological Screening Compound Synthesized Nitrofuran Derivative Assay_Setup Prepare serial dilutions and add to assay plates (bacterial culture, cancer cells, etc.) Compound->Assay_Setup Incubation Incubate under appropriate conditions Assay_Setup->Incubation Data_Acquisition Measure endpoint (e.g., absorbance, fluorescence) Incubation->Data_Acquisition Data_Analysis Calculate MIC/IC50 values Data_Acquisition->Data_Analysis SAR_Analysis Correlate structure with activity Data_Analysis->SAR_Analysis

Caption: General workflow for the biological screening of nitrofuran derivatives.

Conclusion and Future Directions

The 5-nitrofuran scaffold continues to be a rich source of biologically active compounds. The key to unlocking its full potential lies in a thorough understanding of its structural activity relationships. As this guide has demonstrated, systematic modifications to the core structure can lead to derivatives with potent and selective activity against a wide range of pathogens and diseases. Future research should focus on the development of novel hybrid molecules that combine the nitrofuran pharmacophore with other bioactive moieties to create next-generation therapeutics with improved efficacy and reduced toxicity. The application of computational tools, such as QSAR and molecular docking, will be invaluable in guiding the rational design of these new agents. The experimental protocols provided herein offer a starting point for researchers to contribute to this exciting and important field of drug discovery.

References

  • Pires, J. R., Giesbrecht, A., Gomes, S. L., & do Amaral, A. T. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673–3681. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. [Link]

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  • Frontiers Media. (n.d.). Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. [Link]

  • Lesyk, R., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 30(1), 123. [Link]

  • Van den Bossche, H., et al. (2006). In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. Antimicrobial Agents and Chemotherapy, 50(9), 3124-3127. [Link]

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  • American Society for Microbiology. (2014). In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein. Antimicrobial Agents and Chemotherapy, 58(12), 7434-7437. [Link]

  • Cerecetto, H., et al. (2000). In vitro activity and mechanism of action against the protozoan parasite Trypanosoma cruzi of 5-nitrofuryl containing thiosemicarbazones. Bioorganic & Medicinal Chemistry, 8(5), 913-920. [Link]

  • ResearchGate. (2014). Rational design of nitrofuran derivatives: Synthesis and valuation as inhibitors of Trypanosoma cruzi trypanothione reductase. [Link]

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  • Johnson, S. M., et al. (2018). Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs. Bioorganic & Medicinal Chemistry Letters, 28(17), 2848-2853. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, a compound characterized by its nitro, furan, and aldehyde functional groups. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture.

This document is structured to provide clear, actionable intelligence. We will first dissect the chemical's hazard profile, then detail the necessary personal protective equipment (PPE), outline spill management procedures, and finally, present a step-by-step disposal protocol.

Hazard Assessment: Understanding the Risks

Key Hazard Considerations:

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are often thermally sensitive. Some polynitro-aromatic compounds are explosive and shock-sensitive.[4][5] While this compound is not a polynitro species, this characteristic necessitates careful handling and disposal.

  • Aldehydes: Aldehydes can be irritants, particularly to the respiratory system, skin, and eyes.[1][2] Many are also considered toxic.[6]

  • Furan Derivatives: The furan ring system can be found in compounds with varying toxicological profiles. Furan itself is a flammable, toxic, and carcinogenic substance.[7][8][9] Derivatives should be handled with caution, assuming potential for irritation and toxicity.

Based on the analogue 5-(4-Nitrophenyl)-2-furaldehyde, we can anticipate the following GHS hazard classifications:

Hazard ClassCategoryStatement
Acute Toxicity, Oral4Harmful if swallowed[3]
Skin Corrosion/Irritation2Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[8] Ensure that legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.[8][10]

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

For Small Spills (in a fume hood):

  • Alert colleagues in the immediate area.

  • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Collect all cleanup materials in the hazardous waste container.

For Large Spills (or spills outside a fume hood):

  • Evacuate the immediate area and alert others.

  • Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Prevent entry into the affected area.

  • Provide EHS personnel with the identity of the spilled chemical.

Disposal Protocol: A Step-by-Step Guide

The disposal of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde must comply with all local, state, and federal regulations.[11][12][13] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11][12]

Never dispose of this chemical down the drain or in the regular trash.

DisposalWorkflow start Start: Unused or Contaminated 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde ppe Don Appropriate PPE start->ppe Initiate Disposal segregate Segregate Waste: Collect in a dedicated, labeled hazardous waste container. ppe->segregate labeling Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date segregate->labeling storage Store Safely: In a designated Satellite Accumulation Area (SAA). Keep container closed. labeling->storage pickup Arrange for Disposal: Contact Institutional EHS for pickup by a licensed hazardous waste contractor. storage->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the compliant disposal of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde.

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in compliant waste management.[14]

  • Dedicated Waste Container: Collect all waste containing 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde (including contaminated PPE, absorbent materials, and reaction byproducts) in a dedicated, sealable, and non-reactive hazardous waste container.[15][16] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department. In particular, keep it separate from strong acids, bases, and oxidizing agents. Halogenated and non-halogenated solvent wastes should also be segregated.[14]

Step 2: Labeling

Accurate and thorough labeling is a legal requirement and essential for safe handling.[17] The container must be clearly labeled with:

  • The words "Hazardous Waste" [17]

  • The full chemical name: "5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde"

  • The accumulation start date (the date the first drop of waste was added to the container).[14]

  • An indication of the hazards (e.g., "Irritant," "Toxic").[17]

Step 3: Storage

Waste containers must be stored safely pending pickup.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[17]

  • Container Integrity: Keep the container securely sealed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal

The final disposal of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde must be managed through your institution's EHS office and a licensed hazardous waste disposal company.[18][19]

  • Schedule a Pickup: Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 180 days), contact your EHS office to arrange for a waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility, a "cradle-to-grave" requirement of the RCRA.[20]

By adhering to these procedures, you contribute to a safer research environment and ensure that your work has a minimal impact on the world outside the laboratory.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Furan-d4. Chemos GmbH & Co. KG. [Link]

  • Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Western Carolina University Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. University of Maryland. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • FURANES.... their safe use in foundries. Health and Safety Executive. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • 5-(4-Nitrophenyl)-2-furancarboxaldehyde. Georganics. [Link]

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Personal protective equipment for handling 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

As Senior Application Scientists, our commitment extends beyond supplying novel chemical entities; it is our responsibility to empower your research with the critical safety and handling information necessary for your success. This guide provides a detailed operational framework for the safe management of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, a compound whose structural motifs—a nitrophenyl group and a furan-2-carbaldehyde moiety—necessitate a rigorous and proactive approach to laboratory safety.

Hazard Assessment & Risk Profile: A Molecule of Concern

While exhaustive toxicological data for this specific molecule is not widely available, its constituent parts provide a strong basis for a conservative risk assessment. The chemical structure combines a furan-2-carbaldehyde (furfural) backbone with a substituted nitrophenyl ring.

  • Furan-2-carbaldehyde Analogs: The furfural core is associated with irritation to the skin, eyes, and respiratory system.[1] Some derivatives are suspected carcinogens and can be toxic if inhaled or swallowed.[2][3]

  • Aromatic Nitro Compounds: This class of chemicals includes compounds with known toxicity. The presence of the nitro group increases the potential for skin irritation and sensitization.[4] Energetic materials like dinitro compounds require careful handling to prevent unforeseen reactions.[5]

  • Solid Form: As a powder, the primary exposure risks are inhalation of dust and inadvertent skin or eye contact.[6][7]

Based on this analysis, 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde should be treated as a potent and hazardous chemical. All handling procedures must assume the compound is toxic, an irritant, and a potential mutagen.[8]

The Hierarchy of Controls: Engineering Safeguards First

Personal Protective Equipment (PPE) is the final line of defense. The primary method for minimizing exposure must always be robust engineering controls.[9][10]

  • Primary Containment: All handling of the solid compound, including weighing and preparing stock solutions, must be conducted within a certified chemical fume hood or a glove box.[9] Fume hoods are critical for providing ventilation that carries airborne contaminants away from the user.[9]

  • Ventilation: Ensure your laboratory has adequate general ventilation. Avoid working with this compound in poorly ventilated areas or on an open bench.[9][11]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Primary Barrier: Hand Protection

The goal for laboratory chemicals should be zero skin contact.[9] Gloves are the most critical barrier for preventing dermal absorption.

  • Glove Selection: Use powder-free nitrile gloves as the minimum standard. Nitrile provides good resistance to a broad range of chemicals for short-term use.[10]

  • Double-Gloving: For all procedures involving the transfer of the solid or handling of concentrated solutions, double-gloving is required. This provides a backup barrier in case the outer glove is compromised and allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Inspection and Use: Always inspect gloves for visible tears or pinholes before use.[11] Wash and dry hands thoroughly after removing gloves. Never wear gloves outside of the immediate work area to prevent cross-contamination of common surfaces like doorknobs or keyboards.[12]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is required.[10] This protects against splashes and prevents contamination of personal clothing.

  • Apparel: Wear long pants and fully enclosed shoes made of a non-porous material.[10][11] Do not wear sandals, perforated shoes, or shorts in the laboratory.[11]

Eye and Face Protection
  • Standard Operations: ANSI Z87.1-compliant chemical splash goggles are mandatory whenever handling the compound in any form (solid or solution).[10][12]

  • High-Risk Procedures: When there is an elevated risk of splashing or energetic reaction (e.g., during a quench or workup of a large-scale reaction), a full-face shield must be worn in addition to chemical splash goggles.[12]

Respiratory Protection

Engineering controls should be the primary method for preventing inhalation exposure.[10] However, in specific scenarios, respiratory protection may be necessary.

  • When Required: Use of a respirator may be required during large-scale transfers outside of a glove box or during the cleanup of a significant spill.

  • Program Compliance: Respirator use is subject to strict regulatory standards (e.g., OSHA 29 CFR 1910.134), which require a formal respiratory protection program, including medical evaluation, fit testing, and training.[10] If you believe your procedure requires a respirator, contact your institution's Environmental Health and Safety (EHS) office.[9]

Table 1: PPE Requirements by Operational Scale
Task / Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid (<1g in Fume Hood) Double Nitrile GlovesChemical Splash GogglesLab CoatNot required with proper engineering controls
Solution Prep & Transfers Double Nitrile GlovesChemical Splash GogglesLab CoatNot required with proper engineering controls
Reaction Monitoring & Workup Double Nitrile GlovesGoggles & Face ShieldLab CoatNot required with proper engineering controls
Large Scale Weighing (>1g) Double Nitrile GlovesGoggles & Face ShieldLab CoatN95 or higher, per EHS assessment
Spill Cleanup Heavy-duty Nitrile/Butyl GlovesGoggles & Face ShieldChemical-resistant Apron over Lab CoatP100 respirator, per EHS assessment

Procedural Guidance for Safe Handling

Adherence to standard operating procedures is crucial for minimizing risk.

Workflow: From Solid to Solution

G cluster_prep Preparation Phase cluster_handling Handling Solid cluster_solution Creating Solution cluster_cleanup Immediate Cleanup A Don Required PPE: Double Gloves, Goggles, Lab Coat B Verify Fume Hood is Operating Correctly A->B Step 1 C Place balance and all equipment inside hood B->C Step 2 D Carefully weigh solid onto weighing paper C->D E Transfer solid to flask, minimizing dust D->E F Add solvent slowly to the flask E->F Step 3 G Cap and mix until dissolved F->G H Wipe down all surfaces with appropriate solvent G->H Step 4 I Dispose of contaminated weighing paper in solid waste H->I J Remove outer gloves and dispose in solid waste I->J

Step-by-Step Protocol:

  • Preparation: Before handling the compound, don all required PPE as outlined in Table 1. Ensure the chemical fume hood sash is at the appropriate height and the airflow monitor indicates correct function.[11]

  • Weighing: Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood. This contains any minor spills.

  • Transfers: When transferring the solid, gently tap the weigh paper to guide the powder into the destination vessel. Avoid any actions that could create dust clouds.

  • Cleanup: After transfer, decontaminate the spatula and any surfaces. Dispose of the contaminated weigh paper immediately into a designated solid hazardous waste container.

  • Doffing PPE: Remove the outer pair of gloves before leaving the fume hood. Wash hands thoroughly after all work is complete.[9]

Emergency Preparedness: Spills and Exposure

Be prepared for accidental exposure or release. Always know the location of the nearest safety shower and eyewash station.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[4][13] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][13]

  • Small Spill (Solid): Alert others in the area. Wearing appropriate PPE (including respiratory protection if necessary), gently cover the spill with an inert absorbent material like vermiculite.[7] Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[6] Do not use water to clean up the initial spill as it may increase the area of contamination.

  • Large Spill: Evacuate the immediate area and notify your institution's EHS office or emergency response team.

Disposal Plan

Proper waste management is a critical component of laboratory safety.

  • Waste Segregation: All materials contaminated with 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, including gloves, weigh papers, and pipette tips, must be disposed of in a clearly labeled, sealed hazardous waste container.

  • Disposal: Do not dispose of this chemical down the drain. All waste must be handled by a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[13]

By implementing these robust engineering controls, adhering to the prescribed PPE protocols, and following methodical handling procedures, you can safely incorporate 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde into your research workflows.

References

  • Potent compound safety in the laboratory. (n.d.). tks. Retrieved from [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of an Iowa Research Facility. Retrieved from [Link]

  • Part D: Chemical Safety Procedures for Laboratories. (2020, January). University of Wisconsin-La Crosse. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • 2-Furancarboxaldehyde: Human health tier II assessment. (2013, March 22). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]

  • FURFURAL Safety Data Sheet. (2022, October 13). International Furan Chemicals BV. Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Ali Annabelle. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

  • 5-(4-Nitrophenyl)-2-furaldehyde. (n.d.). PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.